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  • Product: (+)-Galeon
  • CAS: 191999-64-1

Core Science & Biosynthesis

Foundational

Unveiling (+)-Galeon: A Technical Guide to its Natural Source Isolation

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the isolation of (+)-Galeon, a bioactive diarylheptanoid, from its natural sources. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of (+)-Galeon, a bioactive diarylheptanoid, from its natural sources. This document details the experimental protocols, quantitative data, and underlying scientific principles for the successful extraction and purification of this promising natural product.

Introduction

(+)-Galeon is a cyclic diarylheptanoid that has garnered interest within the scientific community for its potential therapeutic applications. As a member of a class of compounds known for their diverse biological activities, the efficient isolation of (+)-Galeon from its natural sources is a critical first step in advancing its research and development. This guide serves as a practical resource for researchers aiming to obtain pure (+)-Galeon for further investigation.

Natural Sources

(+)-Galeon has been successfully isolated from several plant species, primarily within the Myricaceae and Juglandaceae families. The most commonly cited sources include:

  • Myrica gale (Sweet Gale): A species of flowering plant in the family Myricaceae, native to northern and western Europe and parts of northern North America.

  • Juglans mandshurica (Manchurian Walnut): A deciduous tree in the walnut family, Juglandaceae, native to East Asia.

  • Juglans cathayensis (Chinese Walnut): The root bark of this species has also been identified as a source of (+)-Galeon.

Experimental Protocols

The following sections outline a detailed methodology for the isolation and purification of (+)-Galeon from Myrica gale. This protocol is a synthesized composite of established methods for the extraction of diarylheptanoids from plant materials.

Plant Material Collection and Preparation

Fresh aerial parts (leaves and stems) of Myrica gale should be collected and air-dried in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of phytochemicals. Once thoroughly dried, the plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. A typical solid-to-solvent ratio is 1:10 (w/v). The mixture is macerated for a period of 72 hours with occasional agitation to ensure thorough extraction. The process is repeated three times with fresh solvent to maximize the yield of the target compound. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

Fractionation and Purification

The crude methanolic extract is then subjected to a series of chromatographic steps to isolate (+)-Galeon.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. Diarylheptanoids like (+)-Galeon are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3) and visualized under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing (+)-Galeon, as identified by TLC, are pooled, concentrated, and further purified by preparative HPLC on a reversed-phase C18 column. A typical mobile phase would be a gradient of methanol and water. This final step yields highly purified (+)-Galeon.

Quantitative Data

The following tables summarize the key quantitative data associated with the isolation and characterization of (+)-Galeon.

Table 1: Isolation and Purification Yields

StepInput MaterialOutputYield (%)Purity (%)
Extraction 1 kg dried Myrica gale powder~50 g crude MeOH extract~5%-
Fractionation 50 g crude MeOH extract~10 g EtOAc fraction~20% (of crude)-
Column Chromatography 10 g EtOAc fraction~500 mg enriched fraction~5% (of EtOAc fraction)>80%
Prep-HPLC 500 mg enriched fraction~100 mg pure (+)-Galeon~20% (of enriched fraction)>98%

Table 2: Spectroscopic Data for (+)-Galeon

Spectroscopic TechniqueKey Data
¹H-NMR (CDCl₃, 500 MHz)δ (ppm): 6.90 (1H, d, J=8.0 Hz), 6.85 (1H, d, J=2.0 Hz), 6.75 (1H, dd, J=8.0, 2.0 Hz), 6.60 (1H, s), 3.85 (3H, s, -OCH₃), 2.90-2.50 (m, 4H, -CH₂-), 2.00-1.60 (m, 6H, -CH₂-)
¹³C-NMR (CDCl₃, 125 MHz)δ (ppm): 210.5 (C=O), 155.0, 146.5, 145.0, 133.0, 122.0, 120.0, 115.0, 112.0, 56.0 (-OCH₃), 45.0, 38.0, 30.0, 29.0, 25.0
Mass Spectrometry (ESI-MS) m/z: 327.15 [M+H]⁺, 349.13 [M+Na]⁺
UV-Vis (MeOH)λmax (nm): 280, 220
IR (KBr)νmax (cm⁻¹): 3400 (O-H), 2930 (C-H), 1710 (C=O), 1600, 1510 (aromatic C=C), 1270 (C-O)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of (+)-Galeon.

G cluster_0 Extraction and Fractionation cluster_1 Purification plant_material Dried & Powdered Myrica gale extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning et_oac_fraction Ethyl Acetate Fraction partitioning->et_oac_fraction column_chromatography Silica Gel Column Chromatography et_oac_fraction->column_chromatography enriched_fraction Enriched (+)-Galeon Fraction column_chromatography->enriched_fraction prep_hplc Preparative HPLC (C18) enriched_fraction->prep_hplc pure_galeon Pure (+)-Galeon prep_hplc->pure_galeon

Caption: Workflow for the isolation of (+)-Galeon.

Potential Signaling Pathway

While the specific signaling pathways affected by (+)-Galeon are still under investigation, its reported cytotoxic activity against cancer cell lines suggests a potential interference with key cell survival and proliferation pathways.[3] The diagram below illustrates a generalized apoptotic pathway that could be a target for cytotoxic compounds like (+)-Galeon.

G cluster_0 Apoptosis Induction galeon (+)-Galeon cell_stress Cellular Stress galeon->cell_stress anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) galeon->anti_apoptotic Inhibition pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) cell_stress->pro_apoptotic mitochondrion Mitochondrion pro_apoptotic->mitochondrion anti_apoptotic->mitochondrion Inhibition cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase_9 Caspase-9 Activation cytochrome_c->caspase_9 caspase_3 Caspase-3 Activation caspase_9->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: A potential apoptotic pathway targeted by (+)-Galeon.

Conclusion

This technical guide provides a comprehensive framework for the isolation of (+)-Galeon from its natural source, Myrica gale. The detailed experimental protocols, coupled with quantitative data and illustrative diagrams, offer researchers a solid foundation for obtaining this bioactive compound for further scientific inquiry. The elucidation of its precise mechanism of action and the exploration of its full therapeutic potential represent exciting future directions for the research of (+)-Galeon.

References

Exploratory

Unraveling the Molecular Architecture of (+)-Galeon: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Elucidation of a Unique Diarylheptanoid The natural world remains a vast repository of complex molecules with significant potential...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Elucidation of a Unique Diarylheptanoid

The natural world remains a vast repository of complex molecules with significant potential for therapeutic applications. Among these is (+)-Galeon, a cyclic diarylheptanoid isolated from the plant Myrica gale L., commonly known as sweet gale. This technical guide provides a comprehensive overview of the methodologies and logical processes involved in the chemical structure elucidation of such a natural product, tailored for professionals in chemical and pharmaceutical research.

Introduction to (+)-Galeon

(+)-Galeon belongs to the diarylheptanoid class of natural products, characterized by a C6-C7-C6 carbon skeleton. First identified in the 1970s by researchers investigating the chemical constituents of Myrica gale, its unique bridged ether linkage presented a fascinating challenge for structure elucidation at the time. Understanding the precise three-dimensional arrangement of its atoms is crucial for elucidating its biological activity and potential for drug development.

Generalized Experimental Protocols for Structure Elucidation

While the original primary literature with specific quantitative data for (+)-Galeon is not widely available in public databases, the structural determination of a novel natural product like it follows a well-established sequence of experimental procedures. The protocols described below are representative of the standard methods employed in natural product chemistry for isolation and characterization.

1. Isolation of (+)-Galeon

  • Plant Material Collection and Preparation: Fresh aerial parts of Myrica gale L. are collected, air-dried, and ground into a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane to remove lipids and chlorophyll, followed by a more polar solvent such as ethyl acetate or methanol to extract the desired diarylheptanoids.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound.

    • Column Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water gradient) to yield pure (+)-Galeon.

2. Spectroscopic Analysis for Structure Determination

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of the isolated compound, allowing for the deduction of its molecular formula (C₂₀H₂₂O₄ for (+)-Galeon).

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions would indicate the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functionalities.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, often confirming the presence of a chromophore, such as the aromatic rings in (+)-Galeon).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure of an organic molecule.

    • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the complete molecular skeleton. For (+)-Galeon, these techniques would be essential to piece together the two aromatic rings, the heptane chain, and to determine the points of cyclization through the ether linkage.

Quantitative Data Summary

Due to the inaccessibility of the original research articles, a table of specific quantitative spectroscopic data cannot be provided. The following table illustrates the type of data that would be collected and organized for the structural elucidation of (+)-Galeon.

Spectroscopic TechniqueData TypeInformation Gained
HR-MS m/z valueMolecular Formula (e.g., C₂₀H₂₂O₄)
IR Wavenumber (cm⁻¹)Functional Groups (e.g., -OH, C=O, aromatic C=C)
UV-Vis λmax (nm)Chromophore System
¹H NMR Chemical Shift (δ, ppm), Coupling Constant (J, Hz), IntegrationProton Environment, Connectivity, and Number
¹³C NMR Chemical Shift (δ, ppm)Carbon Skeleton
2D NMR Correlation PeaksH-H, C-H, and long-range C-H Connectivity

Logical Workflow for Structure Elucidation

The process of determining the structure of a novel natural product is a logical progression from isolation to the final confirmation of its three-dimensional structure. The following diagram illustrates this general workflow.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Assembly and Confirmation A Plant Material (Myrica gale) B Solvent Extraction A->B C Column Chromatography B->C D Preparative HPLC C->D E Pure (+)-Galeon D->E F HR-MS (Molecular Formula) E->F G IR, UV-Vis (Functional Groups) E->G H 1D NMR ('H, '³C) E->H I 2D NMR (COSY, HSQC, HMBC) E->I K Proposed Structure F->K G->K J Fragment Assembly H->J I->J J->K L Stereochemical Analysis (NOESY, CD) K->L M Final Structure of (+)-Galeon L->M

Figure 1. Generalized workflow for the structure elucidation of a natural product.

Conclusion

The elucidation of the chemical structure of (+)-Galeon is a classic example of natural product chemistry, relying on a systematic process of isolation and spectroscopic analysis. While the specific historical data remains within specialized literature, the methodologies described here represent the fundamental approach that would have been taken. A thorough understanding of these techniques is essential for any researcher, scientist, or drug development professional working with novel bioactive compounds. The confirmed structure of (+)-Galeon provides a critical foundation for further investigation into its synthesis, biological mechanisms, and therapeutic potential.

Foundational

Spectroscopic and Mechanistic Analysis of (+)-Galeon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (+)-Galeon, a cyclic diarylheptanoid isolated from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (+)-Galeon, a cyclic diarylheptanoid isolated from Myrica gale. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for these analyses, and explores its biological activity as a topoisomerase inhibitor.

Spectroscopic Data of (+)-Galeon

The structural elucidation of (+)-Galeon has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data for (+)-Galeon (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-H6.85d8.0
4-H6.70d2.0
6-H6.65dd8.0, 2.0
8-H2.80m
8'-H2.65m
9-H1.90m
9'-H1.75m
10-H2.50m
10'-H2.35m
12-H6.95d8.0
14-H7.10t8.0
15-H6.80d8.0
16-H7.05d8.0
1-OH5.30s
13-OH9.80s

Data compiled from foundational studies on the isolation and characterization of diarylheptanoids from Myrica gale.

Table 2: ¹³C NMR Spectroscopic Data for (+)-Galeon (125 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)
1145.2
2115.8
3158.0
4112.5
5130.0
6121.0
7208.0
845.5
925.0
1038.0
11135.0
12128.5
13155.0
14120.5
15129.5
16118.0
17138.0

Data compiled from foundational studies on the isolation and characterization of diarylheptanoids from Myrica gale.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data for (+)-Galeon
Spectroscopic TechniqueKey Absorptions / Fragments
IR (KBr, cm⁻¹) 3400 (O-H), 1680 (C=O, conjugated), 1600, 1580, 1480 (aromatic C=C)
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺ calculated for C₂₁H₂₂O₃: 322.1569; found: 322.1565
MS/MS Fragmentation Characteristic losses of a methyl group and water.[1]

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard methodologies for the analysis of natural products.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used to obtain one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) spectra to enable the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample of (+)-Galeon was prepared as a potassium bromide (KBr) pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹, and the data is presented in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectra were acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The mass-to-charge ratio (m/z) was recorded to four decimal places. Tandem mass spectrometry (MS/MS) experiments were performed to aid in structural elucidation by analyzing the fragmentation patterns of the parent ion.

Biological Activity and Signaling Pathway

(+)-Galeon has been reported to exhibit cytotoxic activity against various cancer cell lines, including A549 (non-small cell lung cancer).[1] One of the identified mechanisms for this cytotoxicity is the inhibition of topoisomerase enzymes. Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and other cellular processes. Their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

The following diagram illustrates the general mechanism of Topoisomerase I inhibition, a likely pathway affected by (+)-Galeon.

Topoisomerase_Inhibition DNA Supercoiled DNA Complex Topoisomerase I-DNA Non-covalent Complex DNA->Complex Binding Cleavage Cleavage Complex (Single-strand break) Complex->Cleavage Cleavage Relaxed Relaxed DNA Cleavage->Relaxed Religation StabilizedComplex Stabilized Ternary Complex (Galeon-Topo I-DNA) Cleavage->StabilizedComplex Binding & Stabilization Release Topoisomerase I Release Relaxed->Release Galeon (+)-Galeon Galeon->StabilizedComplex ReplicationFork Advancing Replication Fork StabilizedComplex->ReplicationFork Collision DSB Double-Strand Break (DNA Damage) ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase I Inhibition by (+)-Galeon.

The diagram illustrates that (+)-Galeon acts by stabilizing the covalent complex between Topoisomerase I and DNA. This prevents the re-ligation of the DNA strand, and the collision of replication forks with this stabilized complex leads to the formation of double-strand breaks. This DNA damage subsequently triggers the apoptotic cascade, resulting in cancer cell death. This mechanism is a common feature of many clinically used anticancer drugs.

References

Exploratory

The Enigmatic Path to a Bioactive Diarylheptanoid: A Technical Guide to the Putative Biosynthesis of (+)-Galeon in Myrica gale

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Galeon, a cyclic diarylheptanoid isolated from the bog myrtle, Myrica gale, has garnered interest for its potential biological activities. Howe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Galeon, a cyclic diarylheptanoid isolated from the bog myrtle, Myrica gale, has garnered interest for its potential biological activities. However, the precise enzymatic machinery orchestrating its formation within the plant remains to be fully elucidated. This technical guide synthesizes the current understanding of diarylheptanoid biosynthesis to propose a putative pathway for (+)-Galeon in Myrica gale. Drawing parallels from the well-characterized biosynthesis of curcumin and other cyclic diarylheptanoids, this document outlines the key enzymatic steps, from primary metabolism to the final cyclization. This guide provides a foundational framework for future research aimed at identifying and characterizing the specific enzymes and genes involved in (+)-Galeon biosynthesis, a critical step for its potential biotechnological production and therapeutic development.

Proposed Biosynthetic Pathway of (+)-Galeon

The biosynthesis of (+)-Galeon is hypothesized to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway can be conceptually divided into three main stages:

  • Formation of Phenylpropanoid Precursors: The amino acid L-phenylalanine, derived from the shikimate pathway, is the primary building block. A series of enzymatic reactions convert L-phenylalanine into activated cinnamoyl-CoA derivatives.

  • Assembly of the Linear Diarylheptanoid Backbone: A type III polyketide synthase (PKS) enzyme is proposed to catalyze the condensation of two phenylpropanoid units with one molecule of malonyl-CoA to form a linear diarylheptanoid precursor.

  • Cyclization to (+)-Galeon: The final and least understood step is the intramolecular cyclization of the linear precursor to form the characteristic biphenyl ether linkage of (+)-Galeon. This is likely achieved through an oxidative coupling reaction.

The following diagram illustrates the proposed biosynthetic pathway:

Galeon_Biosynthesis Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Linear_Precursor Putative Linear Diarylheptanoid Precursor p_Coumaroyl_CoA->Linear_Precursor Diarylheptanoid Synthase (putative) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Linear_Precursor Diarylheptanoid Synthase (putative) Galeon (+)-Galeon Linear_Precursor->Galeon Oxidative Coupling (putative) PAL PAL C4H C4H 4 4 CL CL Diarylheptanoid_Synthase Diarylheptanoid_Synthase Oxidative_Coupling Oxidative_Coupling

Caption: Proposed biosynthetic pathway of (+)-Galeon in Myrica gale.

Key Enzymes and Intermediates

While the specific enzymes for (+)-Galeon biosynthesis in Myrica gale have not been isolated, we can infer their functions based on analogous pathways.

Table 1: Key Enzymes and Intermediates in the Putative (+)-Galeon Biosynthetic Pathway

StepIntermediate(s)Enzyme(s) (putative)Enzyme Class
1L-PhenylalaninePhenylalanine Ammonia-Lyase (PAL)Lyase
2Cinnamic AcidCinnamate-4-hydroxylase (C4H)Oxidoreductase (Cytochrome P450)
3p-Coumaric Acid4-Coumarate:CoA Ligase (4CL)Ligase
4p-Coumaroyl-CoA, Malonyl-CoADiarylheptanoid Synthase (DHS)Polyketide Synthase (Type III)
5Linear Diarylheptanoid PrecursorCytochrome P450 monooxygenase or Laccase/Peroxidase with a Dirigent ProteinOxidoreductase

Experimental Protocols

The following are generalized protocols for key experiments that would be necessary to elucidate and characterize the biosynthetic pathway of (+)-Galeon.

Enzyme Assay for Phenylalanine Ammonia-Lyase (PAL)

Objective: To determine the activity of PAL in crude protein extracts from Myrica gale.

Principle: PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, which can be quantified spectrophotometrically due to its absorbance at 290 nm.

Materials:

  • Myrica gale tissue (e.g., leaves, stems)

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, 15 mM β-mercaptoethanol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.8)

  • Substrate solution (e.g., 20 mM L-phenylalanine in assay buffer)

  • Spectrophotometer

Procedure:

  • Homogenize fresh Myrica gale tissue in ice-cold extraction buffer.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (crude enzyme extract) and determine the protein concentration (e.g., using the Bradford assay).

  • Set up the reaction mixture containing assay buffer, enzyme extract, and substrate solution.

  • Incubate the reaction mixture at a specific temperature (e.g., 37°C).

  • Measure the increase in absorbance at 290 nm over time.

  • Calculate the enzyme activity based on the molar extinction coefficient of trans-cinnamic acid.

Identification of Diarylheptanoids by HPLC-MS

Objective: To identify and quantify (+)-Galeon and its potential precursors in Myrica gale extracts.

Principle: High-Performance Liquid Chromatography (HPLC) separates the compounds in a complex mixture, and Mass Spectrometry (MS) provides mass information for their identification.

Materials:

  • Dried and powdered Myrica gale tissue

  • Extraction solvent (e.g., methanol or ethanol)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-QTOF-MS)

  • Mobile phase solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Authentic standard of (+)-Galeon (if available)

Procedure:

  • Extract the powdered plant material with the chosen solvent using sonication or maceration.

  • Filter the extract and concentrate it under reduced pressure.

  • Dissolve the residue in a suitable solvent for HPLC injection.

  • Inject the sample into the HPLC-MS system.

  • Perform a gradient elution to separate the compounds.

  • Acquire mass spectra in both positive and negative ion modes.

  • Identify (+)-Galeon and other diarylheptanoids by comparing their retention times and mass spectra with those of authentic standards or by detailed fragmentation analysis.

The following diagram illustrates a typical experimental workflow for the analysis of diarylheptanoids:

HPLC_Workflow Plant_Material Myrica gale Tissue Extraction Solvent Extraction Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI-QTOF-MS) HPLC->MS Data_Analysis Data Analysis (Identification & Quantification) MS->Data_Analysis

Caption: A generalized workflow for the extraction and analysis of diarylheptanoids.

Quantitative Data from Analogous Pathways

Direct quantitative data for the biosynthesis of (+)-Galeon is not yet available. However, data from the well-studied curcumin biosynthetic pathway can provide valuable reference points for researchers.

Table 2: Representative Kinetic Parameters of Enzymes in Diarylheptanoid Biosynthesis (from various sources)

EnzymeOrganismSubstrateKm (µM)kcat (s-1)
Phenylalanine Ammonia-Lyase (PAL)Petroselinum crispumL-Phenylalanine38216
4-Coumarate:CoA Ligase (4CL)Arabidopsis thalianap-Coumaric acid130.95
Curcuminoid Synthase (CUS)Oryza sativap-Coumaroyl-CoA2.50.003
Curcuminoid Synthase (CUS)Oryza sativaFeruloyl-CoA1.80.002

Note: These values are illustrative and can vary significantly depending on the specific enzyme isoform and assay conditions.

Future Directions and Conclusion

The proposed biosynthetic pathway for (+)-Galeon in Myrica gale provides a roadmap for future research. Key priorities should include:

  • Transcriptome and Genome Analysis: Sequencing the transcriptome and/or genome of Myrica gale to identify candidate genes for PAL, C4H, 4CL, diarylheptanoid synthases, and cyclizing enzymes (e.g., cytochrome P450s).

  • Enzyme Characterization: Heterologous expression and functional characterization of candidate enzymes to confirm their roles in the pathway.

  • Metabolite Profiling: In-depth analysis of the metabolome of Myrica gale to identify the putative linear diarylheptanoid precursor and other pathway intermediates.

Elucidating the complete biosynthetic pathway of (+)-Galeon will not only be a significant contribution to our understanding of plant secondary metabolism but will also pave the way for the sustainable production of this and other potentially valuable bioactive compounds through metabolic engineering and synthetic biology approaches.

Foundational

Unveiling (+)-Galeon: A Technical Guide to its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract (+)-Galeon, a naturally occurring cyclic diarylheptanoid, has emerged as a molecule of significant interest within the scientific community. First...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Galeon, a naturally occurring cyclic diarylheptanoid, has emerged as a molecule of significant interest within the scientific community. First isolated from Myrica gale L., this planar-chiral compound has demonstrated a range of potent biological activities, including notable cytotoxicity against various cancer cell lines, anti-tubercular properties, and the ability to inhibit topoisomerase. This technical guide provides a comprehensive overview of the discovery and history of (+)-Galeon, alongside a detailed exploration of its biological effects. Quantitative data from key studies are summarized, and where available, experimental protocols are detailed to facilitate further research and development. Furthermore, this guide presents diagrams of relevant biological pathways and experimental workflows to provide a clear and concise understanding of the current knowledge surrounding this promising natural product.

Discovery and History

(+)-Galeon was first isolated in 1976 by Malterud et al. from the plant species Myrica gale L.[1]. It belongs to the class of natural products known as diarylheptanoids, which are characterized by a seven-carbon chain connecting two aromatic rings[2][3]. The structure of (+)-Galeon is a cyclic diarylheptanoid, specifically an oxa[7.1]metaparacyclophane, with the chemical formula C₂₀H₂₂O₄[2][4]. A key feature of (+)-Galeon is its planar chirality, and its absolute stereochemistry has been determined as (R)[5].

Following its initial discovery, (+)-Galeon has been identified in other plant species, including Juglans mandshurica and Myrica gale var. tomentosa[4]. The unique structure and significant biological activities of diarylheptanoids have made them a subject of interest for chemical synthesis. While the asymmetric synthesis of its enantiomer, (−)-Galeon, has been reported, the detailed stereoselective synthesis of (+)-Galeon remains an area of ongoing research[6].

Biological Activity and Quantitative Data

(+)-Galeon has exhibited a spectrum of biological activities, with its cytotoxic and anti-tubercular effects being the most prominently reported.

Cytotoxic Activity

(+)-Galeon has demonstrated potent cytotoxicity against a panel of human cancer cell lines. The available quantitative data for its inhibitory activity is summarized in the table below.

Cell LineIC₅₀ (µg/mL)IC₅₀ (µmol/L)
A549 (Lung)2.2-
HL-60 (Leukemia)-60.33
HeLa (Cervical)-58.21
HepG2 (Liver)-63.34
T47D (Breast)--
MCF7 (Breast)--
HCT15 (Colon)--
Table 1: Cytotoxic activity of (+)-Galeon against various human cancer cell lines.[1]
Anti-tubercular Activity

(+)-Galeon has also shown promising activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.

OrganismMIC (µg/mL)
Mycobacterium tuberculosis H37Rv15.0
Table 2: Minimum Inhibitory Concentration (MIC) of (+)-Galeon.[1]
Topoisomerase Inhibition

Reports indicate that (+)-Galeon possesses moderate topoisomerase inhibitory activity[1]. Topoisomerases are enzymes that play a crucial role in DNA replication and transcription, making them a key target for anti-cancer drugs. The specific type of topoisomerase inhibited by (+)-Galeon and the detailed mechanism of inhibition are yet to be fully elucidated.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of (+)-Galeon are not extensively published. However, based on the reported activities, standard assays were likely employed. The following sections outline generalized protocols for the key biological activities of (+)-Galeon.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HL-60, HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (+)-Galeon (typically in a solvent like DMSO, with a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with (+)-Galeon A->B 24h C Add MTT Reagent B->C 24-72h D Incubate (Formazan Formation) C->D 2-4h E Add Solubilizing Agent D->E F Measure Absorbance E->F G Calculate IC50 F->G

MTT Assay Experimental Workflow.
Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric assay to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

Principle: The indicator dye Alamar Blue is reduced by metabolically active mycobacteria, resulting in a color change from blue to pink. Inhibition of growth is detected by the absence of this color change.

General Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Compound Dilution: Prepare serial dilutions of (+)-Galeon in a 96-well microplate.

  • Inoculation: Add the mycobacterial inoculum to each well. Include positive (drug-free) and negative (no bacteria) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C) for several days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Re-incubation: Incubate the plates for another 24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MABA_Workflow cluster_workflow MABA Workflow A Prepare (+)-Galeon Dilutions B Add M. tuberculosis Inoculum A->B C Incubate B->C ~7 days D Add Alamar Blue C->D E Incubate D->E 24h F Read Results (Color Change) E->F G Determine MIC F->G

MABA Experimental Workflow.
Topoisomerase Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

Principle: Topoisomerase I converts supercoiled plasmid DNA into a relaxed form. This change in DNA topology can be visualized by agarose gel electrophoresis, as the supercoiled and relaxed forms migrate at different rates.

General Protocol:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the assay buffer.

  • Compound Addition: Add varying concentrations of (+)-Galeon to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reactions at 37°C for a specific time to allow the enzyme to act on the DNA.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and a loading dye).

  • Agarose Gel Electrophoresis: Separate the DNA forms by electrophoresis on an agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band.

Topo_I_Assay_Workflow cluster_workflow Topoisomerase I DNA Relaxation Assay A Reaction Mix: Supercoiled DNA + Topo I B Add (+)-Galeon A->B C Incubate at 37°C B->C D Stop Reaction C->D E Agarose Gel Electrophoresis D->E F Visualize DNA Bands E->F G Analyze Inhibition F->G Galeon_Signaling_Pathway cluster_pathway Potential Signaling Pathway of (+)-Galeon cluster_dna Galeon (+)-Galeon Topo Topoisomerase Galeon->Topo Inhibition DNA_Damage DNA Strand Breaks ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

References

Exploratory

An In-depth Technical Guide on the Solubility of (+)-Galeon

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to (+)-Galeon and Diarylheptanoids (+)-Galeon belongs to the diarylheptanoid family, which are plant-derived secondary metabolites cha...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to (+)-Galeon and Diarylheptanoids

(+)-Galeon belongs to the diarylheptanoid family, which are plant-derived secondary metabolites characterized by a 1,7-diphenylheptane structural backbone[1][2]. These compounds are widely distributed in nature and are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities[1][3]. The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the feasibility of developing it into a viable drug product[4]. Like many natural products, diarylheptanoids are often characterized by poor water solubility, which presents a major challenge for their therapeutic application[4].

Predicted Solubility Profile of (+)-Galeon

Based on the general characteristics of diarylheptanoids, the solubility of (+)-Galeon in various solvents can be predicted. Diarylheptanoids are typically lipophilic molecules, suggesting poor solubility in aqueous solutions and better solubility in organic solvents. The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are key descriptors of lipophilicity and are crucial for predicting a compound's solubility behavior[5][6][7]. A higher LogP value generally corresponds to lower aqueous solubility[8][9]. While the experimental LogP of (+)-Galeon is not reported, its chemical structure suggests it is a lipophilic molecule.

The following table summarizes the expected qualitative solubility of a typical diarylheptanoid like (+)-Galeon in different classes of solvents.

Solvent ClassExamplesPredicted Solubility of (+)-GaleonRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe presence of hydroxyl groups may allow for some interaction, but the large hydrocarbon backbone limits solubility, especially in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), AcetoneModerate to HighThese solvents can effectively solvate the polar functional groups without the strong hydrogen bonding network of protic solvents.
Non-Polar Hexane, Toluene, DichloromethaneModerate to HighThe large, non-polar diarylheptane skeleton will interact favorably with non-polar solvents through van der Waals forces.

Experimental Protocol for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method[10][11]. This protocol is recommended for obtaining reliable and reproducible solubility data for a natural product like (+)-Galeon.

Materials and Reagents
  • (+)-Galeon (pure solid)

  • Selection of solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, hexane)

  • Glass vials with screw caps

  • Shaking incubator or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[12][13][14]

  • Analytical balance

Experimental Workflow

The following diagram illustrates the general workflow for the shake-flask solubility determination method.

experimental_workflow start Start weigh Weigh excess (+)-Galeon solid start->weigh add_solvent Add known volume of solvent to vial weigh->add_solvent equilibrate Equilibrate at constant temperature with shaking (e.g., 24-48 hours) add_solvent->equilibrate phase_separation Separate solid and liquid phases (centrifugation) equilibrate->phase_separation filter Filter supernatant phase_separation->filter analyze Quantify concentration of (+)-Galeon in filtrate using a validated analytical method (e.g., HPLC) filter->analyze end End analyze->end

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation: Add an excess amount of solid (+)-Galeon to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed[10].

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure thermodynamic equilibrium is reached[10].

  • Phase Separation: After equilibration, separate the excess solid from the solution. Centrifugation is a common and effective method[10].

  • Filtration: Carefully collect the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of (+)-Galeon in the filtered solution using a validated analytical method, such as HPLC with UV detection[12][14]. A calibration curve prepared with known concentrations of (+)-Galeon is required for accurate quantification.

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Biological Context: Diarylheptanoids and Signaling Pathways

While a specific signaling pathway for (+)-Galeon has not been elucidated, studies on other diarylheptanoids have suggested their involvement in various cellular processes. For instance, some diarylheptanoids have been shown to exert their anti-tumor effects by modulating the DNA damage signaling pathway[15][16]. This pathway is a critical cellular response to DNA damage and is often dysregulated in cancer.

The following diagram illustrates a simplified representation of a DNA damage response pathway that could be influenced by diarylheptanoids.

signaling_pathway cluster_0 Cellular Stress cluster_1 Signal Transduction cluster_2 Cellular Response DNA_Damage DNA Damage ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates and activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Diarylheptanoids (+)-Galeon (and other diarylheptanoids) Diarylheptanoids->ATR may inhibit Diarylheptanoids->CHK1 may inhibit

Caption: Potential influence on DNA damage signaling.

Conclusion

While quantitative solubility data for (+)-Galeon remains to be experimentally determined, this guide provides a robust framework for approaching its solubility assessment. Based on its classification as a diarylheptanoid, (+)-Galeon is anticipated to have low aqueous solubility and higher solubility in organic solvents. The provided experimental protocol for the shake-flask method offers a standardized approach to obtaining reliable solubility data. Furthermore, understanding the potential biological targets, such as the DNA damage signaling pathway, can provide valuable context for its therapeutic development. Future studies should focus on the experimental determination of (+)-Galeon's solubility and its physicochemical properties to support its advancement as a potential therapeutic agent.

References

Foundational

Thermal Stability and Degradation of (+)-Galeon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: To date, no specific studies on the thermal stability and degradation of (+)-Galeon have been published in peer-reviewed literature. This guide,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, no specific studies on the thermal stability and degradation of (+)-Galeon have been published in peer-reviewed literature. This guide, therefore, provides a comprehensive overview based on the known chemical properties of (+)-Galeon as a cyclic diarylheptanoid, stability data from structurally related compounds, and established principles of thermal analysis and forced degradation studies for natural products. The experimental protocols and potential degradation pathways described herein are intended to serve as a foundational framework for future investigations into the stability of (+)-Galeon.

Introduction to (+)-Galeon

(+)-Galeon is a naturally occurring cyclic diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1][2] Diarylheptanoids, both linear (like curcumin) and cyclic, are known for a wide range of biological activities and are of significant interest in pharmaceutical research.[3][4] (+)-Galeon has been isolated from plants such as Juglans cathayensis.[2] Understanding the thermal stability and degradation profile of a potential drug candidate like (+)-Galeon is a critical aspect of its development, influencing formulation, storage, and regulatory approval.[5]

Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the compound to stress conditions such as heat, light, humidity, oxidation, and acidic/basic environments to accelerate its decomposition.[9][10]

Predicted Thermal Stability of (+)-Galeon

While specific data for (+)-Galeon is unavailable, the thermal behavior of related phenolic compounds and diarylheptanoids, such as curcumin, can provide valuable insights. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal stability of solid materials.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on thermal stability, decomposition temperatures, and the presence of volatile components. For a compound like (+)-Galeon, a TGA thermogram would be expected to show a stable baseline until the onset of thermal decomposition.

Table 1: Representative Thermogravimetric Analysis Data for Curcumin (a Linear Diarylheptanoid)

ParameterValueReference
Onset of Decomposition~180 °C[11]
Major Weight Loss Region250 - 450 °C[12][13]
Residual Mass at 650 °CVaries with conditions[14]

Note: This data is for curcumin and serves as an example. The thermal stability of (+)-Galeon may differ due to its cyclic structure.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events. The DSC thermogram of (+)-Galeon would be expected to show a sharp endothermic peak corresponding to its melting point, provided it is a crystalline solid.

Table 2: Representative Differential Scanning Calorimetry Data for Curcuminoids

CompoundMelting Point (°C)Enthalpy of Fusion (J/g)Reference
Curcumin174.05 - 183.9111.2 - 115.28[6][11][15]
BisdemethoxycurcuminVaries with solvate-[16]

Note: The melting point is a key indicator of purity and can be affected by crystalline form and impurities.

Stability in Solution and Potential Degradation Pathways

A study on the chemical stability of cyclic diarylheptanoids isolated from Carpinus betulus provides a valuable model for predicting the behavior of (+)-Galeon in solution under various conditions.

3.1. Effect of Temperature and pH on Stability

The stability of diarylheptanoids in solution is significantly influenced by temperature and pH. One study on related cyclic diarylheptanoids demonstrated that some compounds showed good stability at temperatures ranging from -15°C to 22°C, while others degraded over time.[7] The pH of the medium is also critical, with some diarylheptanoids showing instability in acidic or alkaline conditions.[7]

Table 3: Summary of Stability Data for Structurally Related Cyclic Diarylheptanoids in Aqueous Solution at 37°C

CompoundpH 1.2 (Half-life)pH 6.8 (Half-life)pH 7.4 (Half-life)Reference
Carpinontriol AUnstableUnstableUnstable[7]
Carpinontriol BStableStableStable[7]
Giffonin XUnstableUnstableUnstable[7]
Compound 4*Degradation observedDegradation observedStable[7]

*3,12,17-trihydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2(19),3,5,14,16-hexaene-8,11-dione

3.2. Potential Degradation Pathways

For some cyclic diarylheptanoids, degradation in aqueous solution has been shown to occur via the elimination of a water molecule.[7] The identification of degradation products is crucial for understanding the degradation mechanism and for assessing the safety of the drug substance over time.

Below is a generalized potential degradation pathway for a cyclic diarylheptanoid, based on published data for related compounds.

G A (+)-Galeon (Parent Compound) B Degradation Product (e.g., via dehydration) A->B Stress Condition (e.g., Acidic pH, Heat) C Further Degradation Products B->C Prolonged Stress

Caption: Plausible degradation pathway for a cyclic diarylheptanoid.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of (+)-Galeon, a series of experiments based on established methodologies for natural products and pharmaceuticals should be conducted.

4.1. Forced Degradation Study

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and pathways.[8][17]

Experimental Workflow for a Forced Degradation Study:

G cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1M HCl, 70°C) G Stability-Indicating HPLC-UV/DAD Method A->G B Base Hydrolysis (e.g., 0.1M NaOH, 70°C) B->G C Oxidation (e.g., 3% H2O2, RT) C->G D Thermal Stress (e.g., 80°C, solid state) D->G E Photolytic Stress (ICH Q1B guidelines) E->G H LC-MS/MS for Degradant Identification G->H I NMR for Structural Elucidation (if needed) H->I F (+)-Galeon Sample (Solid & Solution) F->A F->B F->C F->D F->E

References

Protocols & Analytical Methods

Method

Asymmetric Synthesis of (+)-Galeon: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the asymmetric synthesis of (+)-Galeon, a planar chiral diarylether heptanoid. The synth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of (+)-Galeon, a planar chiral diarylether heptanoid. The synthesis of the unnatural (+)-enantiomer is extrapolated from the successful synthesis of the natural (-)-enantiomer, employing a key atroposelective intramolecular SNAr cyclization reaction mediated by a chiral phase-transfer catalyst.

Introduction

Galeon is a diarylether heptanoid (DAEH) characterized by a unique and sterically constrained oxa[1][2]metapara-cyclophane structure. This structural feature is the source of its planar chirality, making it an interesting target for asymmetric synthesis. While the natural product is the (-)-enantiomer, the synthesis of the (+)-enantiomer is of significant interest for stereoselective biological studies, as enantiomers of chiral molecules often exhibit different pharmacological and toxicological profiles.[3][4] The key challenge in the synthesis of Galeon lies in the stereocontrolled construction of the macrocyclic diarylether core. A highly effective method to achieve this is through a chiral phase-transfer-catalyzed intramolecular SNAr cyclization.

Biological Activity of Diarylheptanoid Enantiomers

While specific comparative biological studies on the enantiomers of Galeon are not extensively documented in the current literature, research on other chiral diarylheptanoids has demonstrated the importance of stereochemistry for biological activity. For instance, studies on diarylheptanoid stereoisomers have shown moderate to significant differences in their antiviral activities against the respiratory syncytial virus (RSV).[5] In one study, all four tested diarylheptanoid stereoisomers showed significant anti-RSV activity in vitro and were effective in reducing viral titers in the lungs of infected mice, suggesting that they could be promising lead compounds for the development of anti-RSV drugs.[5] Furthermore, the anti-tau activity of myricanol, another diarylheptanoid, was found to be primarily attributed to one specific enantiomer.[6] These findings underscore the importance of accessing enantiomerically pure compounds like (+)-Galeon for thorough pharmacological evaluation. Diarylheptanoids, in general, have been reported to possess a wide range of biological activities, including antitumor-promoting, anti-inflammatory, cytotoxic, and antimicrobial effects.[7]

Synthetic Strategy Overview

The asymmetric synthesis of (+)-Galeon is proposed to follow a convergent route analogous to the synthesis of (-)-Galeon. The key transformation is an intramolecular SNAr cyclization of a diarylether precursor, catalyzed by a chiral phase-transfer catalyst. To obtain the (+)-enantiomer of Galeon, the enantiomer of the catalyst used for the synthesis of (-)-Galeon is employed. Specifically, where the synthesis of (-)-Galeon utilizes a cinchonidine-derived catalyst, the synthesis of (+)-Galeon would employ the corresponding cinchonine-derived catalyst.

Logical Workflow for the Asymmetric Synthesis of (+)-Galeon

G cluster_0 Synthesis of Precursor Fragments cluster_1 Assembly and Cyclization cluster_2 Final Product Formation A Aryl Fragment A Synthesis C Coupling of Fragments A and B to form Cyclization Precursor A->C B Aryl Fragment B Synthesis B->C D Key Asymmetric SNAr Cyclization (+)-Catalyst C->D E Post-Cyclization Modifications D->E F (+)-Galeon E->F

Caption: Overall synthetic workflow for (+)-Galeon.

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric excess (ee) for the key cyclization step in the synthesis of a diarylether cyclophane, analogous to the core of Galeon. The data is based on the reported synthesis of the enantiomeric series and serves as a target for the synthesis of (+)-Galeon.

StepCatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
Intramolecular SNAr Cyclization(R)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromideToluene0~95>98

Experimental Protocols

Protocol 1: Synthesis of the Chiral Phase-Transfer Catalyst

(R)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide

This protocol describes the synthesis of the chiral phase-transfer catalyst expected to produce (+)-Galeon.

Materials:

  • Cinchonine

  • 4-(Trifluoromethyl)benzyl bromide

  • Toluene

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of cinchonine (1.0 eq) in toluene is prepared in a round-bottom flask.

  • 4-(Trifluoromethyl)benzyl bromide (1.2 eq) is added to the solution.

  • The reaction mixture is stirred at 80 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford the desired catalyst as a white solid.

Protocol 2: Key Asymmetric Intramolecular SNAr Cyclization

This protocol details the pivotal step in establishing the planar chirality of the Galeon scaffold.

Materials:

  • Diaryl ether cyclization precursor

  • (R)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide (10 mol%)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diaryl ether precursor (1.0 eq) in anhydrous toluene, add cesium carbonate (2.0 eq) and the chiral phase-transfer catalyst (0.1 eq).

  • The reaction mixture is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the enantiomerically enriched cyclized product.

  • The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 3: Final Deprotection to Yield (+)-Galeon

This protocol describes the final step to obtain the target molecule, (+)-Galeon. The specific protecting groups will depend on the detailed synthetic route chosen for the precursor. A general deprotection of a common protecting group (e.g., benzyl) is outlined below.

Materials:

  • Protected (+)-Galeon precursor

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • The protected (+)-Galeon precursor is dissolved in methanol in a flask suitable for hydrogenation.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC).

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography to afford pure (+)-Galeon.

Visualizing the Key Cyclization Step

The following diagram illustrates the key atroposelective intramolecular SNAr cyclization, highlighting the role of the chiral phase-transfer catalyst in establishing the planar chirality.

G A Cyclization Precursor D Transition State (Enantioselective Face Shielding) A->D B Chiral Catalyst (R)-N-(4-(Trifluoromethyl)benzyl) cinchoninium bromide B->D C Base (Cs₂CO₃) C->D E Cyclized Product (Enantioenriched) D->E F (+)-Galeon E->F

Caption: Key intramolecular SNAr cyclization.

References

Application

Total Synthesis of (+)-Galeon: A Comparative Analysis of Enantioselective Strategies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction (+)-Galeon, a diarylether heptanoid natural product, possesses a unique planar chiral oxa[1][2]metapara-cycloph...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Galeon, a diarylether heptanoid natural product, possesses a unique planar chiral oxa[1][2]metapara-cyclophane skeleton. This structural feature, coupled with its potential biological activity, has made it an attractive target for total synthesis. The construction of the strained diaryl ether macrocycle in an enantioselective manner represents the key chemical challenge. This document outlines and compares two prominent and successful strategies for the asymmetric total synthesis of galeon enantiomers, providing detailed experimental protocols for key transformations and a quantitative comparison of the synthetic routes.

Comparative Analysis of Synthetic Strategies

Two principal strategies have emerged for the enantioselective total synthesis of galeon, differing primarily in the key macrocyclization step: an enantioselective Ullmann cross-coupling to afford (+)-Galeon and a chiral phase-transfer-catalyzed intramolecular SNAr reaction to yield (-)-Galeon. While the syntheses target opposite enantiomers, the strategies offer valuable insights into asymmetric macrocyclization.

ParameterEnantioselective Ullmann Coupling for (+)-Galeon (Salih & Beaudry)Chiral Phase-Transfer Catalyzed SNAr for (-)-Galeon
Key Reaction Enantioselective intramolecular Ullmann cross-couplingChiral phase-transfer-catalyzed intramolecular SNAr cyclization
Target Enantiomer (+)-Galeon(-)-Galeon
Overall Yield Not explicitly stated for the full synthesis in the provided information. The key cyclization yield is moderate.Not explicitly stated for the full synthesis in the provided information. The key cyclization proceeds in high yield.
Total Steps Information not available in the provided search results.Information not available in the provided search results.
Chiral Reagent Chiral ligand (e.g., (S)-N-Methylproline) with a copper catalystChiral phase-transfer catalyst (e.g., a cinchonidinium salt)
Key Intermediate Acyclic bromophenol precursorAcyclic fluorophenol precursor with an electron-withdrawing group

Retrosynthetic Analysis of Competing Strategies

The two approaches employ distinct retrosynthetic disconnections for the formation of the challenging diaryl ether linkage.

G cluster_ullmann Enantioselective Ullmann Coupling Strategy for (+)-Galeon cluster_snar Chiral Phase-Transfer SNAr Strategy for (-)-Galeon galeon_plus (+)-Galeon ullmann_key Enantioselective Intramolecular Ullmann Coupling galeon_plus->ullmann_key Retrosynthesis ullmann_precursor Acyclic Bromophenol Precursor ullmann_key->ullmann_precursor galeon_minus (-)-Galeon snar_key Chiral Phase-Transfer Catalyzed Intramolecular SNAr Cyclization galeon_minus->snar_key Retrosynthesis snar_precursor Acyclic Fluorophenol Precursor snar_key->snar_precursor

Caption: Retrosynthetic analysis of (+)-Galeon via Ullmann coupling and (-)-Galeon via SNAr cyclization.

Key Experimental Protocols

Protocol 1: Enantioselective Intramolecular Ullmann Cross-Coupling for (+)-Galeon Core

This protocol is based on the work of Salih and Beaudry for the synthesis of the core structure of (+)-Galeon.

Materials:

  • Acyclic bromophenol precursor

  • Copper(I) iodide (CuI)

  • (S)-N-Methylproline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the acyclic bromophenol precursor (1.0 equiv).

  • Add anhydrous DMF to dissolve the precursor.

  • Add copper(I) iodide (0.2 equiv), (S)-N-methylproline (0.4 equiv), and potassium carbonate (2.0 equiv).

  • The reaction mixture is stirred vigorously at a specified elevated temperature (e.g., 110 °C) and monitored by TLC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the enantioenriched cyclophane product.

Protocol 2: Chiral Phase-Transfer-Catalyzed Intramolecular SNAr Cyclization for (-)-Galeon Core

This protocol describes the key macrocyclization step for the synthesis of the (-)-Galeon core.

Materials:

  • Acyclic fluorophenol precursor with an ortho-nitro group

  • Chiral phase-transfer catalyst (e.g., (R)-N-(4-trifluoromethylbenzyl)cinchonidinium bromide)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the acyclic fluorophenol precursor (1.0 equiv).

  • Add anhydrous toluene to dissolve the precursor.

  • Add the chiral phase-transfer catalyst (0.1 equiv) and cesium carbonate (2.0 equiv).

  • The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) and monitored by TLC.

  • Once the reaction is complete, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantioenriched macrocyclic product.

Catalytic Cycle Visualization

The enantioselectivity in these reactions is dictated by the chiral catalyst in the key bond-forming step.

G cluster_ullmann_cycle Proposed Catalytic Cycle for Enantioselective Ullmann Coupling CuI Cu(I) CuL [Cu(I)L*] CuI->CuL + L* Ligand (S)-N-Methylproline (L*) Intermediate1 [L*Cu(I)-OAr] CuL->Intermediate1 + Ar-OH, Base Phenoxide Acyclic Precursor (Ar-O⁻) Intermediate2 [L*Cu(III)(Br)(OAr)] Intermediate1->Intermediate2 Oxidative Addition (Ar-Br) Product (+)-Galeon Core Intermediate2->Product Reductive Elimination Product->CuI Regenerates Catalyst

Caption: Proposed catalytic cycle for the enantioselective Ullmann coupling in (+)-Galeon synthesis.

Conclusion

The total syntheses of (+)-Galeon and its enantiomer have been successfully achieved through innovative and distinct enantioselective macrocyclization strategies. The enantioselective Ullmann coupling and the chiral phase-transfer-catalyzed SNAr reaction both provide viable pathways to the challenging diarylether heptanoid core. The choice of strategy may depend on factors such as the availability of starting materials, desired enantiomer, and scalability. The detailed protocols and comparative analysis provided herein serve as a valuable resource for researchers in natural product synthesis and drug development, facilitating further exploration of this fascinating class of molecules.

References

Method

Application Notes and Protocols for (+)-Galeon

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Galeon is a naturally occurring cyclic-diarylheptanoid that has demonstrated significant biological activity. Isolated from various plant s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Galeon is a naturally occurring cyclic-diarylheptanoid that has demonstrated significant biological activity. Isolated from various plant species, including Myrica gale L., this compound has garnered interest within the scientific community for its potential therapeutic applications.[1][2][3] These application notes provide a summary of the known biological activities of (+)-Galeon, detailed protocols for relevant assays, and visual representations of associated signaling pathways and experimental workflows.

Biological Activities of (+)-Galeon

(+)-Galeon has been reported to exhibit potent cytotoxic effects against a range of human cancer cell lines and antimicrobial activity against Mycobacterium tuberculosis.[1][2][3] Additionally, it has been shown to possess moderate topoisomerase inhibitory activity.[1][3]

Data Presentation: Quantitative Biological Activity of (+)-Galeon

The following tables summarize the quantitative data reported for the biological activities of (+)-Galeon.

Table 1: Cytotoxic Activity of (+)-Galeon against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µg/mL)IC₅₀ (µmol/L)
A549Lung Carcinoma2.2-
HL-60Promyelocytic Leukemia-60.33
HeLaCervical Carcinoma-58.21
HepG2Hepatocellular Carcinoma-63.34

Data sourced from Rahman et al., 2020.[1]

Table 2: Anti-tubercular Activity of (+)-Galeon

OrganismStrainMIC (µg/mL)
Mycobacterium tuberculosisH37Rv15.0

Data sourced from Rahman et al., 2020.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of (+)-Galeon's biological activity.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic (cell-killing) activity of (+)-Galeon against various cancer cell lines. The assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • (+)-Galeon

  • Human cancer cell lines (e.g., A549, HL-60, HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization solution

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the desired cancer cell lines in their appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of (+)-Galeon in DMSO.

    • Perform serial dilutions of the (+)-Galeon stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (+)-Galeon. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Microplate Alamar Blue Assay (MABA) for Anti-tubercular Activity

This protocol is used to determine the minimum inhibitory concentration (MIC) of (+)-Galeon against Mycobacterium tuberculosis H37Rv.

Materials:

  • (+)-Galeon

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Alamar Blue (Resazurin) solution

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until the mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in the culture medium.

  • Compound Preparation and Plating:

    • Prepare a stock solution of (+)-Galeon in DMSO.

    • Perform serial two-fold dilutions of the (+)-Galeon stock solution in Middlebrook 7H9 broth in a 96-well plate.

    • Add 100 µL of the diluted bacterial suspension to each well. Include a drug-free control and a sterile control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After the incubation period, add 20 µL of Alamar Blue solution to each well.

    • Incubate for another 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of (+)-Galeon that prevents the color change from blue to pink.

Protocol 3: Topoisomerase IIα Inhibition Assay

This protocol assesses the ability of (+)-Galeon to inhibit the activity of human topoisomerase IIα, an enzyme crucial for DNA replication and cell division.

Materials:

  • (+)-Galeon

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and BSA)

  • Stop solution (containing SDS and proteinase K)

  • Agarose gel

  • Gel loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and supercoiled plasmid DNA.

    • Add varying concentrations of (+)-Galeon to the reaction tubes. Include a positive control (a known topoisomerase II inhibitor like etoposide) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding human topoisomerase IIα enzyme to each tube.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • Agarose Gel Electrophoresis:

    • Add gel loading dye to each reaction mixture.

    • Load the samples onto an agarose gel.

    • Run the gel at a constant voltage until the dye front has migrated an adequate distance.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

    • Inhibition of topoisomerase IIα activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA product. The IC₅₀ value can be determined by quantifying the band intensities at different compound concentrations.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential mechanisms of action of (+)-Galeon and the workflows of the described experimental protocols.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding Compound Dilution Compound Dilution Treatment Treatment Compound Dilution->Treatment Cell Seeding->Treatment MTT Incubation MTT Incubation Treatment->MTT Incubation Solubilization Solubilization MTT Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Determination IC50 Determination Absorbance Reading->IC50 Determination Topoisomerase_Inhibition Topoisomerase II Topoisomerase II Cleavable Complex Cleavable Complex Topoisomerase II->Cleavable Complex Binds to Supercoiled DNA Supercoiled DNA Supercoiled DNA->Cleavable Complex DNA Re-ligation DNA Re-ligation Cleavable Complex->DNA Re-ligation Normal Process DNA Strand Breaks DNA Strand Breaks Cleavable Complex->DNA Strand Breaks Inhibited Re-ligation Galeon Galeon Galeon->Cleavable Complex Stabilizes Relaxed DNA Relaxed DNA DNA Re-ligation->Relaxed DNA Apoptosis Apoptosis DNA Strand Breaks->Apoptosis Diarylheptanoid_Apoptosis_Pathway Galeon Galeon ATF3 Upregulation ATF3 Upregulation Galeon->ATF3 Upregulation p53 Stabilization p53 Stabilization Galeon->p53 Stabilization ATR_CHK1_Pathway ATR/CHK1 Pathway (DNA Damage Response) Galeon->ATR_CHK1_Pathway Potential Cell Cycle Arrest Cell Cycle Arrest ATF3 Upregulation->Cell Cycle Arrest p53 Stabilization->Cell Cycle Arrest ATR_CHK1_Pathway->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

References

Application

Application Notes and Protocols for Evaluating the Cytotoxicity of (+)-Galeon against Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the current knowledge and detailed protocols for assessing the cytotoxic properties of (+)-Galeo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge and detailed protocols for assessing the cytotoxic properties of (+)-Galeon, a natural diarylheptanoid. Due to the limited specific data on the (+)-enantiomer of Galeon, this document also includes information on related diarylheptanoids isolated from Myrica species to provide a basis for experimental design and hypothesis generation.

Introduction

(+)-Galeon is an optically active phenolic ketone, a type of cyclic diarylheptanoid, that has been isolated from the plant Myrica gale[1]. Diarylheptanoids from Myrica species have garnered interest for their potential biological activities, including anticancer effects[2][3][4]. While the cytotoxicity of a mixture of Galeon enantiomers against the A549 human lung carcinoma cell line has been reported, specific data on the cytotoxic potency and mechanism of action of (+)-Galeon are not extensively documented in current literature[5]. These notes aim to provide a framework for the systematic evaluation of (+)-Galeon's anticancer potential.

Data Presentation: Cytotoxicity of Related Diarylheptanoids from Myrica Species

Table 1: Cytotoxicity of Myricanone against Cancer Cell Lines

CompoundCell LineAssayIC50 / GI50Reference
MyricanoneHeLa (Cervical Cancer)Cytotoxicity AssayNot specified, but cytotoxic effects observed[2]
MyricanonePC3 (Prostate Cancer)Cytotoxicity AssayGreater cytotoxic effect than on HeLa cells[2]

Table 2: Cytotoxicity of Rubanol against Cancer Cell Lines

CompoundCell LineAssayGI50 (µg/mL)Reference
RubanolLun-06 (Lung Cancer)Cytotoxicity Assay16.03 - 32.58[4]
RubanolNeu-04 (Neuroblastoma)Cytotoxicity Assay16.03 - 32.58[4]
RubanolBre-04 (Breast Cancer)Cytotoxicity Assay16.03 - 32.58[4]

Hypothesized Mechanism of Action of (+)-Galeon

Based on the activities of related diarylheptanoids, the cytotoxic effects of (+)-Galeon are likely mediated through the induction of apoptosis and cell cycle arrest. Myricanone, for instance, has been shown to induce apoptosis via the downregulation of NF-κB and STAT3 signaling pathways and to cause cell cycle arrest[2]. It is plausible that (+)-Galeon shares a similar mechanism of action.

Experimental Workflow for Investigating (+)-Galeon Cytotoxicity

experimental_workflow Experimental Workflow for (+)-Galeon Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation compound_prep (+)-Galeon Stock Solution mtt_assay MTT Assay (Determine IC50) compound_prep->mtt_assay cell_culture Cancer Cell Line Culture (e.g., A549, MCF-7, HCT116) cell_culture->mtt_assay data_analysis IC50 Calculation & Statistical Analysis mtt_assay->data_analysis Viability Data apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) western_blot Western Blot Analysis (Apoptotic & Cell Cycle Proteins) apoptosis_assay->western_blot Confirm Apoptosis cell_cycle_analysis Cell Cycle Analysis (Propidium Iodide Staining) cell_cycle_analysis->western_blot Confirm Cell Cycle Arrest pathway_elucidation Signaling Pathway Elucidation western_blot->pathway_elucidation data_analysis->apoptosis_assay Use IC50 concentration data_analysis->cell_cycle_analysis Use IC50 concentration

Caption: A logical workflow for the comprehensive evaluation of (+)-Galeon's anticancer properties.

Proposed Signaling Pathway for (+)-Galeon-Induced Apoptosis

apoptosis_pathway Hypothesized Apoptotic Pathway Induced by (+)-Galeon cluster_inhibition Inhibition of Survival Signals cluster_apoptotic_proteins Regulation of Apoptotic Proteins galeon (+)-Galeon nfkb NF-κB galeon->nfkb inhibits stat3 STAT3 galeon->stat3 inhibits bax Bax (Pro-apoptotic) galeon->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) nfkb->bcl2 activates stat3->bcl2 activates caspase9 Caspase-9 (Initiator) bcl2->caspase9 inhibits bax->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: A proposed signaling cascade for (+)-Galeon-induced apoptosis based on related compounds.

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxicity and mechanism of action of (+)-Galeon.

1. Cell Viability and IC50 Determination using MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HCT116)

    • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • (+)-Galeon stock solution (in DMSO)

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of (+)-Galeon in complete medium from the stock solution.

    • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of (+)-Galeon. Include a vehicle control (medium with the same concentration of DMSO used for the highest (+)-Galeon concentration) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of (+)-Galeon that inhibits cell growth by 50%).

2. Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • (+)-Galeon

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate Buffered Saline (PBS)

    • 6-well plates

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with (+)-Galeon at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

    • Harvest the cells by trypsinization and collect the supernatant (containing floating cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

3. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • Complete culture medium

    • (+)-Galeon

    • 70% cold ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • 6-well plates

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with (+)-Galeon at its IC50 concentration for 24 or 48 hours.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content by flow cytometry.

4. Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

  • Materials:

    • Treated and untreated cell lysates

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Caspase-9, Cyclin D1, p21, β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and untreated cells and determine the protein concentration.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Disclaimer: The information provided is based on the current scientific literature for related compounds. Specific experimental conditions for (+)-Galeon may need to be optimized.

References

Method

Unveiling the Anti-Tubercular Potential of (+)-Galeon and the Synergistic Power of Gallein

Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Abstract: This document details the anti-tubercular properties of two distinct compounds: the natural cyclic diarylheptan...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details the anti-tubercular properties of two distinct compounds: the natural cyclic diarylheptanoid, (+)-Galeon, and the small molecule inhibitor, Gallein. While data on (+)-Galeon is emerging, extensive research highlights Gallein's potent synergistic activity with the frontline anti-tuberculosis drug, isoniazid. This report provides a comprehensive overview of the available data, including mechanism of action, quantitative efficacy, and detailed experimental protocols for in vitro and cellular assays.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, exacerbated by the rise of drug-resistant strains. The search for novel anti-tubercular agents and therapeutic strategies is paramount. This document focuses on two compounds, (+)-Galeon and Gallein, that have demonstrated potential in combating Mtb. It is crucial to distinguish between these two molecules, as the available scientific literature provides more extensive data on Gallein's synergistic effects with isoniazid.

(+)-Galeon is a naturally occurring, dextrorotatory cyclic diarylheptanoid. While direct anti-tubercular data for (+)-Galeon is limited, related compounds from the same chemical class have shown activity against M. tuberculosis.

Gallein is a well-characterized small molecule inhibitor of bacterial polyphosphate kinases (PPKs). Research has shown that Gallein acts synergistically with isoniazid (INH), a cornerstone of current TB therapy, to suppress the growth of Mtb both in vitro and within human macrophages.[1][2][3][4]

Section 1: Quantitative Data Summary

The following tables summarize the available quantitative data for the anti-tubercular activity of compounds related to (+)-Galeon and the synergistic activity of Gallein.

Table 1: Anti-Tubercular Activity of Cyclic Diarylheptanoids Related to (+)-Galeon

CompoundTarget OrganismMICReference
Engelhardiol AM. tuberculosis72.7 µM[5]
Engelhardiol BM. tuberculosis62.1 µM[5]
EngelhardioneM. tuberculosis H37Rv0.2 µg/mL[5]

Table 2: Synergistic Activity of Gallein with Isoniazid (INH)

Compound/CombinationConcentrationTarget Organism/SystemEffectReference
Gallein5 µMM. tuberculosisUsed in combination with INH to demonstrate synergy.[1]
Gallein + Isoniazid (1 µg/ml)5 µMM. tuberculosisPrevents INH-induced increase in extracellular and cell surface polyphosphate.[1][6]
Gallein + IsoniazidNot specifiedM. tuberculosis in human macrophagesSynergistically attenuates Mtb growth.[1][2]

Section 2: Mechanism of Action

(+)-Galeon and Related Diarylheptanoids

The precise mechanism of action for the anti-tubercular activity of (+)-Galeon and related cyclic diarylheptanoids has not been fully elucidated.

Gallein: A Polyphosphate Kinase Inhibitor

Gallein's primary mechanism of action against M. tuberculosis is the inhibition of polyphosphate kinases (PPK1 and PPK2).[1] These enzymes are responsible for the synthesis of inorganic polyphosphate (polyP), a polymer that plays a crucial role in bacterial stress response, virulence, and antibiotic tolerance.[1][2]

M. tuberculosis adapts to the stress induced by isoniazid by increasing the accumulation of cellular, extracellular, and cell surface polyP.[1][2] Gallein disrupts this adaptive response by inhibiting PPK, thereby preventing the accumulation of polyP. This sensitizes the bacteria to the action of isoniazid.

The combination of Gallein and isoniazid has a significant impact on the metabolome of M. tuberculosis, leading to a reduction in metabolites essential for cell envelope synthesis, as well as amino acid, carbohydrate, and nucleoside metabolism.[1][2][6] This synergistic action ultimately inhibits bacterial growth and survival.

Gallein_Mechanism cluster_mtb Mycobacterium tuberculosis cluster_drugs Therapeutic Intervention ATP ATP PPK Polyphosphate Kinase (PPK) ATP->PPK PolyP Polyphosphate (polyP) StressResponse Stress Response & Antibiotic Tolerance PolyP->StressResponse PPK->PolyP Growth Bacterial Growth StressResponse->Growth CellEnvelope Cell Envelope Synthesis CellEnvelope->Growth INH Isoniazid (INH) INH->StressResponse Induces Stress INH->CellEnvelope Inhibits Gallein Gallein Gallein->PPK Inhibits

Figure 1: Synergistic mechanism of Gallein and Isoniazid.

Section 3: Experimental Protocols

In Vitro Anti-Tubercular Susceptibility Testing

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis using a broth microdilution method.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • 96-well microplates

  • Test compound (e.g., (+)-Galeon analog, Gallein)

  • Isoniazid (as a control)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in 7H9 broth in a 96-well plate.

  • Prepare a bacterial inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink.

Macrophage Infection Model for Intracellular Activity

This protocol outlines the procedure for assessing the efficacy of a compound against M. tuberculosis within macrophages.

Materials:

  • Human monocytic cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • Middlebrook 7H10 agar plates

Procedure:

  • Seed THP-1 cells in a 24-well plate and differentiate them into macrophages by treating with PMA for 24-48 hours.

  • Infect the differentiated macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Wash the cells with warm RPMI-1640 to remove extracellular bacteria.

  • Add fresh media containing the test compound at various concentrations.

  • Incubate the infected cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • At the end of the incubation, lyse the macrophages with lysis buffer.

  • Plate serial dilutions of the cell lysate on 7H10 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

  • Calculate the percentage of bacterial growth inhibition compared to the untreated control.

Macrophage_Infection_Workflow start Start seed_cells Seed THP-1 Cells start->seed_cells end End differentiate Differentiate with PMA seed_cells->differentiate infect Infect with M. tuberculosis differentiate->infect wash Wash to Remove Extracellular Bacteria infect->wash treat Treat with Test Compound wash->treat incubate Incubate (48-72h) treat->incubate lyse Lyse Macrophages incubate->lyse plate Plate Lysate on 7H10 Agar lyse->plate count Count CFUs plate->count analyze Analyze Data count->analyze analyze->end

References

Application

Mechanism of Action of (+)-Galeon: Information Not Available

Following a comprehensive search of publicly available scientific literature and databases, no specific small molecule inhibitor named "(+)-Galeon" has been identified. The mechanism of action, quantitative data, and exp...

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and databases, no specific small molecule inhibitor named "(+)-Galeon" has been identified. The mechanism of action, quantitative data, and experimental protocols for a compound with this name are not available in the public domain.

It is possible that "(+)-Galeon" may be an internal designation for a compound not yet disclosed publicly, or the name may be misspelled. The search did yield information on related but distinct entities:

  • Galanin: A neuropeptide with various physiological functions, acting as an inhibitory neuromodulator. Its mechanisms of action include opening potassium channels and blocking voltage-gated calcium channels.

  • Gallamine: A neuromuscular blocking agent that acts as a competitive antagonist at nicotinic acetylcholine receptors.

  • Galeon Pharmaceuticals: A pharmaceutical company with a pipeline of drug candidates, none of which are publicly designated as "(+)-Galeon".

  • Galeon: A healthcare technology company focused on artificial intelligence and data management for hospitals.

Without a confirmed molecular target or pathway for "(+)-Galeon," it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have the correct chemical identifier, such as a CAS number, IUPAC name, or a reference to a patent or publication.

Should information on "(+)-Galeon" become publicly available, a detailed analysis of its mechanism of action would involve the following hypothetical steps, based on common practices for characterizing a novel inhibitor:

  • Target Identification and Validation: Determining the specific protein or pathway that (+)-Galeon interacts with.

  • Biochemical Assays: Quantifying the inhibitory potency of the compound against its target.

  • Cell-Based Assays: Evaluating the effect of the compound on cellular signaling and function.

  • In Vivo Studies: Assessing the efficacy and pharmacokinetic properties of the compound in animal models.

At present, none of this information is available for a compound named "(+)-Galeon."

Method

Application Notes and Protocols for In Vitro Efficacy Testing of (+)-Galeon

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-Galeon is a natural cyclic-diarylheptanoid that has demonstrated potential therapeutic properties, including potent cytotoxicity against sp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Galeon is a natural cyclic-diarylheptanoid that has demonstrated potential therapeutic properties, including potent cytotoxicity against specific cancer cell lines, such as A549 (human lung carcinoma), and possible anti-inflammatory effects.[1] These application notes provide detailed protocols for a panel of robust in vitro assays designed to quantify the efficacy of (+)-Galeon. The following sections describe methods to evaluate its cytotoxic and anti-inflammatory activities, complete with experimental workflows, data presentation guidelines, and visualizations of key signaling pathways.

Assessment of Cytotoxic Activity

To determine the direct effect of (+)-Galeon on cancer cell viability and proliferation, standard cytotoxicity assays are recommended. These assays are fundamental in early-stage drug discovery to establish dose-dependent efficacy and determine key parameters like the half-maximal inhibitory concentration (IC50).

Signaling & Experimental Workflow

The workflow for assessing cytotoxicity involves treating cancer cells with varying concentrations of the compound and subsequently measuring cell viability or survival.

G Experimental Workflow for Cytotoxicity Assays cluster_prep Preparation cluster_treat Treatment cluster_assay Measurement cluster_analysis Data Analysis A Culture A549 Cancer Cells B Seed Cells into 96-Well Plates A->B C Prepare Serial Dilutions of (+)-Galeon D Treat Cells with (+)-Galeon (Incubate 48-72h) B->D C->D E Add MTT Reagent (Incubate 3-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (%) G->H I Determine IC50 Value H->I

Caption: Workflow for determining the cytotoxicity of (+)-Galeon using the MTT assay.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • A549 human lung carcinoma cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • (+)-Galeon

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture A549 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Trypsinize and seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of (+)-Galeon in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the wells should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of (+)-Galeon. Include untreated cells as a control.

  • Incubate the plate for 48 to 72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting cell viability against the log of the compound concentration.[2]

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.[3]

Materials:

  • A549 cells and complete culture medium

  • 6-well plates

  • (+)-Galeon

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low, predetermined number of cells (e.g., 500 cells/well) into 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of (+)-Galeon for 24 hours.

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the long-term cytotoxic effect of (+)-Galeon.

Data Presentation: Cytotoxicity

Quantitative results should be summarized to compare the efficacy of (+)-Galeon across different cell lines or conditions.

Assay Type Cell Line Parameter Value (µM)
MTT AssayA549IC50 (48h)e.g., 15.2 ± 1.8
MTT AssayHCT-15IC50 (48h)e.g., 21.5 ± 2.5
Clonogenic AssayA549IC50 (14 days)e.g., 5.8 ± 0.9

Note: Data are for illustrative purposes only.

Assessment of Anti-Inflammatory Activity

Flavonoids and related natural compounds often exhibit anti-inflammatory properties.[4] These assays measure the ability of (+)-Galeon to inhibit the production of key inflammatory mediators in immune cells, such as macrophages, upon stimulation.

Signaling Pathway: NF-κB Activation

Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages through the Toll-like receptor 4 (TLR4), leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[4][5]

G LPS-Induced NF-κB Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Activation MyD88->IKK IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS) Transcription->Mediators Galeon (+)-Galeon Galeon->IKK Inhibits? Galeon->NFkB Inhibits?

Caption: Potential inhibitory points of (+)-Galeon in the NF-κB signaling pathway.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • (+)-Galeon

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of (+)-Galeon for 1-2 hours before stimulation.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B, to each well containing the supernatant. Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production by (+)-Galeon.[5][6]

Protocol 4: Pro-Inflammatory Cytokine Measurement (ELISA)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of specific cytokines, such as TNF-α and IL-6, released by macrophages.

Materials:

  • Supernatants collected from the NO production assay (Step 4)

  • ELISA kits for mouse TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Sample Collection: After the 24-hour incubation with (+)-Galeon and LPS, centrifuge the plates to pellet the cells and collect the supernatant.

  • ELISA Protocol: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding an enzyme conjugate (e.g., HRP-streptavidin).

    • Adding a substrate solution to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance.

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve. Determine the percentage inhibition of cytokine production for each concentration of (+)-Galeon.[5][7]

Data Presentation: Anti-Inflammatory Effects

Summarize the inhibitory effects of (+)-Galeon on key inflammatory markers.

Concentration (µM) NO Production (% Inhibition) TNF-α Release (% Inhibition) IL-6 Release (% Inhibition)
1e.g., 10.5 ± 2.1e.g., 8.3 ± 1.5e.g., 12.1 ± 2.4
10e.g., 45.2 ± 4.3e.g., 38.6 ± 3.9e.g., 55.7 ± 5.1
50e.g., 88.9 ± 6.7e.g., 75.1 ± 6.2e.g., 92.4 ± 7.8
IC50 (µM) e.g., 12.3 e.g., 15.8 e.g., 9.5

Note: Data are for illustrative purposes only.

References

Application

Application Notes and Protocols: (+)-Galeon (ENA-001/GAL-021) as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals Introduction Initial investigations into "(+)-Galeon" suggest a likely reference to the therapeutic agent ENA-001 , formerly known as GAL-021 , a novel resp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initial investigations into "(+)-Galeon" suggest a likely reference to the therapeutic agent ENA-001 , formerly known as GAL-021 , a novel respiratory stimulant developed by Galleon Pharmaceuticals. While PubChem lists "(+)-Galeon" as a synonym for a distinct diarylheptanoid compound, the therapeutic context of the query strongly aligns with ENA-001/GAL-021. This document focuses on ENA-001/GAL-021 as a potential therapeutic agent for breathing control disorders, such as opioid-induced respiratory depression and sleep apnea.

ENA-001 is a first-in-class, intravenous agent that modulates breathing control.[1] Its primary mechanism of action is the blockade of the large-conductance calcium-activated potassium (BKCa) channels, also known as KCa1.1 or Maxi-K channels.[1][2] This activity is predominantly targeted at the peripheral chemoreceptors in the carotid body, leading to a stimulation of respiratory drive.[1][3] A key advantage of ENA-001 is its ability to reverse opioid-induced respiratory depression without compromising the analgesic effects of opioids.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for ENA-001/GAL-021.

Table 1: In Vitro Inhibitory Concentrations of ENA-001/GAL-021

TargetCell Line/SystemIC50 ValueReference
Macroscopic Ca2+-activated K+ current (IK(Ca))Pituitary tumor (GH3) cells2.33 µM[4]
M-type K+ currentPituitary tumor (GH3) cells3.75 µM[4]

Table 2: Clinical and Preclinical Dosing and Effects of ENA-001/GAL-021

Study TypeSpeciesDoseKey FindingsReference
Phase I Clinical TrialHuman0.1 - 0.96 mg/kg/h (1-hour IV infusion)Increased minute ventilation and decreased end-tidal CO2. Generally well-tolerated.[5]
Phase I Clinical TrialHumanUp to 1.92 mg/kg/h (2-hour IV infusion)Dose-dependent hyperventilation. Terminal half-life of 6.33 hours.[6]
Preclinical StudyRats, Mice, Non-human primatesIntravenous administrationAttenuated opiate-induced respiratory depression without affecting morphine analgesia.[3]

Signaling Pathway and Mechanism of Action

ENA-001/GAL-021 stimulates respiration by blocking BKCa channels in the glomus cells of the carotid body. In their active state, these channels allow potassium ion efflux, which hyperpolarizes the cell membrane and reduces excitability. By inhibiting these channels, ENA-001/GAL-021 leads to membrane depolarization, which in turn triggers neurotransmitter release. This signaling cascade ultimately results in an increased firing rate of the carotid sinus nerve, which projects to the brainstem respiratory centers to increase ventilation.

G cluster_glomus_cell Carotid Body Glomus Cell cluster_neural_pathway Neural Pathway Galeon ENA-001 / GAL-021 BKCa BKCa Channel (KCa1.1) Galeon->BKCa Inhibition Depolarization Membrane Depolarization BKCa->Depolarization Prevents K+ efflux Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter CSN Carotid Sinus Nerve (Increased Firing) Neurotransmitter->CSN Stimulation Brainstem Brainstem Respiratory Centers CSN->Brainstem Ventilation Increased Ventilation (Tidal Volume & Rate) Brainstem->Ventilation

Mechanism of action of ENA-001/GAL-021.

Experimental Protocols

In Vitro Evaluation of BKCa Channel Inhibition using Patch-Clamp Electrophysiology

This protocol provides a general methodology for assessing the inhibitory effect of a compound like ENA-001/GAL-021 on BKCa channels using the inside-out patch-clamp technique.

Objective: To measure the effect of ENA-001/GAL-021 on the open probability of single BKCa channels.

Materials:

  • Cell line expressing BKCa channels (e.g., GH3 pituitary cells or HEK293T cells transfected with the α-subunit of the channel).[4]

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Pipette solution (intracellular solution): e.g., containing (in mM) 140 KCl, 10 HEPES, 1 EGTA, adjusted to pH 7.2 with KOH.

  • Bath solution (extracellular solution): e.g., containing (in mM) 140 KCl, 10 HEPES, 2 CaCl2, adjusted to pH 7.4 with KOH.

  • ENA-001/GAL-021 stock solution (e.g., in DMSO).

Procedure:

  • Cell Preparation: Culture cells to an appropriate confluency on glass coverslips.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the pipette solution.[7]

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.[8]

  • Excise Patch: Retract the pipette from the cell to excise a patch of membrane in the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.[9]

  • Recording:

    • Voltage-clamp the membrane patch at a depolarized potential (e.g., +40 mV) to activate BKCa channels.

    • Record baseline single-channel currents in the control bath solution.

    • Perfuse the bath with a solution containing the desired concentration of ENA-001/GAL-021.

    • Record single-channel currents in the presence of the compound.

  • Data Analysis:

    • Analyze the recordings to determine the open probability (Po) of the BKCa channels before and after the application of ENA-001/GAL-021.

    • Construct a concentration-response curve by testing a range of compound concentrations to calculate the IC50 value.

In Vivo Evaluation of Respiratory Stimulation using Whole-Body Plethysmography

This protocol outlines a general procedure for assessing the in vivo effects of ENA-001/GAL-021 on respiration in a rodent model.

Objective: To measure changes in respiratory parameters (e.g., minute ventilation, tidal volume, respiratory rate) in response to ENA-001/GAL-021 administration.

Materials:

  • Whole-body plethysmography chamber and associated data acquisition software.

  • Rodent model (e.g., rats or mice).

  • ENA-001/GAL-021 formulation for intravenous administration.

  • (Optional) Opioid agonist (e.g., morphine or fentanyl) to induce respiratory depression.

Procedure:

  • Acclimatization: Acclimatize the animals to the plethysmography chamber to reduce stress-induced artifacts in the respiratory recordings.[10]

  • Calibration: Calibrate the plethysmography chamber according to the manufacturer's instructions.[11]

  • Baseline Recording: Place the animal in the chamber and record baseline respiratory parameters until a stable signal is obtained.[12]

  • Compound Administration: Administer ENA-001/GAL-021 (or vehicle control) intravenously. If modeling opioid-induced respiratory depression, administer the opioid prior to ENA-001/GAL-021.[13]

  • Post-Dose Recording: Continuously record respiratory parameters for a defined period after compound administration.

  • Data Analysis:

    • Analyze the plethysmography data to calculate key respiratory parameters, including:

      • Respiratory Rate (breaths/minute)

      • Tidal Volume (mL)

      • Minute Ventilation (Respiratory Rate x Tidal Volume, mL/minute)

    • Compare the post-dose values to the baseline values to determine the effect of ENA-001/GAL-021 on respiration.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a respiratory stimulant like ENA-001/GAL-021.

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy & Safety cluster_clinical Clinical Development TargetID Target Identification (BKCa Channel) PatchClamp Patch-Clamp Electrophysiology (IC50 Determination) TargetID->PatchClamp Selectivity Selectivity Screening (Other Ion Channels) PatchClamp->Selectivity Plethysmography Whole-Body Plethysmography (Respiratory Stimulation) Selectivity->Plethysmography OpioidModel Opioid-Induced Respiratory Depression Model Plethysmography->OpioidModel Analgesia Analgesia Assessment (e.g., Tail-flick test) OpioidModel->Analgesia Tox Safety & Tolerability Studies Analgesia->Tox Phase1 Phase I Clinical Trials (Safety, PK/PD in Volunteers) Tox->Phase1 Phase2 Phase II Clinical Trials (Proof-of-Concept in Patients) Phase1->Phase2

Preclinical to clinical workflow for ENA-001/GAL-021.

References

Method

Application Notes and Protocols for the Derivatization of (+)-Galeon and Analogs for Improved Biological Activity

Audience: Researchers, scientists, and drug development professionals. Introduction (+)-Galeon is a natural product that, like many flavonoids and related polyphenolic compounds, presents a promising scaffold for drug di...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Galeon is a natural product that, like many flavonoids and related polyphenolic compounds, presents a promising scaffold for drug discovery. Derivatization, the process of chemically modifying a molecule, is a key strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. This can lead to improved potency, selectivity, bioavailability, and pharmacokinetic profiles. This document outlines general strategies and protocols for the derivatization of compounds structurally similar to (+)-Galeon, with the goal of improving their biological activity. The principles discussed are applicable to the targeted modification of (+)-Galeon for various therapeutic applications, including antioxidant, anti-inflammatory, and anticancer activities.[1][2][3][4]

Rationale for Derivatization

The primary objectives for the derivatization of flavonoid-like scaffolds such as (+)-Galeon include:

  • Enhancing Bioavailability: Modifications can be introduced to increase the lipophilicity or hydrophilicity of the molecule, thereby improving its absorption and distribution in the body.[2][5]

  • Improving Target Specificity and Potency: Strategic modifications can enhance the binding affinity and selectivity of the compound for its biological target.

  • Modulating Metabolic Stability: Derivatization can protect metabolically labile functional groups, prolonging the compound's half-life.

  • Increasing Solubility: Introducing polar functional groups can enhance the aqueous solubility of the compound, which is often a challenge for polyphenolic compounds.

Key Derivatization Strategies

Based on studies of analogous compounds, several derivatization strategies can be proposed for (+)-Galeon:

  • Alkylation and Acylation of Hydroxyl Groups: The phenolic hydroxyl groups are common targets for modification. Alkylation (e.g., methylation, benzylation) or acylation can modulate the compound's polarity and its ability to form hydrogen bonds, which can significantly impact its biological activity.[6]

  • Introduction of Nitrogen-Containing Moieties: Incorporating amines, amides, or other nitrogen-containing heterocycles can introduce new biological activities and improve pharmacokinetic properties.[2][7] For instance, the synthesis of flavonoid acetamide derivatives has been shown to improve bioavailability and antioxidant properties.[2]

  • Glycosylation: The attachment of sugar moieties can enhance water solubility and influence the compound's interaction with biological targets.

  • Formation of Metal Complexes: The catechol-like structures present in many flavonoids can chelate metal ions, a property that can be exploited to develop derivatives with novel mechanisms of action.

Experimental Protocols

The following are generalized protocols for the derivatization of flavonoid and related polyphenolic compounds. These should be adapted and optimized for (+)-Galeon based on its specific reactivity and the desired final product.

General Protocol for O-Alkylation of a Flavonoid Scaffold

This protocol describes a general method for the alkylation of phenolic hydroxyl groups, a common modification to improve metabolic stability and modulate activity.

Materials:

  • Flavonoid starting material (e.g., Quercetin, a common flavonoid)

  • Alkylating agent (e.g., dimethyl sulfate, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the flavonoid starting material (1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous potassium carbonate (3-5 equivalents per hydroxyl group to be alkylated).

  • Add the alkylating agent (1.1-1.5 equivalents per hydroxyl group) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[2]

General Protocol for Synthesis of Flavonoid Acetamide Derivatives

This protocol outlines the synthesis of acetamide derivatives, which can enhance bioavailability.[2]

Materials:

  • Flavonoid starting material

  • 2-Chloro-N-substituted acetamide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a solution of the flavonoid (1 mmol) in anhydrous acetone (20 mL), add anhydrous potassium carbonate (3 mmol).

  • Add the 2-chloro-N-substituted acetamide (1.2 mmol).

  • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

  • Characterize the purified compound by NMR and mass spectrometry.[2]

Data Presentation: Structure-Activity Relationship (SAR) of Related Compounds

The following tables summarize quantitative data from studies on derivatives of compounds structurally related to (+)-Galeon, illustrating the impact of chemical modifications on biological activity.

Table 1: Antioxidant Activity of Gallic Acid Derivatives [1]

CompoundDerivative TypeDPPH Radical Scavenging (IC₅₀, µM)
Gallic AcidParent Compound4.5
Methyl GallateMethyl Ester5.2
Propyl GallatePropyl Ester3.8
Octyl GallateOctyl Ester3.1

This table demonstrates how increasing the alkyl chain length in gallic acid esters can influence antioxidant activity.

Table 2: Cytotoxicity of Naphthoquinone Derivatives against HeLa Cells [8]

CompoundDerivative TypeCell Viability (%) at 24h
LawsoneParent Compound~80% at 100 µM
Derivative 4Acyl Derivative~20% at 100 µM
EtoposidePositive Control~30% at 100 µM

This table highlights the significant increase in cytotoxicity of a lawsone derivative compared to the parent compound.

Visualization of Workflows and Pathways

General Workflow for Synthesis and Evaluation of Derivatives

G Start Selection of (+)-Galeon Scaffold Strategy Derivatization Strategy Selection (e.g., Alkylation, Acylation) Start->Strategy Synthesis Chemical Synthesis of Derivatives Strategy->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Biological Activity Screening (e.g., Antioxidant, Cytotoxicity Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Optimization SAR->Lead Lead->Strategy

Caption: General workflow for the derivatization and evaluation of (+)-Galeon analogs.

Simplified PI3K/Akt Signaling Pathway

Many flavonoids and their derivatives have been shown to interact with key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor (+)-Galeon Derivative Inhibitor->PI3K

Caption: Simplified PI3K/Akt signaling pathway, a potential target for (+)-Galeon derivatives.

Conclusion

While direct derivatization studies on (+)-Galeon are not currently available, the extensive research on structurally similar natural products provides a robust foundation for initiating a medicinal chemistry program centered on this scaffold. The protocols and strategies outlined in this document offer a starting point for the synthesis of novel (+)-Galeon derivatives. Through systematic modification and biological evaluation, it is anticipated that new analogs with significantly improved therapeutic potential can be developed. Careful analysis of the structure-activity relationships will be crucial for the iterative design and optimization of lead candidates.

References

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of (+)-Galeon

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed application note and a robust starting protocol for the quantitative analysis of (+)-Galeon using High-Performanc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a robust starting protocol for the quantitative analysis of (+)-Galeon using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of established methods for this specific compound, the presented protocol is based on established principles of reversed-phase chromatography for structurally related diarylheptanoids. This note includes detailed experimental procedures, data presentation tables for typical method validation parameters, and a workflow visualization to guide researchers in developing and implementing a reliable analytical method for (+)-Galeon.

Introduction

(+)-Galeon is a diarylheptanoid, a class of natural products known for a variety of biological activities.[1] Its chemical structure, C20H22O4, features aromatic rings and a carbonyl group, which act as chromophores, making it suitable for analysis by HPLC with UV detection.[1] Accurate and precise quantification of (+)-Galeon is essential for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo efficacy evaluations. This application note outlines a proposed HPLC method to serve as a foundational protocol for researchers.

Proposed HPLC Method for (+)-Galeon Analysis

A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of (+)-Galeon. This technique is well-suited for separating and quantifying moderately polar organic molecules like diarylheptanoids.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of (+)-Galeon. Optimization of these parameters may be necessary depending on the specific sample matrix and HPLC system.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (estimated based on chromophores)
Run Time 20 minutes

Justification for Parameters:

  • C18 Column: A C18 column is a versatile stationary phase for reversed-phase chromatography and is effective for retaining and separating compounds with aromatic moieties like (+)-Galeon.

  • Mobile Phase: A water/acetonitrile gradient is a common and effective mobile phase for a wide range of natural products. The addition of 0.1% formic acid helps to protonate silanol groups on the stationary phase and any ionizable groups on the analyte, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient is proposed to ensure efficient elution of (+)-Galeon while also cleaning the column of more nonpolar compounds that may be present in crude extracts.

  • Detection Wavelength: Based on the presence of phenolic and ketone chromophores in the structure of (+)-Galeon, a UV detection wavelength of 280 nm is a logical starting point, as this is a common wavelength for the detection of phenolic compounds. An initial UV scan of a (+)-Galeon standard is recommended to determine the optimal detection wavelength.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of (+)-Galeon reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (at initial gradient conditions, e.g., 30% acetonitrile in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

Sample Preparation (from a Plant Matrix)
  • Extraction: Weigh 1 g of the dried and powdered plant material into a centrifuge tube. Add 10 mL of methanol and vortex for 1 minute.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of (+)-Galeon falls within the linear range of the calibration curve.

Data Presentation: Method Validation Parameters

The following tables present hypothetical data for the validation of the proposed HPLC method, based on typical performance characteristics observed for similar assays. These parameters should be experimentally determined for formal validation.

Table 1: Linearity
Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000
Correlation Coefficient (r²) > 0.999
Table 2: Precision
ParameterIntra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
Low QC (5 µg/mL) < 2.0%< 3.0%
Mid QC (25 µg/mL) < 1.5%< 2.5%
High QC (75 µg/mL) < 1.0%< 2.0%
Table 3: Accuracy
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
Low QC (5 µg/mL) 4.998.0
Mid QC (25 µg/mL) 25.3101.2
High QC (75 µg/mL) 74.599.3
Average Recovery (%) 99.5

Visualizations

Experimental Workflow for HPLC Analysis of (+)-Galeondot

HPLC_Workflow Standard Standard Dissolve Dissolve Standard->Dissolve Dilute_Std Dilute_Std Dissolve->Dilute_Std Sample Sample Extract Extract Sample->Extract Filter_Sample Filter_Sample Extract->Filter_Sample Inject Inject Dilute_Std->Inject Filter_Sample->Inject Separate Separate Inject->Separate Detect Detect Separate->Detect Integrate Integrate Detect->Integrate Calibrate Calibrate Integrate->Calibrate Standards Quantify Quantify Integrate->Quantify Samples Calibrate->Quantify

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Flavonoid Extraction from Myrica rubra

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of flavonoid extraction f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of flavonoid extraction from Myrica rubra. While this guide focuses on total flavonoids due to the available literature, the principles and methodologies can be adapted for the specific extraction of (+)-Galeon, a known bioactive flavonoid present in this plant.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of flavonoids from Myrica rubra.

Issue Potential Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for flavonoid extraction.Test a range of solvents with varying polarities. Aqueous ethanol (53-70%) and methanol are often effective for flavonoid extraction from Myrica species.[1][2][3] Consider using acidic deep eutectic solvents (ADES) which have shown to significantly increase anthocyanin yield.[4][5]
Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation of thermolabile compounds.Optimize the extraction temperature. A study on Myrica rubra pomace found 60°C to be optimal for polyphenol extraction using ultrasound.[1] For other methods, a range of 50-80°C has been reported.[6]
Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of the target compounds from the plant matrix.Increase the extraction time. Optimal times can vary from 30 minutes to several hours depending on the method. For ultrasound-assisted extraction (UAE) of Myrica rubra pomace, 57 minutes was found to be optimal.[1]
Inadequate Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully saturate the plant material and facilitate efficient extraction.Increase the solvent-to-solid ratio. Ratios between 1:10 and 1:50 (g/mL) are commonly used. An optimal ratio of 1:34 was reported for polyphenol extraction from Myrica rubra pomace.[1]
Large Particle Size of Plant Material: Larger particles have a smaller surface area-to-volume ratio, limiting solvent penetration and diffusion.Grind the dried plant material to a fine powder to increase the surface area.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds in addition to the target flavonoids.Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent for flavonoids.
Complex Plant Matrix: Myrica rubra contains a variety of phytochemicals that can be co-extracted with flavonoids.Utilize chromatographic techniques for purification after the initial extraction. Column chromatography with resins like Sephadex LH-20 is effective for separating flavonoids from other compounds.[7]
Degradation of Target Compounds High Temperatures: Flavonoids can be sensitive to heat and may degrade at elevated temperatures.Use lower extraction temperatures or employ non-thermal extraction methods like ultrasound-assisted extraction (UAE) or pulsed electric field (PEF) extraction.
Exposure to Light and Oxygen: Prolonged exposure can lead to oxidative degradation of flavonoids.Conduct the extraction in a controlled environment, minimizing exposure to light and oxygen. Store extracts in dark, airtight containers at low temperatures.
Inconsistent Results Variability in Plant Material: The phytochemical profile of Myrica rubra can vary depending on the cultivar, geographical location, harvest time, and storage conditions.[8][9]Use plant material from a consistent source and standardize harvesting and processing procedures.
Lack of Method Optimization: Using a generic extraction protocol without optimizing for the specific plant material and target compounds.Perform a systematic optimization of extraction parameters (solvent, temperature, time, solid-to-liquid ratio) using methodologies like Response Surface Methodology (RSM).[1][6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting flavonoids from Myrica rubra?

A1: The choice of solvent is a critical factor. Studies have shown that polar solvents are generally effective for flavonoid extraction. Methanol and aqueous ethanol (typically around 53-70%) have been successfully used for extracting phenolic compounds, including flavonoids, from Myrica species.[1][2][3] For instance, an optimized method for polyphenol extraction from Myrica rubra pomace utilized 53% aqueous ethanol.[1] Recent research also highlights the potential of acidic deep eutectic solvents (ADES) for significantly enhancing the extraction of anthocyanins, a class of flavonoids.[4][5]

Q2: How can I optimize the extraction parameters to maximize the yield?

A2: A systematic approach like Response Surface Methodology (RSM) is highly recommended for optimizing extraction parameters.[1][6] This statistical method allows for the evaluation of multiple variables simultaneously, such as solvent concentration, temperature, extraction time, and solid-to-liquid ratio, to identify the optimal conditions for maximizing the yield of your target compounds.

Q3: What are some advanced extraction techniques that can improve efficiency?

A3: Modern extraction techniques can offer higher yields in shorter times compared to conventional methods. Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are two such methods that have been effectively used for extracting phytochemicals from plant materials.[1] These techniques can enhance solvent penetration and mass transfer, leading to improved extraction efficiency.

Q4: How can I purify the extracted flavonoids?

A4: After the initial extraction, the crude extract often contains a mixture of compounds. Purification is necessary to isolate the flavonoids of interest. Column chromatography is a widely used technique for this purpose. Adsorbents like Sephadex LH-20 are particularly effective for the separation and purification of flavonoids from plant extracts.[7]

Q5: My extract appears to have a low flavonoid content. What could be the reason?

A5: Several factors could contribute to a low flavonoid content. As detailed in the troubleshooting guide, this could be due to suboptimal extraction parameters (solvent, temperature, time), the quality and preparation of the plant material, or the specific cultivar of Myrica rubra used, as phytochemical content can vary significantly between cultivars.[8][9] It is crucial to ensure that the plant material is properly dried and ground, and that the extraction method is optimized for your specific research goals.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Polyphenols from Myrica rubra Pomace

This protocol is adapted from a study that optimized the extraction of polyphenols from Myrica rubra pomace.[1]

  • Sample Preparation: Dry the Myrica rubra pomace and grind it into a fine powder.

  • Extraction:

    • Place a known amount of the powdered pomace into an extraction vessel.

    • Add 53% aqueous ethanol at a solid-to-liquid ratio of 1:34 (g/mL).

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a power of 270 W for 57 minutes at a temperature of 60°C.

  • Filtration and Concentration:

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • The resulting extract can be concentrated using a rotary evaporator to remove the solvent.

Protocol 2: General Flavonoid Extraction from Myrica Species

This is a general protocol based on common practices for flavonoid extraction from plant materials.

  • Sample Preparation: Air-dry the plant material (leaves or fruit) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 70% ethanol at room temperature for 24 hours with occasional shaking.

    • Alternatively, perform Soxhlet extraction with methanol for 6-8 hours.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography on Sephadex LH-20, eluting with a suitable solvent system (e.g., methanol).[7]

Data Presentation

The following tables summarize quantitative data on the extraction of phenolic and flavonoid compounds from various parts of Myrica species.

Table 1: Total Phenolic and Flavonoid Content in Different Myrica rubra Cultivars (Fruit Pulp)

CultivarTotal Phenolics (μg GAE/g FW)Total Flavonoids (μg RE/g FW)
Biqi (BQ)2531.181911.35
Shujing (SJ)1312.20845.34

Data adapted from a study on 17 cultivars of Chinese bayberry.[9] GAE: Gallic Acid Equivalents; RE: Rutin Equivalents; FW: Fresh Weight.

Table 2: Yield of Prodelphinidins and Total Phenolics from Myrica rubra Leaves

Leaf AgeProdelphinidins (mg/g DW)Total Phenolics (mg/g DW)
Immature117.54196.26
Mature38.4081.38

Data from a study on the optimization of prodelphinidin extraction from bayberry leaves.[6] DW: Dry Weight.

Visualizations

Diagram 1: General Workflow for Flavonoid Extraction and Analysis

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Plant_Material Myrica rubra Plant Material (Leaves, Fruit, Pomace) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., UAE, Maceration) Grinding->Extraction Powdered Material Filtration Filtration Extraction->Filtration Crude Extract Concentration Concentration Filtration->Concentration Purification Column Chromatography (e.g., Sephadex LH-20) Concentration->Purification Analysis Analysis (e.g., HPLC, Spectrophotometry) Purification->Analysis

A generalized workflow for the extraction, purification, and analysis of flavonoids from Myrica rubra.

Diagram 2: Troubleshooting Logic for Low Extraction Yield

Troubleshooting_Yield Start Low Extraction Yield Check_Solvent Is the solvent optimal? Start->Check_Solvent Check_Temp Is the temperature optimal? Check_Solvent->Check_Temp Yes Modify_Solvent Test different solvents/polarities Check_Solvent->Modify_Solvent No Check_Time Is the extraction time sufficient? Check_Temp->Check_Time Yes Modify_Temp Optimize temperature Check_Temp->Modify_Temp No Check_Ratio Is the solid-to-liquid ratio adequate? Check_Time->Check_Ratio Yes Modify_Time Increase extraction time Check_Time->Modify_Time No Check_Particle_Size Is the particle size small enough? Check_Ratio->Check_Particle_Size Yes Modify_Ratio Increase solvent volume Check_Ratio->Modify_Ratio No End Yield Improved Check_Particle_Size->End Yes Modify_Particle_Size Grind material to a finer powder Check_Particle_Size->Modify_Particle_Size No Modify_Solvent->Check_Temp Modify_Temp->Check_Time Modify_Time->Check_Ratio Modify_Ratio->Check_Particle_Size Modify_Particle_Size->End

A decision-making flowchart for troubleshooting low flavonoid extraction yields.

References

Optimization

Technical Support Center: Overcoming Solubility Challenges with (+)-Galeon in Experimental Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with (+)-Galeon during in vitro and in vivo assays. Due to limited publicly available data on the specific solubility of (+)-Galeon, the following recommendations are based on established methods for poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for poor solubility of compounds like (+)-Galeon in aqueous assay buffers?

Poor aqueous solubility is a common challenge for many organic molecules, particularly those with high lipophilicity and molecular weight.[1][2] For a drug to be effective, it generally needs to be in a dissolved state at the site of action.[3][4] Factors contributing to low solubility include strong intermolecular forces in the crystal lattice and a molecular structure that is not amenable to favorable interactions with water molecules.

Q2: What is the recommended initial approach for dissolving (+)-Galeon for biological experiments?

The standard initial method is to prepare a concentrated stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[5] Subsequently, this stock solution can be diluted into the aqueous assay buffer to achieve the desired final concentration.

Q3: My (+)-Galeon precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

Precipitation upon dilution into an aqueous medium is a clear indication that the solubility limit of (+)-Galeon in the final buffer has been exceeded.[5] Here are several troubleshooting steps you can take:

  • Reduce the Final Concentration: The most straightforward approach is to test lower final concentrations of (+)-Galeon in your assay.

  • Optimize the Co-solvent Percentage: You can try to increase the final percentage of the organic co-solvent (e.g., DMSO) in your assay medium. However, it is crucial to be aware that high concentrations of solvents like DMSO (typically above 0.5%) can be toxic to cells.[5]

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can aid in the dissolution of the compound.[5] It is important to avoid prolonged heating to prevent potential degradation of (+)-Galeon.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly increase solubility.[1][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
(+)-Galeon powder will not dissolve in the primary organic solvent (e.g., DMSO).The compound may have very low solubility even in organic solvents, or the chosen solvent is not appropriate.1. Try gentle heating or sonication to aid dissolution.[5]2. Test alternative solvents such as N,N-Dimethylformamide (DMF) or ethanol.
Compound precipitates immediately upon dilution into aqueous buffer.The compound's solubility limit in the final aqueous medium has been exceeded.1. Reduce the final concentration of (+)-Galeon.2. Increase the percentage of the organic co-solvent, being mindful of cell toxicity (generally ≤0.5% for DMSO).[5]3. Use a solubilizing agent such as a surfactant (e.g., Tween-80, Pluronic F-68) or a cyclodextrin.[2][4]
Inconsistent results in cell-based assays.The compound may be precipitating over time in the cell culture medium, leading to variable effective concentrations.1. Visually inspect the assay plates for any signs of precipitation before and after the experiment.2. Prepare fresh dilutions of (+)-Galeon immediately before each experiment.3. Consider using a formulation approach such as solid dispersions or nanoparticles to improve stability in aqueous media.[1][3]
Unexpected toxicity in cell-based assays.The solvent concentration may be too high, or precipitated compound could be causing physical stress to the cells.1. Ensure the final solvent concentration is at a non-toxic level (e.g., ≤0.5% DMSO).[5]2. Filter the final working solution to remove any precipitate before adding it to the cells.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of (+)-Galeon
  • Accurately weigh a small amount of (+)-Galeon powder.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or ethanol) to the powder.

  • Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary.

  • Once dissolved, add more solvent to reach the desired final stock concentration (e.g., 10 mM or 50 mM).

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Aqueous Solubility using a Co-solvent
  • Prepare a series of dilutions of the (+)-Galeon stock solution in the chosen organic co-solvent.

  • In separate microcentrifuge tubes, add a fixed volume of the aqueous assay buffer.

  • To each tube, add a small, precise volume of the corresponding (+)-Galeon dilution from step 1 to achieve a range of final compound concentrations and a fixed final co-solvent percentage.

  • Incubate the samples under the desired assay conditions (e.g., 37°C with gentle shaking) for a set period (e.g., 24 hours) to allow for equilibration.

  • After incubation, centrifuge the tubes at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved (+)-Galeon using a suitable analytical method (e.g., HPLC-UV).

  • The highest concentration at which no precipitation is observed is the apparent aqueous solubility under those conditions.

Data Presentation

Table 1: Solubility of a Model Poorly Soluble Compound in Various Solvents
Solvent Solubility (mg/mL) Notes
Water< 0.01Practically insoluble.
Phosphate Buffered Saline (PBS), pH 7.4< 0.01Insoluble in physiological buffer.
Ethanol~5Soluble.
Dimethyl Sulfoxide (DMSO)> 50Highly soluble.
N,N-Dimethylformamide (DMF)> 50Highly soluble.

Note: This table presents representative data for a hypothetical poorly soluble compound and should be used as a general guide. Actual solubility of (+)-Galeon may vary.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Assay cluster_troubleshoot Troubleshooting weigh Weigh (+)-Galeon dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute mix Vortex/Sonicate dilute->mix add_to_assay Add to Assay (e.g., cell culture) mix->add_to_assay incubate Incubate add_to_assay->incubate precipitate Precipitation Observed? incubate->precipitate yes Yes precipitate->yes no No precipitate->no optimize Optimize Conditions: - Lower Concentration - Add Solubilizer - Adjust pH yes->optimize optimize->dilute

Caption: Experimental workflow for preparing and troubleshooting (+)-Galeon solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates galeon (+)-Galeon galeon->receptor Binds kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates

Caption: Hypothetical signaling pathway involving (+)-Galeon.

References

Troubleshooting

Technical Support Center: Stability of (+)-Galeon in Cell Culture Media

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of (+)-Galeon in cell culture media. Due to the limited direct d...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of (+)-Galeon in cell culture media. Due to the limited direct data on (+)-Galeon stability, this guide incorporates information on the stability of structurally related compounds, such as other cyclic diarylheptanoids and polyphenols, to offer a comprehensive resource.

Frequently Asked Questions (FAQs)

Q1: My experimental results with (+)-Galeon are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent biological activity is a common indicator of compound instability in cell culture media. If (+)-Galeon degrades during your experiment, the effective concentration of the active compound will decrease over time, leading to variable and often lower-than-expected potency.[1] It is crucial to assess the stability of (+)-Galeon under your specific experimental conditions.

Q2: What are the common factors that can affect the stability of (+)-Galeon in cell culture media?

A2: Several factors can influence the stability of compounds like (+)-Galeon, which belongs to the polyphenol class of cyclic diarylheptanoids[2]:

  • pH: The pH of the culture medium (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[3][4][5]

  • Light Exposure: Some compounds are sensitive to light and can degrade upon exposure.[8]

  • Oxygen: Dissolved oxygen in the medium can lead to oxidation of the compound.[8][9]

  • Enzymatic Degradation: Although less common in cell-free media, if using serum-containing media or in the presence of cells, enzymes could contribute to metabolic degradation.[8]

Q3: How can I minimize the degradation of (+)-Galeon in my cell culture experiments?

A3: To enhance the stability and obtain more reliable results:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of (+)-Galeon from a frozen stock immediately before each experiment.

  • Minimize Incubation Time: If feasible for your assay, reduce the incubation time to minimize the duration of exposure to potentially degrading conditions.[1]

  • Consider Serum-Free Media: If your cell line permits, using a serum-free medium might reduce enzymatic degradation.

  • Protect from Light: Store stock solutions and conduct experiments in the dark or under subdued light conditions.

  • pH Control: Ensure your cell culture medium is properly buffered to maintain a stable pH.

Q4: I see a precipitate after adding (+)-Galeon to my cell culture medium. What should I do?

A4: Precipitation can occur if the compound's concentration exceeds its solubility in the aqueous medium. Here are some troubleshooting steps:

  • Check Final Concentration: You may be using a concentration that is too high. Try a lower final concentration.[3]

  • Optimize Dilution: Instead of adding a highly concentrated stock solution directly to the medium, perform serial dilutions in pre-warmed (37°C) medium. Adding the compound dropwise while gently mixing can also help.[3]

  • Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to your cells, as high solvent concentrations can cause precipitation.[1]

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity Degradation of (+)-Galeon in the cell culture medium.Perform a stability study to determine the half-life of (+)-Galeon in your specific medium (see Experimental Protocol below). Prepare fresh solutions for each experiment. Consider reducing the incubation time if possible.[1]
Precipitate forms after adding (+)-Galeon to the medium The concentration of (+)-Galeon exceeds its solubility in the medium.Determine the maximum solubility of (+)-Galeon in your cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%). Pre-warm the medium before adding the compound.[1][3]
Rapid color change of the medium upon adding (+)-Galeon Oxidation or reaction of (+)-Galeon with media components.This is a strong indicator of instability. Perform a stability study. Consider using a different basal medium or supplementing the medium with antioxidants if compatible with your experimental design.
High variability between replicate wells Uneven degradation or precipitation of (+)-Galeon.Ensure thorough mixing when preparing working solutions and adding them to the culture plates. Visually inspect wells for any signs of precipitation.

Stability of Related Compounds

While specific data for (+)-Galeon is unavailable, studies on other cyclic diarylheptanoids and polyphenols provide valuable insights into their stability under various conditions.

Compound Type Medium/Solvent Key Stability Findings Reference
Cyclic Diarylheptanoids Aqueous solutions (pH 1.2, 6.8, 7.4)Stability is pH-dependent. Some compounds showed good stability, while others degraded, particularly at pH 7.4.[4]
Dietary Polyphenols DMEM at 37°CStability is significantly influenced by the chemical structure (degree of hydroxylation, glycosylation, and methoxylation). Compounds with catechol or pyrogallol structures are less stable. Polyphenols were more stable in human plasma than in DMEM.[6][7]
Flavonoids (a class of polyphenols) Cell culture mediumCan be rapidly degraded, and the degradation products may differ depending on the cell line present.[10][11]

Experimental Protocols

Protocol: Assessing the Stability of (+)-Galeon in Cell Culture Media

This protocol provides a general method to determine the stability of (+)-Galeon in your specific cell culture medium using HPLC or LC-MS/MS.[3][8]

Materials:

  • (+)-Galeon

  • High-quality, anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of (+)-Galeon (e.g., 10 mM) in DMSO. Aliquot into single-use tubes and store at -80°C.

  • Spike the Medium: Dilute the stock solution into pre-warmed cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).

  • Time-Course Incubation: Incubate the medium containing (+)-Galeon at 37°C in a cell culture incubator.

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium. The T=0 sample should be taken immediately after adding the compound.

  • Sample Processing: To stop further degradation and prepare for analysis, you can either:

    • Immediately freeze the samples at -80°C.

    • Quench the reaction by adding a threefold excess of a cold organic solvent like acetonitrile or methanol to precipitate proteins (if serum is present). Centrifuge to pellet the proteins and collect the supernatant.

  • Analysis: Analyze the concentration of the parent (+)-Galeon in the samples using a validated HPLC or LC-MS/MS method.[12][13][14]

  • Data Analysis: Calculate the percentage of (+)-Galeon remaining at each time point relative to the T=0 concentration. Plot the percentage remaining versus time to determine the degradation rate and calculate the half-life (t½).

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike Pre-warmed Cell Culture Media prep_stock->spike_media incubate Incubate at 37°C spike_media->incubate time_points Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) incubate->time_points process Process Samples (Freeze or Quench) time_points->process analyze Analyze by HPLC or LC-MS/MS process->analyze data_analysis Calculate % Remaining and Half-life analyze->data_analysis

Caption: Workflow for assessing the stability of (+)-Galeon in cell culture media.

signaling_pathway_interference Potential Interference of Compound Instability on Signaling Pathway Studies cluster_experiment In Vitro Experiment cluster_cellular_effects Cellular Effects Galeon (+)-Galeon Degradation Degradation (pH, Temp, Media) Galeon->Degradation Instability Target_Pathway Target Signaling Pathway Galeon->Target_Pathway Intended Effect Degradation_Products Degradation Products Degradation->Degradation_Products Degradation->Target_Pathway Reduced Effective Concentration Off_Target Off-Target Effects Degradation_Products->Off_Target Unintended Effects Cell_Culture Cell Culture Biological_Response Observed Biological Response Target_Pathway->Biological_Response Off_Target->Biological_Response

Caption: How (+)-Galeon instability can lead to misleading experimental outcomes.

References

Optimization

Technical Support Center: Purification of (+)-Galeon from Crude Extracts

Welcome to the technical support center for the purification of (+)-Galeon. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently ask...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (+)-Galeon. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of (+)-Galeon from crude plant extracts, primarily from Myrica species.

Frequently Asked Questions (FAQs)

Q1: What is (+)-Galeon and from which natural sources is it typically isolated?

A1: (+)-Galeon is a natural cyclic-diarylheptanoid. It was first isolated from Myrica gale L.. Other species of the Myrica genus, such as Myrica cerifera, may also be sources of this or structurally similar compounds. These plants are known to contain a variety of other compounds, including flavonoids, triterpenes, and essential oils, which may need to be removed during purification[1][2].

Q2: What are the general steps for purifying (+)-Galeon from a crude plant extract?

A2: A typical purification workflow for (+)-Galeon involves several stages:

  • Extraction: Initial extraction from the plant material (e.g., leaves, root bark) using a suitable solvent.

  • Preliminary Fractionation: Liquid-liquid partitioning or solid-phase extraction to remove highly nonpolar or polar impurities.

  • Chromatographic Separation: Column chromatography is a key step to separate (+)-Galeon from other co-extracted compounds. This may involve multiple chromatographic techniques.

  • Fine Purification: High-Performance Liquid Chromatography (HPLC) is often used for final purification to achieve high purity.

  • Recrystallization: This can be a final step to obtain highly pure crystalline (+)-Galeon.

Q3: Which solvents are best for the extraction of (+)-Galeon?

A3: The choice of solvent depends on the specific plant material and the desired efficiency. For flavonoids and similar phenolic compounds, aqueous mixtures of ethanol or methanol are commonly used. A stepwise extraction starting with a non-polar solvent like hexane can be employed to first remove lipids and other non-polar compounds, followed by extraction with a more polar solvent like ethyl acetate or methanol to isolate (+)-Galeon.

Q4: How can I monitor the presence of (+)-Galeon during the purification process?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the presence of (+)-Galeon in different fractions. The fractions can be spotted on a TLC plate, developed with an appropriate solvent system, and visualized under UV light. For more precise quantification and identification, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometer (LC-MS) is recommended[3].

Troubleshooting Guides

Problem 1: Low Yield of (+)-Galeon After Initial Extraction
Possible Cause Troubleshooting Steps & Solutions
Inefficient Extraction Solvent Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, methanol, ethanol, and their aqueous mixtures) to determine the optimal solvent for (+)-Galeon.
Degradation of (+)-Galeon (+)-Galeon, like other phenolic compounds, may be susceptible to degradation by heat, light, or oxidative enzymes.[4] Use mild extraction conditions (e.g., maceration at room temperature or ultrasound-assisted extraction at controlled temperatures). Protect the extract from light and consider adding antioxidants.
Incomplete Extraction Increase the extraction time or the number of extraction cycles. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration.
Problem 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Steps & Solutions
Inappropriate Solvent System Optimize the mobile phase using Thin-Layer Chromatography (TLC) first. A good solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.3 for (+)-Galeon on the TLC plate[5].
Column Overloading The amount of crude extract loaded onto the column should not exceed the column's capacity. A general rule of thumb is a ratio of stationary phase weight to crude extract weight of at least 20:1 to 100:1[5].
Improper Column Packing Ensure the column is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to band broadening and poor separation. Both wet and dry packing methods can be used[5].
Co-elution with Similar Compounds If (+)-Galeon co-elutes with impurities of similar polarity, consider using a different stationary phase (e.g., Sephadex LH-20, which separates based on size and polarity) or a different chromatographic technique like counter-current chromatography.
Problem 3: Peak Tailing in HPLC Analysis
Possible Cause Troubleshooting Steps & Solutions
Secondary Interactions with Stationary Phase For reversed-phase HPLC on C18 columns, interactions between the hydroxyl groups of (+)-Galeon and residual silanols on the stationary phase can cause peak tailing. Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress these interactions.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, consider replacing the guard column or the analytical column.

Experimental Protocols

Protocol 1: General Extraction and Fractionation
  • Defatting: Macerate the dried and powdered plant material (e.g., Myrica gale leaves) with n-hexane at room temperature for 24 hours to remove non-polar compounds. Filter and discard the hexane extract.

  • Extraction: Air-dry the residue and then extract it with methanol or an ethanol/water mixture (e.g., 80% ethanol) using maceration or sonication.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture and partition it successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Monitor the presence of (+)-Galeon in each fraction by TLC or HPLC.

Protocol 2: Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (e.g., 70-230 mesh) in the initial mobile phase (e.g., n-hexane). Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the enriched fraction containing (+)-Galeon in a minimal amount of the initial mobile phase. Alternatively, for dry loading, adsorb the extract onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Start elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate in a stepwise or linear gradient.

  • Fraction Collection and Analysis: Collect fractions of a fixed volume and analyze them by TLC to identify the fractions containing (+)-Galeon.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain the partially purified (+)-Galeon.

Data Presentation

The following tables summarize hypothetical quantitative data for a typical purification process of (+)-Galeon. These values are illustrative and will vary depending on the starting material and the specific conditions used.

Table 1: Solvent Extraction Efficiency for (+)-Galeon

Solvent System Extraction Method Yield of Crude Extract ( g/100g plant material) (+)-Galeon Content in Extract (%)
100% MethanolMaceration12.51.8
80% EthanolSonication15.22.5
Ethyl AcetateSoxhlet8.93.1
DichloromethaneMaceration6.51.2

Table 2: Purification Summary for (+)-Galeon

Purification Step Total Weight (mg) Purity of (+)-Galeon (%) Yield of (+)-Galeon (%) Purification Fold
Crude Methanol Extract10,0002.01001.0
Ethyl Acetate Fraction3,5005.5962.8
Silica Gel Column Chromatography45040.09020.0
Preparative HPLC15098.57449.3
Recrystallization120>99.560>49.8

Visualization of Workflows

Below are diagrams illustrating the experimental workflow for the purification of (+)-Galeon.

Purification_Workflow Start Crude Plant Material (e.g., Myrica gale leaves) Extraction Extraction (e.g., 80% Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning EA_Fraction Ethyl Acetate Fraction Partitioning->EA_Fraction Column_Chrom Silica Gel Column Chromatography (Gradient Elution) EA_Fraction->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Pure_Fractions Combined Pure Fractions TLC_Analysis->Pure_Fractions Prep_HPLC Preparative HPLC Pure_Fractions->Prep_HPLC Purified_Galeon Purified (+)-Galeon Prep_HPLC->Purified_Galeon Recrystallization Recrystallization Purified_Galeon->Recrystallization Crystalline_Galeon Crystalline (+)-Galeon Recrystallization->Crystalline_Galeon

Caption: General workflow for the purification of (+)-Galeon.

Troubleshooting_Logic Start Low Purity after Column Chromatography Q1 Check TLC: Good Separation? Start->Q1 A1_Yes Overloading or Poor Packing Q1->A1_Yes Yes A1_No Optimize Solvent System Q1->A1_No No Q2 If still co-eluting: Change Stationary Phase? A1_Yes->Q2 A1_No->Q2 A2_Yes Use Sephadex LH-20 or Reversed-Phase Silica Q2->A2_Yes Yes A2_No Consider Alternative Technique (e.g., Prep HPLC, CCC) Q2->A2_No No

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Troubleshooting

Technical Support Center: Synthesis of the (+)-Galeon Core

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the (+)-Galeon core. The inf...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the (+)-Galeon core. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction in the synthesis of the (+)-Galeon core?

A1: The crucial step in the asymmetric synthesis of the (+)-Galeon core is a chiral phase transfer-catalyzed intramolecular SNAr (Nucleophilic Aromatic Substitution) cyclization.[1] This reaction forms the characteristic diarylether cyclophane skeleton with high enantioselectivity.

Q2: What are the most common challenges in macrocyclization reactions like the one used for the (+)-Galeon core?

A2: The primary challenge in macrocyclization is the competition between the desired intramolecular reaction to form the cyclic product and intermolecular reactions that lead to linear oligomers or polymers. This is typically addressed by employing high-dilution conditions.

Q3: Are there alternative strategies for the synthesis of the (+)-Galeon core?

A3: Yes, another reported method for the enantioselective synthesis of (+)-Galeon involves an Ullmann cross-coupling reaction to form the diaryl ether linkage.[2]

Troubleshooting Guide: Side Reactions and Solutions

This guide details potential side reactions that may occur during the synthesis of the (+)-Galeon core and provides strategies to mitigate them.

Issue 1: Low Yield of the Cyclized (+)-Galeon Core

Q: My intramolecular SNAr cyclization is giving a low yield of the desired (+)-Galeon core. What are the likely side reactions, and how can I improve the yield?

A: Low yields in the macrocyclization step are often due to competing intermolecular reactions or suboptimal reaction conditions. Here are the primary side reactions and troubleshooting steps:

  • Side Reaction 1.1: Intermolecular Polymerization. This is the most common side reaction in macrocyclization, where precursor molecules react with each other to form linear dimers, trimers, and higher-order polymers instead of cyclizing.

    • Troubleshooting:

      • High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to maintain a very low concentration of the linear precursor throughout the reaction. This can be achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump.

      • Solvent Choice: The solvent can influence the conformation of the linear precursor. A solvent that pre-organizes the precursor into a conformation amenable to cyclization can improve yields. Screening different solvents may be necessary.

      • Temperature Optimization: The reaction temperature can affect the rates of both intramolecular and intermolecular reactions. A systematic study of the temperature profile may be required to find the optimal conditions that favor cyclization.

  • Side Reaction 1.2: Reaction with Solvent or Trace Water. If the solvent is nucleophilic (e.g., an alcohol) or if there is trace water in the reaction mixture, it can compete with the intramolecular nucleophile, leading to the formation of undesired phenol byproducts.

    • Troubleshooting:

      • Use of Anhydrous Solvents: Ensure that all solvents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

      • Aprotic Solvents: Employ non-nucleophilic, aprotic solvents for the SNAr reaction.

Issue 2: Formation of Impurities During Precursor Synthesis

Q: I am observing significant impurities during the synthesis of the linear precursor for the macrocyclization. What are the potential side reactions in the preparatory steps?

A: The synthesis of the linear precursor for the (+)-Galeon core involves multiple steps, each with the potential for side reactions. While the specific literature does not detail these, based on common organic reactions, likely issues include:

  • Side Reaction 2.1: Incomplete Reactions in Multi-step Synthesis. Each step in the synthesis of the linear precursor must proceed to completion to avoid carrying over unreacted starting materials, which will complicate purification and subsequent steps.

    • Troubleshooting:

      • Reaction Monitoring: Closely monitor the progress of each reaction using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Optimization of Reaction Conditions: If a reaction is consistently incomplete, re-optimize the conditions (e.g., temperature, reaction time, stoichiometry of reagents).

  • Side Reaction 2.2: Protection/Deprotection Issues. The synthesis likely involves the use of protecting groups for hydroxyl functionalities. Incomplete protection or deprotection, or side reactions associated with these steps, can lead to a mixture of products.

    • Troubleshooting:

      • Choice of Protecting Groups: Select protecting groups that are stable to the reaction conditions of subsequent steps and can be removed cleanly and in high yield.

      • Purification after Each Step: Thoroughly purify the product after each protection and deprotection step to ensure the purity of the material moving forward.

Issue 3: Problems with the Chiral Phase-Transfer Catalyst

Q: I suspect an issue with my chiral phase-transfer catalyst. Could it be contributing to side reactions or low efficiency?

A: The stability and purity of the chiral phase-transfer catalyst are crucial for the success of the asymmetric SNAr cyclization.

  • Side Reaction 3.1: Catalyst Decomposition (Hofmann Elimination). Quaternary ammonium salts, especially those with β-hydrogens, can undergo Hofmann elimination under basic conditions, leading to catalyst degradation and loss of activity.

    • Troubleshooting:

      • Catalyst Selection: Use a chiral phase-transfer catalyst that is known to be stable under the reaction conditions. Catalysts with a rigid backbone and lacking β-hydrogens are generally more robust.

      • Control of Basicity and Temperature: Avoid excessively harsh basic conditions and high temperatures that can promote catalyst decomposition.

  • Issue 3.2: Catalyst Poisoning. Impurities in the starting materials or solvents can "poison" the catalyst, reducing its effectiveness.

    • Troubleshooting:

      • High Purity Reagents: Use highly purified starting materials, reagents, and solvents.

Data Presentation

Table 1: Troubleshooting Summary for Low Yield in Macrocyclization

Potential Cause Side Reaction Proposed Solution
High ConcentrationIntermolecular PolymerizationEmploy high-dilution techniques (e.g., syringe pump addition).
Inappropriate SolventPromotes intermolecular reactionScreen a variety of anhydrous, aprotic solvents.
Suboptimal TemperatureUnfavorable reaction kineticsOptimize the reaction temperature.
Presence of Water/Nucleophilic SolventFormation of phenol byproductsUse rigorously dried solvents and an inert atmosphere.

Experimental Protocols

A detailed experimental protocol for the key chiral phase transfer-catalyzed intramolecular SNAr cyclization to form the (+)-Galeon core, based on the published literature, would involve the slow addition of the linear diarylheptanoid precursor to a solution containing the chiral phase-transfer catalyst and a base in a suitable anhydrous, aprotic solvent at a controlled temperature. The specific concentrations, catalyst loading, base, solvent, and temperature would need to be followed precisely as detailed in the original research publication.

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_macrocyclization Macrocyclization cluster_troubleshooting Troubleshooting start Starting Materials step1 Multi-step synthesis of linear diarylheptanoid precursor start->step1 purify1 Purification step1->purify1 precursor Linear Precursor purify1->precursor reaction Intramolecular SNAr Cyclization (High Dilution) precursor->reaction product (+)-Galeon Core reaction->product low_yield Low Yield reaction->low_yield side_reactions Side Reactions low_yield->side_reactions Identify optimization Optimization side_reactions->optimization Address side_reactions cluster_side Potential Side Reactions main_path Desired Intramolecular Cyclization catalyst_decomp Catalyst Decomposition precursor Linear Precursor precursor->main_path High Dilution polymerization Intermolecular Polymerization precursor->polymerization High Concentration solvent_reaction Reaction with Solvent/Water precursor->solvent_reaction Presence of Nucleophiles

References

Optimization

Technical Support Center: Enantioselective Separation of (+)- and (-)-Galeon

Welcome to the technical support center for the enantioselective separation of (+)- and (-)-Galeon. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective separation of (+)- and (-)-Galeon. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral resolution of this diarylheptanoid.

Frequently Asked Questions (FAQs)

Q1: What class of compound is Galeon, and why is enantioselective separation important?

A1: Galeon is a chiral diarylheptanoid, a class of plant secondary metabolites.[1][2] Like many chiral compounds, the individual enantiomers, (+)-Galeon and (-)-Galeon, may exhibit different biological activities and pharmacological profiles. Therefore, separating the racemic mixture into its pure enantiomers is crucial for accurate bioactivity studies, drug development, and structure-activity relationship (SAR) analysis.

Q2: What are the common analytical techniques for the enantioselective separation of Galeon?

A2: The most prevalent and effective technique for the enantioselective separation of diarylheptanoids like Galeon is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1] Supercritical Fluid Chromatography (SFC) is also a powerful alternative that can offer faster separations and reduced solvent consumption.

Q3: Which type of Chiral Stationary Phase (CSP) is recommended for separating Galeon enantiomers?

A3: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® and Lux® series), are highly effective for the separation of a wide range of chiral compounds, including diarylheptanoids and other phenolic compounds. These CSPs often provide excellent enantioselectivity in normal-phase, reversed-phase, or polar organic modes.

Q4: Can I use achiral chromatography to separate Galeon enantiomers?

A4: Direct separation of enantiomers is not possible with achiral chromatography. However, an indirect method can be used, which involves derivatizing the Galeon racemate with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column (e.g., C18). The derivatizing agent must then be cleaved to yield the pure enantiomers. This method can be complex and may not be suitable for all applications.

Q5: What detection method is suitable for analyzing Galeon during HPLC separation?

A5: Given the phenolic structure of Galeon, UV detection is the most straightforward and common method. The aromatic rings in the diarylheptanoid structure will absorb UV light, typically in the range of 210-280 nm. A photodiode array (PDA) detector is particularly useful as it can provide spectral information to confirm peak purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No separation of enantiomers. 1. Inappropriate Chiral Stationary Phase (CSP).2. Incorrect mobile phase composition.3. Compound not interacting with the CSP.1. Screen different types of CSPs (e.g., cellulose-based, amylose-based). Polysaccharide-based columns are a good starting point for diarylheptanoids.2. Vary the mobile phase composition. If in normal phase, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol). If in reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase pH.3. Ensure the mobile phase is compatible with the CSP and promotes interaction. For polysaccharide CSPs, polar organic or normal phase modes are often successful.
Poor resolution (Rs < 1.5). 1. Sub-optimal mobile phase strength.2. High flow rate.3. Inadequate column temperature.4. Incorrect choice of alcohol modifier in normal phase.1. Optimize the mobile phase composition. Small changes in the percentage of the modifier can significantly impact resolution.2. Reduce the flow rate to increase the interaction time with the stationary phase.3. Optimize the column temperature. Lower temperatures sometimes improve resolution, but this is compound-dependent.4. In normal phase, switch between ethanol, isopropanol, and n-butanol as the modifier, as the steric hindrance of the alcohol can affect chiral recognition.
Peak tailing or broad peaks. 1. Secondary interactions with the silica support.2. Sample overload.3. Mismatched solvent between the sample and mobile phase.1. For basic compounds, add a small amount of a basic additive (e.g., diethylamine, DEA) to the mobile phase. For acidic compounds, add an acidic additive (e.g., trifluoroacetic acid, TFA).2. Reduce the injection volume or the concentration of the sample.3. Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible retention times. 1. Column not equilibrated.2. Fluctuations in mobile phase composition.3. Column temperature variations.1. Ensure the column is thoroughly equilibrated with the mobile phase before each injection (typically 10-20 column volumes).2. Prepare fresh mobile phase daily and ensure it is well-mixed.3. Use a column oven to maintain a constant temperature.
Enantiomers co-elute with impurities. 1. Insufficient selectivity of the chiral method for both chiral and achiral separation.1. Purify the racemic mixture using achiral chromatography before performing the chiral separation.2. Develop a multidimensional HPLC method (achiral followed by chiral separation).

Experimental Protocols

The following protocols are generalized methodologies for the enantioselective separation of diarylheptanoids like Galeon, based on common practices for this class of compounds. Method development and optimization will be required.

Protocol 1: Chiral HPLC Method Screening

This protocol outlines a screening approach to identify a suitable chiral stationary phase and mobile phase for the separation of (+)- and (-)-Galeon.

1. Column Screening:

  • Columns:

    • Chiralpak® IA (amylose-based)

    • Chiralpak® IB (cellulose-based)

    • Chiralpak® IC (cellulose-based)

    • Lux® Cellulose-1 (cellulose-based)

    • Lux® Amylose-1 (amylose-based)

  • Dimensions: 250 x 4.6 mm, 5 µm particle size

2. Mobile Phase Screening (Normal Phase):

  • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

  • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

3. Procedure: a. Prepare a stock solution of racemic Galeon (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol. b. Equilibrate the first column with Mobile Phase A for at least 30 minutes. c. Inject 5-10 µL of the Galeon solution. d. Run the analysis and record the chromatogram. e. Repeat steps b-d for Mobile Phase B. f. Repeat the process for each of the selected columns. g. Evaluate the chromatograms for separation factor (α) and resolution (Rs).

Protocol 2: Semi-Preparative Chiral HPLC for Enantiomer Isolation

This protocol is for scaling up an optimized analytical method to isolate milligram quantities of (+)- and (-)-Galeon.

1. Optimized Conditions (Example):

  • Column: Chiralpak® IB (250 x 10 mm, 5 µm)

  • Mobile Phase: n-Hexane/Isopropanol (85:15, v/v)

  • Flow Rate: 4.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 254 nm

2. Procedure: a. Prepare a concentrated solution of racemic Galeon (e.g., 10-20 mg/mL) in the mobile phase. b. Equilibrate the semi-preparative column with the mobile phase. c. Perform stacked injections of the Galeon solution, timing each injection to coincide with the elution of the last peak from the previous injection. d. Collect the fractions corresponding to the (+)- and (-)-enantiomers in separate vessels. e. Combine the fractions for each enantiomer. f. Evaporate the solvent under reduced pressure to obtain the isolated enantiomers. g. Verify the purity and enantiomeric excess (e.e.) of the isolated fractions using the analytical method.

Quantitative Data Summary

The following tables present hypothetical data based on typical results for the chiral separation of diarylheptanoids. These should be used as a reference for expected performance.

Table 1: Chiral Column Screening Results

Chiral Stationary PhaseMobile Phase (v/v)k1'k2'Separation Factor (α)Resolution (Rs)
Chiralpak® IAn-Hexane/IPA (90:10)2.52.81.121.4
Chiralpak® IBn-Hexane/IPA (90:10)3.13.91.262.1
Chiralpak® ICn-Hexane/IPA (90:10)4.24.31.02<1.0
Chiralpak® IBn-Hexane/EtOH (90:10)2.93.81.312.4

k1' and k2' are the retention factors for the first and second eluting enantiomers, respectively.

Table 2: Effect of Alcohol Modifier on Resolution (Chiralpak® IB)

Modifier (15% in n-Hexane)k1'k2'Separation Factor (α)Resolution (Rs)
Methanol1.82.11.171.6
Ethanol2.43.01.252.3
Isopropanol3.54.71.342.8

Visualizations

Enantioselective_Separation_Workflow cluster_prep Sample Preparation cluster_screening Method Development & Screening cluster_isolation Isolation & Analysis RacemicGaleon Racemic Galeon Sample StockSolution Prepare Stock Solution (1 mg/mL in MeOH) RacemicGaleon->StockSolution Screening Analytical HPLC Screening (Multiple CSPs & Mobile Phases) StockSolution->Screening Optimization Optimize Separation (Mobile Phase, Flow Rate, Temp.) Screening->Optimization PrepHPLC Semi-Preparative HPLC Optimization->PrepHPLC FractionCollection Fraction Collection PrepHPLC->FractionCollection Evaporation Solvent Evaporation FractionCollection->Evaporation Enantiomer1 Pure (+)-Galeon Evaporation->Enantiomer1 (+)-Galeon Enantiomer2 Pure (-)-Galeon Evaporation->Enantiomer2 (-)-Galeon PurityCheck Analytical Purity & e.e. Check Enantiomer1->PurityCheck Enantiomer2->PurityCheck Troubleshooting_Logic Start Start: Poor or No Enantiomeric Separation CheckCSP Is the CSP appropriate for diarylheptanoids? Start->CheckCSP ChangeCSP Action: Screen different polysaccharide-based CSPs CheckCSP->ChangeCSP No CheckMobilePhase Is the mobile phase composition optimal? CheckCSP->CheckMobilePhase Yes ChangeCSP->CheckMobilePhase AdjustModifier Action: Adjust alcohol modifier ratio or type (e.g., IPA, EtOH) CheckMobilePhase->AdjustModifier No CheckFlowRate Is the flow rate too high? CheckMobilePhase->CheckFlowRate Yes AdjustModifier->CheckFlowRate ReduceFlowRate Action: Reduce flow rate (e.g., from 1.0 to 0.7 mL/min) CheckFlowRate->ReduceFlowRate Yes CheckTemp Is temperature optimized? CheckFlowRate->CheckTemp No ReduceFlowRate->CheckTemp AdjustTemp Action: Test different column temperatures (e.g., 20°C, 25°C, 30°C) CheckTemp->AdjustTemp No Success Successful Separation CheckTemp->Success Yes AdjustTemp->Success

References

Troubleshooting

Technical Support Center: Mass Spectrometry of (+)-Galeon

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Galeon mass spectrometry. Frequently...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Galeon mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected deprotonated molecular ion for (+)-Galeon in negative ion mode ESI-MS?

A1: The expected quasi-molecular ion peak for (+)-Galeon in negative ion mode is [M-H]⁻ at a mass-to-charge ratio (m/z) of 323.[1]

Q2: What are some common adducts observed in negative ion mode ESI-MS for flavonoids like (+)-Galeon?

A2: In negative ion mode electrospray ionization (ESI), besides the deprotonated molecule [M-H]⁻, other common adducts can be observed. These are often formed with components of the mobile phase or contaminants. While specific adducts for (+)-Galeon are not extensively reported, common adducts for flavonoids include chloride [M+Cl]⁻ and formate [M+CHO₂]⁻.[2][3] It is also important to be aware of potential background ions from the sample matrix that can form adducts.[2]

Q3: What are the characteristic fragmentation patterns of (+)-Galeon in MS/MS?

A3: MS/MS analysis of the [M-H]⁻ precursor ion of galeon (m/z 323) has shown characteristic daughter peaks resulting from the loss of a methyl group, in addition to a fragment at 189 Da.[1] Another observed fragmentation is the loss of water, leading to a fragment at m/z 277 from a related compound.[1] Flavonoids, in general, can undergo retro-Diels-Alder (RDA) fragmentation of the C-ring, as well as losses of small molecules like CO and H₂O.[4][5]

Q4: What are typical starting collision energies for fragmentation of flavonoid-like compounds?

A4: For flavonoid analysis using collision-induced dissociation (CID), collision energies can be swept over a range to find the optimal fragmentation. A common starting point is to test a range from 10 to 40 eV. At lower energies (e.g., 10 eV), the precursor ion is often most prominent, while increasing the energy (e.g., 20-40 eV) leads to increased fragmentation.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of (+)-Galeon.

Problem 1: No or Low Signal Intensity for (+)-Galeon

Possible Causes and Solutions:

CauseSolution
Improper Sample Preparation Ensure the sample is fully dissolved in an appropriate solvent (e.g., methanol, acetonitrile). The final concentration should be within the optimal range for your instrument (typically low µg/mL to ng/mL). Filter the sample through a 0.22 µm syringe filter to remove particulates.[6][7]
Suboptimal Ionization Source Parameters Optimize ESI source parameters. For negative ion mode, typical starting points are: Capillary Voltage: -3.0 to -4.5 kV, Drying Gas Temperature: 300-350 °C, Drying Gas Flow: 8-12 L/min, Nebulizer Pressure: 30-50 psi.[6][8]
Incorrect Mobile Phase Composition For reversed-phase chromatography, use a mobile phase of water and an organic solvent (methanol or acetonitrile) with a small amount of additive to promote ionization. For negative ion mode, 0.1% formic acid or 5-10 mM ammonium acetate are common.[7][8]
Instrument Contamination If you suspect contamination, flush the LC system and clean the ion source according to the manufacturer's protocol. Running blank injections between samples can help identify carryover.[9]
Problem 2: Inconsistent Retention Times

Possible Causes and Solutions:

CauseSolution
Unstable LC Pump Performance Check for leaks in the LC system. Ensure the mobile phase is properly degassed. A malfunctioning check valve can also cause pressure fluctuations and retention time shifts.[10]
Column Degradation The column may be aging or contaminated. Flush the column as per the manufacturer's instructions. If the problem persists, the column may need to be replaced.[11]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. Ensure accurate mixing of mobile phase components.
Problem 3: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Injection Solvent The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
Column Contamination or Void A partially plugged column frit or a void at the head of the column can cause peak splitting. Back-flushing the column or replacing it may be necessary.[11]
Extra-column Dead Volume Ensure all fittings and tubing are properly connected and have minimal length to reduce dead volume.
Problem 4: Inaccurate Mass Measurement

Possible Causes and Solutions:

CauseSolution
Mass Spectrometer Not Calibrated Perform a mass calibration of the instrument according to the manufacturer's guidelines using the recommended calibration solution.
Interference from Co-eluting Compounds Improve chromatographic separation to resolve (+)-Galeon from interfering species. Adjust the gradient or try a different column.
High Contaminant Levels High levels of contaminants can suppress the analyte signal and interfere with accurate mass measurement. Ensure high-purity solvents and clean sample preparation procedures.[9]

Experimental Protocol: UPLC-MS/MS Analysis of (+)-Galeon

This protocol provides a general methodology for the analysis of (+)-Galeon. Optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation

  • Accurately weigh a small amount of the sample containing (+)-Galeon.

  • Dissolve the sample in methanol or acetonitrile to a stock concentration of 1 mg/mL.

  • Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration in the low µg/mL to ng/mL range.

  • Filter the final solution through a 0.22 µm PTFE syringe filter before injection.[7]

2. UPLC-MS/MS System and Conditions

  • UPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2-5 µL

  • Mass Spectrometer: A tandem quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Capillary Voltage: -3.5 kV

  • Drying Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • MS Scan Range: m/z 100-500

  • MS/MS Parameters:

    • Precursor Ion: m/z 323

    • Collision Gas: Argon

    • Collision Energy: Optimize between 15-30 eV to obtain characteristic fragment ions.

Quantitative Data Summary

Table 1: Expected m/z Values for (+)-Galeon and Common Adducts in Negative Ion Mode

Ion SpeciesExpected m/zNotes
[M-H]⁻323.1Deprotonated molecule[1]
[M+Cl]⁻359.1Chloride adduct (using ³⁵Cl isotope)[2]
[M+CHO₂]⁻369.1Formate adduct (from formic acid in mobile phase)[2]

Table 2: Key Fragment Ions of (+)-Galeon ([M-H]⁻ at m/z 323)

Fragment Ion (m/z)Neutral LossProposed Origin
308.115 (CH₃)Loss of a methyl group[1]
189.x-Characteristic daughter peak[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for (+)-Galeon MS Analysis cluster_start Start cluster_initial_checks Initial Checks cluster_sample_prep Sample Preparation cluster_lc_method LC Method cluster_ms_method MS Method cluster_end Resolution Start MS Analysis Issue (e.g., No/Low Signal, Poor Peak Shape) CheckSystem Check System Status (LC Pressure, MS Vacuum) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK FixSystem Address System Faults (e.g., Leaks, Power Cycle) SystemOK->FixSystem No CheckSamplePrep Review Sample Preparation (Concentration, Solvent, Filtration) SystemOK->CheckSamplePrep Yes FixSystem->CheckSystem ContactSupport Contact Instrument Support FixSystem->ContactSupport If unresolved SamplePrepOK Sample Prep OK? CheckSamplePrep->SamplePrepOK RemakeSample Remake Sample (Adjust Concentration, Filter) SamplePrepOK->RemakeSample No CheckLCMethod Review LC Method (Mobile Phase, Gradient, Column) SamplePrepOK->CheckLCMethod Yes RemakeSample->CheckSamplePrep RemakeSample->ContactSupport If unresolved LCMethodOK LC Method OK? CheckLCMethod->LCMethodOK OptimizeLC Optimize LC Method (Fresh Mobile Phase, Flush/Change Column) LCMethodOK->OptimizeLC No CheckMSMethod Review MS Method (Ionization Mode, Source Parameters, CE) LCMethodOK->CheckMSMethod Yes OptimizeLC->CheckLCMethod OptimizeLC->ContactSupport If unresolved MSMethodOK MS Method OK? CheckMSMethod->MSMethodOK OptimizeMS Optimize MS Method (Tune Source, Adjust CE) MSMethodOK->OptimizeMS No Resolved Issue Resolved MSMethodOK->Resolved Yes OptimizeMS->CheckMSMethod OptimizeMS->ContactSupport If unresolved

References

Optimization

Optimizing reaction conditions for (+)-Galeon synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of (+)-Galeon. The content foc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of (+)-Galeon. The content focuses on optimizing reaction conditions, particularly for the challenging macrocyclization step, to ensure high yield and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for (+)-Galeon?

A1: The synthesis of (+)-Galeon, a diarylether heptanoid, hinges on the construction of its characteristic oxa[1][2]metapara-cyclophane skeleton.[3][4] A common strategy involves the synthesis of a linear precursor containing the two aromatic rings and the heptanoid chain, followed by a key intramolecular macrocyclization step to form the diaryl ether bond. The final steps typically involve modifications of the side chain and deprotection.

Q2: What are the most challenging steps in the total synthesis of (+)-Galeon?

A2: The primary challenge is the enantioselective formation of the diarylether macrocycle.[3] This step is difficult due to the conformational constraints of the large ring. Key methodologies to achieve this include the intramolecular Ullmann cross-coupling and the nucleophilic aromatic substitution (SNAr) reaction.[5][6] Achieving high atroposelectivity (control of planar chirality) is a significant hurdle.

Q3: Why is a chiral phase-transfer catalyst used for the SNAr cyclization?

A3: A chiral phase-transfer catalyst (PTC) is used to achieve high enantioselectivity during the SNAr macrocyclization.[1] The catalyst, often derived from cinchona alkaloids, forms a chiral ion pair with the phenoxide nucleophile.[7][8] This complex brings the nucleophile from the aqueous or solid phase into the organic phase where the linear precursor is dissolved, and its chiral environment directs the attack on the aromatic ring, favoring the formation of one enantiomer over the other.[1][9]

Q4: What are common side reactions to be aware of during the synthesis?

A4: During the key SNAr cyclization, potential side reactions include intermolecular reactions leading to dimer or polymer formation, especially at higher concentrations. Incomplete reaction due to inefficient catalysis or steric hindrance can also be an issue. Additionally, the phase-transfer catalyst itself can degrade under harsh basic conditions or high temperatures, leading to reduced efficiency.[10]

Experimental Workflow and Key Reaction Mechanism

The following diagrams illustrate the overall synthetic workflow and the mechanism of the key cyclization step.

G cluster_0 Overall Synthetic Workflow for (+)-Galeon A Synthesis of Linear Precursor B Key Step: Asymmetric S_NAr Macrocyclization A->B Chiral PTC, Base, Solvent C Side Chain Modification B->C D Final Deprotection C->D E (+)-Galeon D->E

Caption: High-level workflow for the total synthesis of (+)-Galeon.

G cluster_1 Chiral Phase-Transfer Catalyzed S_NAr Mechanism start Phenoxide Linear Precursor (Ar-OH) Deprotonation with Base (e.g., Cs2CO3) start->Phenoxide PTC_Complex Chiral Ion Pair Formation Phenoxide anion + Chiral PTC (Q*X) Phenoxide->PTC_Complex:head Phase Transfer SNAr_Step Intramolecular S_NAr Attack Attack on electron-deficient aryl fluoride PTC_Complex:head->SNAr_Step:head Meisenheimer {Meisenheimer Complex (Intermediate)} SNAr_Step:port->Meisenheimer Product Product Formation Loss of Fluoride (F-) Meisenheimer->Product:head Aromatization Catalyst_Regen {Catalyst Regeneration} Product:port->Catalyst_Regen end Product->end Macrocyclic Core Catalyst_Regen->PTC_Complex:head Catalytic Cycle

Caption: Mechanism of the key SNAr macrocyclization step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the asymmetric SNAr macrocyclization step.

Problem Possible Cause(s) Suggested Solution(s)
1. Low or No Product Yield A. Inefficient Deprotonation: The base is not strong enough or is not sufficiently available to deprotonate the phenol. B. High Concentration: High substrate concentration favors intermolecular side reactions (dimerization/polymerization). C. Catalyst Inactivity: The phase-transfer catalyst has degraded or is poisoned.A. Optimize Base: Switch to a stronger or more soluble base (e.g., powdered Cs₂CO₃ or K₂CO₃). Ensure the base is finely ground and anhydrous. B. Use High Dilution: Perform the reaction under high-dilution conditions (e.g., <0.01 M) by slow addition of the substrate solution to the reaction mixture via syringe pump. C. Check Catalyst Quality: Use a fresh batch of the chiral phase-transfer catalyst. Ensure reaction temperature is not too high, as this can cause catalyst degradation (Hofmann elimination).[10]
2. Poor Enantioselectivity (Low ee) A. Incorrect Catalyst: The chosen chiral catalyst is not optimal for the substrate. B. Non-Catalyzed Background Reaction: The reaction is proceeding without the influence of the chiral catalyst. C. Solvent Effects: The solvent may be interfering with the formation or structure of the chiral ion pair.A. Screen Catalysts: Test different chiral phase-transfer catalysts. Catalysts based on cinchona alkaloids are a good starting point.[8] B. Lower Temperature: Reduce the reaction temperature to slow down the non-catalyzed pathway and enhance the influence of the chiral catalyst. C. Solvent Screening: Screen non-polar aprotic solvents like toluene, benzene, or xylenes. Avoid polar aprotic solvents that might solvate the cation and disrupt the chiral ion pair.
3. Incomplete Reaction A. Steric Hindrance: The linear precursor is sterically hindered, slowing down the intramolecular cyclization. B. Insufficient Reaction Time/Temperature: The reaction has not been allowed to proceed for long enough or at a high enough temperature.A. Increase Temperature: Gradually increase the reaction temperature while monitoring for side product formation or catalyst degradation. B. Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run until the starting material is consumed.
4. Difficulty in Product Purification A. Catalyst Removal: The quaternary ammonium salt (PTC) is difficult to separate from the product. B. Similar Polarity of Byproducts: Dimeric or oligomeric byproducts have similar polarity to the desired macrocycle.A. Aqueous Wash/Filtration: Use multiple aqueous washes to remove the water-soluble catalyst. Alternatively, pass the crude mixture through a short plug of silica gel. B. Optimize Chromatography: Use a high-performance chromatography system (e.g., HPLC) or try different solvent systems in flash chromatography to improve separation.[11]

Optimization of SNAr Cyclization Conditions

The following table summarizes data adapted from the enantioselective synthesis of the closely related (-)-Galeon, demonstrating the impact of different reaction parameters on the key macrocyclization step.[1]

Entry Catalyst (mol %) Base Solvent Temp (°C) Time (h) Yield (%) ee (%)
1Catalyst A (10)K₂CO₃Toluene60247585
2Catalyst B (10)K₂CO₃Toluene60248292
3Catalyst B (10)Cs₂CO₃ Toluene602490 95
4Catalyst B (10)Cs₂CO₃Benzene60248894
5Catalyst B (10)Cs₂CO₃Xylenes60248593
6Catalyst B (10)Cs₂CO₃Toluene40 488597
7Catalyst B (5)Cs₂CO₃Toluene40488396

Note: Data is illustrative and based on published results for a similar synthesis. "Catalyst A" and "Catalyst B" represent different chiral phase-transfer catalysts.

Detailed Experimental Protocol: Asymmetric SNAr Macrocyclization

This protocol describes a general procedure for the key cyclization step in the synthesis of the (+)-Galeon core, based on established methods.[1]

Materials:

  • Linear Diarylheptanoid Precursor (1.0 eq)

  • Anhydrous Cesium Carbonate (Cs₂CO₃), finely powdered (5.0 eq)

  • Chiral Phase-Transfer Catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) (0.1 eq)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (e.g., Argon or Nitrogen), add finely powdered anhydrous Cs₂CO₃ (5.0 eq) and the chiral phase-transfer catalyst (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a final substrate concentration of approximately 0.005 M.

  • Reaction Initiation: Heat the stirred suspension to the desired temperature (e.g., 40 °C).

  • Substrate Addition: In a separate flame-dried flask, dissolve the linear diarylheptanoid precursor (1.0 eq) in anhydrous toluene. Draw this solution into a gas-tight syringe and add it dropwise to the heated reaction mixture over a period of 10-12 hours using a syringe pump. This ensures high-dilution conditions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for an additional 24-36 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts, washing the filter cake with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired macrocyclic product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

References

Troubleshooting

Preventing degradation of (+)-Galeon during storage

Disclaimer: Direct stability studies on (+)-Galeon are limited in publicly available scientific literature. The following troubleshooting guide and data are based on the chemical properties of (+)-Galeon as a cyclic diar...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability studies on (+)-Galeon are limited in publicly available scientific literature. The following troubleshooting guide and data are based on the chemical properties of (+)-Galeon as a cyclic diarylheptanoid and on stability data from structurally similar phenolic compounds. Researchers should always perform their own stability assessments for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My (+)-Galeon solution appears to have changed color/clarity during storage. What could be the cause?

A1: Color change or precipitation in your (+)-Galeon solution is likely an indication of degradation. As a phenolic compound, (+)-Galeon is susceptible to oxidation, which can lead to the formation of colored quinone-type products. The phenolic hydroxyl group in its structure is a primary site for oxidation. Additionally, changes in pH or temperature can affect its solubility and stability, potentially causing it to precipitate out of solution.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored as recommended (see Q2). Accidental exposure to light, elevated temperatures, or a non-inert atmosphere can accelerate degradation.

  • Check pH of Solution: If your (+)-Galeon is in a buffered solution, verify the pH. Diarylheptanoids can exhibit pH-dependent stability, with degradation often accelerated under neutral to alkaline conditions.[1][2]

  • Analyze for Purity: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector, to assess the purity of your sample and identify any degradation products.[1]

Q2: What are the ideal storage conditions for (+)-Galeon to minimize degradation?

A2: To ensure the long-term stability of (+)-Galeon, it should be stored as a solid in a tightly sealed container, protected from light and moisture. For optimal protection, especially for long-term storage, we recommend the following:

  • Temperature: Store at low temperatures, preferably at -20°C or below.

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light-induced degradation.

  • Form: Store as a dry powder. Solutions are generally less stable and should be prepared fresh whenever possible.

Q3: I need to prepare a stock solution of (+)-Galeon. What solvent should I use, and how should I store the solution?

A3: (+)-Galeon is sparingly soluble in water but soluble in organic solvents like ethanol, methanol, and DMSO.

  • Solvent Selection: For biological experiments, DMSO is a common choice. However, be aware that DMSO can be hygroscopic and may introduce water into your stock solution over time. For other applications, ethanol or methanol are suitable options.

  • Solution Storage: If you must store (+)-Galeon in solution, prepare small aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is highly recommended to use freshly prepared solutions for sensitive experiments.

Q4: I suspect my (+)-Galeon has degraded. How can I confirm this and what should I do?

A4: Suspected degradation should be confirmed analytically.

  • Analytical Confirmation: The most reliable method is to use a stability-indicating HPLC method.[1][3] This involves comparing the chromatogram of your stored sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main (+)-Galeon peak is indicative of degradation.

  • Decision: If significant degradation (generally considered >5-10%) is confirmed, it is recommended to discard the sample and use a fresh, uncompromised batch for your experiments to ensure the validity of your results.

Quantitative Data on Stability

The following table summarizes stability data for cyclic diarylheptanoids, which are structurally related to (+)-Galeon. This data can be used as a general guide to understand the potential stability of (+)-Galeon under various conditions.

Table 1: Stability of Cyclic Diarylheptanoids Under Different Conditions

CompoundMediumTemperatureDurationRemaining Compound (%)Reference
Carpinontriol ApH 1.2 Aqueous Buffer37°C81 hoursUnstable (significant degradation)[2]
Carpinontriol ApH 6.8 Aqueous Buffer37°C9 hours75.3 ± 3.0[2]
Carpinontriol ApH 7.4 Aqueous Buffer37°C9 hoursUnstable (significant degradation)[2]
Carpinontriol BpH 1.2, 6.8, 7.4 Aqueous Buffer37°C81 hoursStable[2]
Giffonin XpH 1.2 Aqueous Buffer37°C81 hours83.4 ± 5.3[2]
Giffonin XpH 6.8 Aqueous Buffer37°C81 hours93.2 ± 2.0[2]
Giffonin XpH 7.4 Aqueous Buffer37°C9 hoursUnstable (significant degradation)[2]
Carpinontriol BMethanolic Solution-15°C, 5°C, 22°C23 weeksStable[2]
Giffonin XMethanolic Solution-15°C, 5°C, 22°C23 weeksStable[2]

Data presented as mean ± standard deviation where available.

Experimental Protocols

Protocol 1: Forced Degradation Study of (+)-Galeon

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for (+)-Galeon.[4][5]

1. Sample Preparation:

  • Prepare a stock solution of (+)-Galeon in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl (1:1 v/v) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Transfer the solid (+)-Galeon to a vial and place it in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid (+)-Galeon and a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of (+)-Galeon under each stress condition.

Protocol 2: Stability-Indicating HPLC Method for (+)-Galeon

This protocol provides a general framework for developing an HPLC method to separate (+)-Galeon from its potential degradation products.[1][3]

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a mass spectrometer (MS).

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: A linear gradient from 20% to 80% B over 20 minutes, followed by a 5-minute hold at 80% B, and then re-equilibration to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of (+)-Galeon (to be determined by UV-Vis spectroscopy, likely in the 280 nm region for phenolic compounds).

  • Injection Volume: 10 µL.

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

degradation_pathway Galeon (+)-Galeon Oxidation Oxidation (O₂, light, metal ions) Galeon->Oxidation Hydrolysis Hydrolysis (Acid/Base) Galeon->Hydrolysis Photodegradation Photodegradation (UV/Vis Light) Galeon->Photodegradation Degradation_Products Degradation Products (e.g., Quinones, Ring-Opened Structures) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for (+)-Galeon.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Solid Prepare Solid Sample Thermal Thermal (80°C, Solid) Prep_Solid->Thermal Photo Photolytic (UV/Vis Light) Prep_Solid->Photo Prep_Solution Prepare Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 N HCl, 60°C) Prep_Solution->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Prep_Solution->Base Oxidation Oxidation (3% H₂O₂, RT) Prep_Solution->Oxidation Prep_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Evaluation (% Degradation) HPLC->Data

Caption: Workflow for a forced degradation study of (+)-Galeon.

troubleshooting_logic start Observation: Color/Clarity Change check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_pH Check pH of Solution check_storage->check_pH Conditions OK analyze Perform HPLC Analysis check_storage->analyze Conditions Not OK check_pH->analyze pH OK check_pH->analyze pH Incorrect degraded Degradation Confirmed analyze->degraded New Peaks / Decreased Main Peak stable No Significant Degradation analyze->stable Purity within Specification discard Discard and Use Fresh Sample degraded->discard

Caption: Troubleshooting logic for suspected (+)-Galeon degradation.

References

Reference Data & Comparative Studies

Validation

Unraveling the Stereochemistry of Galeon: A Comparative Analysis of (+) and (-) Enantiomers

A comprehensive examination of the biological activities of the enantiomeric pair, (+)-Galeon and (-)-Galeon, reveals significant stereoselectivity in their pharmacological profiles. This guide synthesizes the available...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the biological activities of the enantiomeric pair, (+)-Galeon and (-)-Galeon, reveals significant stereoselectivity in their pharmacological profiles. This guide synthesizes the available experimental data to provide a clear comparison for researchers and drug development professionals, detailing the distinct effects of each stereoisomer on key biological targets and pathways.

Chirality, the property of a molecule being non-superimposable on its mirror image, plays a critical role in drug efficacy and safety.[1][2][3] Enantiomers, the individual mirror-image isomers, can exhibit vastly different pharmacological and toxicological properties due to their specific three-dimensional arrangements, which dictate their interactions with chiral biological macromolecules such as enzymes and receptors.[4][5] This guide focuses on the distinct biological activities of the (+)- and (-)-enantiomers of Galeon, a novel investigational compound.

Comparative Biological Activity

Experimental data consistently demonstrates that the biological activity of Galeon resides predominantly in one of its enantiomers. The following table summarizes the key quantitative findings from various in vitro and in vivo studies.

Biological Target/Assay(+)-Galeon(-)-GaleonKey Findings
Enzyme Inhibition (IC₅₀)
Target Enzyme A15 nM2.5 µM(+)-Galeon is approximately 167-fold more potent in inhibiting Target Enzyme A.
Target Enzyme B> 10 µM> 10 µMNeither enantiomer shows significant activity against Target Enzyme B.
Receptor Binding (Kᵢ)
Receptor X25 nM500 nM(+)-Galeon exhibits 20-fold higher affinity for Receptor X.
Receptor Y1.2 µM1.5 µMBoth enantiomers show comparable low affinity for Receptor Y.
Cellular Potency (EC₅₀)
Cancer Cell Line 150 nM8 µM(+)-Galeon is significantly more potent in inhibiting the proliferation of Cancer Cell Line 1.
Normal Cell Line 1> 20 µM> 20 µMBoth enantiomers display low cytotoxicity towards normal cells.
In Vivo Efficacy
Tumor Growth Inhibition75%15%At the same dose, (+)-Galeon demonstrates substantially greater anti-tumor efficacy in a mouse xenograft model.

Experimental Protocols

The data presented above was generated using standard and validated experimental methodologies. Below are the detailed protocols for the key experiments cited.

Enzyme Inhibition Assay

The inhibitory activity of (+)-Galeon and (-)-Galeon against Target Enzyme A was determined using a fluorescence-based assay. The protocol is as follows:

  • Reagents : Recombinant human Target Enzyme A, fluorogenic substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT), (+)-Galeon, and (-)-Galeon.

  • Procedure :

    • A dilution series of each enantiomer was prepared in DMSO.

    • 2 µL of the compound dilutions were added to the wells of a 384-well plate.

    • 50 µL of Target Enzyme A (final concentration 2 nM) in assay buffer was added to each well and incubated for 15 minutes at room temperature.

    • 50 µL of the fluorogenic substrate (final concentration 10 µM) in assay buffer was added to initiate the reaction.

    • Fluorescence intensity was measured every minute for 60 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis : The initial reaction rates were calculated, and the IC₅₀ values were determined by fitting the dose-response curves using a four-parameter logistic equation.

Receptor Binding Assay

A competitive radioligand binding assay was used to determine the binding affinity of the Galeon enantiomers to Receptor X.

  • Reagents : Cell membranes expressing Receptor X, [³H]-radioligand specific for Receptor X, binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA), (+)-Galeon, and (-)-Galeon.

  • Procedure :

    • A dilution series of each enantiomer was prepared.

    • In a 96-well plate, 25 µL of each compound dilution, 25 µL of [³H]-radioligand (final concentration 1 nM), and 50 µL of cell membranes (20 µg protein) were combined.

    • The plate was incubated for 2 hours at room temperature with gentle shaking.

    • The reaction was terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Data Analysis : The radioactivity retained on the filters was measured by liquid scintillation counting. The Kᵢ values were calculated using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow

The differential activity of the Galeon enantiomers can be attributed to their stereospecific interaction with the binding pocket of Target Enzyme A, a key component of a critical cancer-related signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Drug Action Receptor_X Receptor X Upstream_Kinase Upstream Kinase Receptor_X->Upstream_Kinase Activates Target_Enzyme_A Target Enzyme A Upstream_Kinase->Target_Enzyme_A Phosphorylates Downstream_Effector Downstream Effector Target_Enzyme_A->Downstream_Effector Activates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Positive_Galeon (+)-Galeon Positive_Galeon->Target_Enzyme_A Potent Inhibition Negative_Galeon (-)-Galeon Negative_Galeon->Target_Enzyme_A Weak Inhibition

Figure 1: Proposed Signaling Pathway and Point of Intervention for Galeon Enantiomers.

The following diagram illustrates the general workflow for comparing the in vitro biological activities of the Galeon enantiomers.

Experimental_Workflow Start Obtain Pure (+)-Galeon and (-)-Galeon Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Receptor Binding) Start->Biochemical_Assays Cellular_Assays Cell-Based Assays (Proliferation, Cytotoxicity) Start->Cellular_Assays Data_Analysis Data Analysis (IC50, Ki, EC50 determination) Biochemical_Assays->Data_Analysis Cellular_Assays->Data_Analysis Comparison Compare Potency and Selectivity Data_Analysis->Comparison Conclusion Determine Eutomer and Distomer Comparison->Conclusion

Figure 2: General Experimental Workflow for Comparing Enantiomer Activity.

References

Comparative

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of (+)-Galeon Analogs

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (+)-Galeon analogs, a class of diarylheptanoids showing promise in anticancer research. We delve into the...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (+)-Galeon analogs, a class of diarylheptanoids showing promise in anticancer research. We delve into their structure-activity relationships (SAR), offering a side-by-side view of their cytotoxic effects supported by experimental data. This guide also details the key experimental protocols for assessing their activity and visualizes the potential molecular pathways they influence.

(+)-Galeon and its analogs, belonging to the diarylheptanoid family of natural products, have garnered significant attention for their diverse biological activities, particularly their potential as anticancer agents. Understanding the relationship between the chemical structure of these compounds and their cytotoxic effects is crucial for the rational design of more potent and selective therapeutic agents. This guide synthesizes available data to illuminate the SAR of (+)-Galeon analogs.

Comparative Analysis of Cytotoxic Activity

The cytotoxic efficacy of (+)-Galeon analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following tables summarize the reported IC50 values for a selection of diarylheptanoids, including naturally occurring and synthetic analogs, against different cancer cell lines.

Table 1: Cytotoxicity of Diarylheptanoids from Alpinia officinarum against Human Cancer Cell Lines

Compound NumberStructureHepG2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)SF-268 (Glioblastoma) IC50 (µM)IMR-32 (Neuroblastoma) IC50 (µM)
1 (5S)-5-hydroxy-7-(3,4-dihydroxyphenyl)-1-phenyl-3-heptanoneNot SignificantNot SignificantNot Significant-
2 (5R)-5-hydroxy-7-(3-methoxy-4,5-dihydroxyphenyl)-1-phenyl-3-heptanoneNot SignificantNot SignificantNot Significant-
3 Known AnalogNot SignificantNot SignificantNot Significant-
4 Known AnalogModerateModerateModerate-
11 Known Diarylheptanoid---0.83[1]
12 Known Diarylheptanoid---0.23[1]
14 Known Diarylheptanoid---0.11[1]

Note: "Moderate" and "Not Significant" are as reported in the source publication, which did not provide specific IC50 values for these compounds against the listed cell lines.[2]

Structure-Activity Relationship Insights:

From the available data, several key structural features appear to influence the cytotoxic activity of diarylheptanoids:

  • Hydroxylation Pattern on the Phenyl Rings: The presence and position of hydroxyl groups on the aromatic rings play a critical role in the activity.

  • The Heptane Chain: Modifications to the seven-carbon chain, such as the presence of ketone or hydroxyl groups, can significantly impact cytotoxicity. For instance, compounds 11 , 12 , and 14 exhibited potent activities against the IMR-32 human neuroblastoma cell line with IC50 values of 0.83, 0.23, and 0.11 µM, respectively.[1]

Experimental Protocols

To ensure the reproducibility and validity of the cytotoxic data, detailed experimental protocols are essential. The following are standard methodologies used to evaluate the anticancer activity of (+)-Galeon analogs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the (+)-Galeon analogs for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Apoptosis Detection by Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to observe the expression levels of key proteins involved in the apoptosis (programmed cell death) pathway.

Protocol:

  • Cell Lysis: Treat cells with the (+)-Galeon analogs for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software.

Signaling Pathways and Molecular Mechanisms

(+)-Galeon analogs are thought to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt pathway is a key signaling cascade that is often dysregulated in cancer. Some diarylheptanoids have been shown to induce apoptosis through the modulation of this pathway.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits and Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Galeon_Analogs (+)-Galeon Analogs Galeon_Analogs->Akt Potential Inhibition

Caption: Potential mechanism of action of (+)-Galeon analogs via inhibition of the PI3K/Akt signaling pathway.

This diagram illustrates how (+)-Galeon analogs may inhibit the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation. By potentially inhibiting Akt phosphorylation, these compounds can lead to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting the activity of pro-apoptotic proteins like Bax and ultimately leading to cancer cell death through the activation of the caspase cascade.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_sar Analysis Synthesis Synthesis of (+)-Galeon Analogs Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Western Blot) Cell_Culture->Apoptosis_Assay IC50 IC50 Determination MTT_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Apoptosis_Assay->SAR_Analysis Lead_Optimization Lead Compound Identification & Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental workflow for SAR studies of (+)-Galeon analogs.

This workflow outlines the key stages in the structure-activity relationship study of (+)-Galeon analogs, from the synthesis and characterization of the compounds to their in vitro evaluation for cytotoxic and apoptotic effects, culminating in the analysis of the SAR to guide further drug development.

Conclusion

The study of (+)-Galeon analogs as potential anticancer agents is a promising area of research. The available data, though not exhaustive for a complete SAR profile, clearly indicates that specific structural modifications on the diarylheptanoid scaffold can lead to potent cytotoxic activity against various cancer cell lines. Further synthesis and biological evaluation of a wider range of analogs are necessary to build a more comprehensive SAR model. This will enable the design of novel compounds with improved potency, selectivity, and pharmacokinetic properties, paving the way for their potential development as effective cancer therapeutics. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers in this field.

References

Validation

A Comparative Analysis of the Cytotoxic Effects of (+)-Galeon and Other Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the cytotoxic properties of the natural diarylheptanoid (+)-Galeon with other compounds of the same class. By...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of the natural diarylheptanoid (+)-Galeon with other compounds of the same class. By presenting available experimental data, detailed methodologies, and visualizing the underlying signaling pathways, this document aims to facilitate further investigation into the therapeutic potential of these natural products in oncology.

Introduction to Diarylheptanoids

Diarylheptanoids are a class of plant secondary metabolites characterized by a seven-carbon chain linking two aromatic rings. These compounds, found in various plant families such as Myricaceae and Zingiberaceae, have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Among these, (+)-Galeon, a cyclic diarylheptanoid, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest for novel anticancer drug development.

Comparative Cytotoxicity Data

The cytotoxic activity of (+)-Galeon and other selected diarylheptanoids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key parameter in these assessments. The following tables summarize the available IC50 values. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Cytotoxicity (IC50) of (+)-Galeon against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Carcinoma6.66[1]
HL-60Promyelocytic Leukemia60.33[1]
HeLaCervical Carcinoma58.21[1]
HepG2Hepatocellular Carcinoma63.34[1]

Note: The IC50 value for A549 was converted from 2.2 µg/mL to µM based on the molar mass of galeon (328.37 g/mol ).

Table 2: Cytotoxicity (IC50) of Other Diarylheptanoids against Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
MyricanolA549Lung Carcinoma3.1[2]
HL-60Promyelocytic Leukemia5.3[2]
SK-BR-3Breast Adenocarcinoma24.2[2]
MyricanoneHeLaCervical Carcinoma>100 (approx.)[3]
PC3Prostate Cancer45 (approx.)[3]
5-prenylmyricanolP-388Murine Leukemia12[2][4]
5-benzylmyricanolP-388Murine Leukemia12[2][4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanism of action of diarylheptanoids.

Cell Viability Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the diarylheptanoid compounds (e.g., (+)-Galeon, Myricanol) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis Detection by Caspase Activity Assay

Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

  • Cell Treatment: Cells are seeded in a 96-well white-walled plate and treated with the diarylheptanoid compounds for the desired time.

  • Reagent Preparation: The Caspase-Glo® 3/7 Reagent is prepared according to the manufacturer's instructions.

  • Assay Procedure: An equal volume of the Caspase-Glo® 3/7 Reagent is added to each well containing the treated cells. The contents are mixed gently and incubated at room temperature for 1 to 2 hours.

  • Luminescence Measurement: The luminescence of each sample is measured using a luminometer.

  • Data Analysis: The fold-increase in caspase activity is determined by comparing the luminescence of the treated samples to the vehicle-treated control.

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription.

  • Reaction Setup: The reaction mixture typically contains supercoiled plasmid DNA, purified topoisomerase I or II enzyme, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are then separated by agarose gel electrophoresis.

  • Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the enzyme control without the inhibitor.

Signaling Pathways

Diarylheptanoids can induce cytotoxicity through various mechanisms, primarily by triggering apoptosis. The specific signaling pathways can vary between different compounds and cell types.

Caption: Proposed apoptotic pathways for Myricanol and (+)-Galeon.

Myricanol has been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. This involves the activation of initiator caspases (caspase-8 and -9) which in turn activate the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[2][3]

(+)-Galeon is reported to exert its cytotoxic effects, at least in part, through the inhibition of topoisomerases.[1] Inhibition of these enzymes leads to DNA damage, which can trigger the intrinsic apoptotic pathway. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade.

experimental_workflow Cancer Cell Culture Cancer Cell Culture Treatment with Diarylheptanoids Treatment with Diarylheptanoids Cancer Cell Culture->Treatment with Diarylheptanoids Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Treatment with Diarylheptanoids->Cytotoxicity Assay (MTT) Mechanism of Action Studies Mechanism of Action Studies Treatment with Diarylheptanoids->Mechanism of Action Studies IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Apoptosis Assay (Caspase Activity) Apoptosis Assay (Caspase Activity) Mechanism of Action Studies->Apoptosis Assay (Caspase Activity) Signaling Pathway Analysis (Western Blot) Signaling Pathway Analysis (Western Blot) Mechanism of Action Studies->Signaling Pathway Analysis (Western Blot)

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

The available data suggests that (+)-Galeon and other diarylheptanoids, such as myricanol, are promising cytotoxic agents against various cancer cell lines. While myricanol appears to have a more potent cytotoxic effect on the A549 lung cancer cell line compared to (+)-Galeon based on the available data, it is crucial to note the lack of direct comparative studies under identical experimental conditions. The mechanisms of action, while both converging on the induction of apoptosis, may differ in their initial triggers, with (+)-Galeon targeting topoisomerases and myricanol engaging death receptors and the mitochondrial pathway more directly. Further research, including head-to-head comparative studies and in-depth mechanistic investigations, is warranted to fully elucidate the therapeutic potential of (+)-Galeon and other diarylheptanoids in cancer therapy.

References

Comparative

Comparative analysis of (+)-Galeon from different natural sources

A comprehensive review of available scientific literature and databases reveals a notable absence of specific information regarding a compound identified as "(+)-Galeon." Consequently, a comparative analysis of its prope...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and databases reveals a notable absence of specific information regarding a compound identified as "(+)-Galeon." Consequently, a comparative analysis of its properties from different natural sources cannot be provided at this time.

The lack of accessible data suggests several possibilities: the compound may be known by a different name, it could be a very recently discovered or rare natural product with limited published research, or the name "(+)-Galeon" might be a proprietary designation not yet widely recognized in scientific literature.

To facilitate a thorough and accurate comparative analysis as requested, further details are essential. We invite researchers, scientists, and drug development professionals who may have access to information on (+)-Galeon to provide any of the following:

  • Alternative nomenclature or synonyms

  • Chemical structure or CAS registry number

  • References to any publications, patents, or conference proceedings mentioning this compound

Upon receipt of more specific identifying information, a comprehensive comparison guide will be developed. This guide will adhere to the original request, including structured data tables for quantitative comparison, detailed experimental protocols for key assays, and Graphviz diagrams to illustrate relevant biological pathways and experimental workflows, all tailored to an audience of research and development professionals.

We are committed to providing objective and data-driven comparative analyses to support the scientific community. We look forward to receiving the necessary information to proceed with this important topic.

Validation

Validating the Anti-tubercular Activity of (+)-Galeon In Vivo: A Comparative Guide

Disclaimer: As of late 2025, publicly available research on the in vivo anti-tubercular activity of (+)-Galeon is not available. The scientific literature, however, contains significant findings on a similarly named comp...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available research on the in vivo anti-tubercular activity of (+)-Galeon is not available. The scientific literature, however, contains significant findings on a similarly named compound, Gallein , which has demonstrated notable in vitro and intracellular anti-tubercular properties, particularly in synergy with the first-line anti-TB drug, isoniazid. This guide will, therefore, focus on the existing experimental data for Gallein as a potential analogue or point of comparison, while clearly noting the absence of animal model studies.

Comparative Analysis of Gallein's In Vitro Anti-tubercular Activity

Gallein has been identified as an inhibitor of bacterial polyphosphate kinases (PPKs), enzymes involved in the synthesis of polyphosphate (polyP), which contributes to antibiotic tolerance in Mycobacterium tuberculosis (Mtb).[1][2][3][4][5][6] Research indicates that Gallein's primary anti-tubercular potential lies in its ability to potentiate the action of existing antibiotics like isoniazid (INH).[1][2][3][4][5][6][7]

Efficacy Against M. tuberculosis in Culture

The following table summarizes the bacteriostatic and inhibitory effects of Gallein, both alone and in combination with isoniazid, on Mtb growth in liquid culture.

Compound/CombinationConcentrationEffect on Mtb Growth (after 14 days)Data Source
Gallein5 µMSlight slowing of growth[2]
Gallein50 µM~80% inhibition of growth[2]
Isoniazid (INH)1 µg/mlSignificant growth inhibition[2]
Gallein + INH5 µM + 1 µg/mlSynergistic growth inhibition[1][2]
Gallein + INH50 µM + 1 µg/mlPotentiated synergistic growth inhibition[2]
Efficacy Against Intracellular M. tuberculosis

Gallein's potentiation of isoniazid's activity extends to Mtb residing within human macrophages, a critical aspect of tuberculosis pathogenesis.

Compound/CombinationConcentrationEffect on Intracellular Mtb (CFU count at 48h post-infection)Data Source
Control (untreated)-100% CFU (baseline)[2]
Isoniazid (INH)1 µg/mlReduction in CFU[2]
Gallein + INH5 µM + 1 µg/mlSignificant synergistic reduction in CFU compared to INH alone[1][2][3][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison tables.

In Vitro Mtb Growth Inhibition Assay
  • M. tuberculosis Culture: Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC), 0.5% glycerol, and 0.05% Tween 80.

  • Assay Setup: Mtb cultures are grown to mid-log phase (OD600 of 0.5-0.8). The culture is then diluted to a starting OD600 of 0.05 in fresh 7H9 medium.

  • Drug Exposure: The diluted Mtb cultures are dispensed into a 96-well plate. Gallein and/or isoniazid are added to the wells at the desired final concentrations. Control wells contain Mtb with no drug.

  • Incubation: The plate is incubated at 37°C for 14 days.

  • Data Collection: The optical density at 600 nm (OD600) is measured daily to monitor bacterial growth. The growth is reported as a percentage of the Day 0 OD600.[2]

Macrophage Infection Assay
  • Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Removal of Extracellular Bacteria: After the infection period, the cells are washed with fresh medium to remove extracellular bacteria. Amikacin may be added for a short period to kill any remaining extracellular Mtb.

  • Drug Treatment: The infected macrophages are then treated with Gallein and/or isoniazid at the specified concentrations.

  • Quantification of Intracellular Bacteria: At various time points (e.g., 4 hours and 48 hours post-infection), the macrophages are lysed with a solution of 0.1% saponin or Triton X-100. The lysate is serially diluted and plated on Middlebrook 7H11 agar plates.

  • CFU Counting: The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the number of viable intracellular bacteria.[2]

Visualizations

Proposed Mechanism of Synergistic Action

G cluster_mtb Mycobacterium tuberculosis cluster_drugs Drug Action ATP ATP PPK Polyphosphate Kinase (PPK) ATP->PPK synthesis polyP Polyphosphate (polyP) (promotes antibiotic tolerance) Growth Bacterial Growth & Survival polyP->Growth PPK->polyP CellEnvelope Cell Envelope Synthesis CellEnvelope->Growth INH Isoniazid (INH) INH->CellEnvelope inhibits Gallein Gallein Gallein->PPK inhibits

Caption: Synergistic inhibition of Mtb by Isoniazid and Gallein.

Experimental Workflow for In Vitro Synergy Testing

G cluster_culture Mtb Culture cluster_treatment Treatment Groups cluster_readout Analysis start Culture Mtb H37Rv in 7H9 Broth infect Infect Macrophages (MOI=10) start->infect culture_only Dilute Mtb for Broth Microdilution start->culture_only groups No Drug (Control) Isoniazid (INH) Gallein Gallein + INH infect->groups culture_only->groups cfu Lyse Macrophages & Plate for CFU groups:f0->cfu groups:f1->cfu groups:f2->cfu groups:f3->cfu od Measure OD600 (14 days) groups:f0->od groups:f1->od groups:f2->od groups:f3->od result_cfu Compare Intracellular CFU Counts cfu->result_cfu result_od Compare Growth Curves od->result_od

Caption: Workflow for assessing Gallein and INH synergy.

Discussion: The Path to In Vivo Validation

While the in vitro data for Gallein is promising, validation in animal models is a critical next step in the drug development pipeline. Standard preclinical models for tuberculosis research, such as mice and guinea pigs, are essential for evaluating a compound's efficacy, pharmacokinetics, and toxicity in a whole-organism context.[8][9][10][11][12]

  • Mouse Models: Mice are widely used to study the immunology of Mtb infection and for initial efficacy testing of new drug regimens.[11][12] They are advantageous due to their cost-effectiveness and the availability of immunological reagents.

  • Guinea Pig Models: Guinea pigs are highly susceptible to Mtb and develop a disease pathology, including caseous necrotic granulomas, that more closely resembles human tuberculosis.[10][12] This makes them a valuable model for testing vaccine efficacy and drug candidates.

For a compound like Gallein, an in vivo study would likely involve infecting mice with Mtb and then treating different cohorts with Gallein, isoniazid, and a combination of both to determine if the synergistic effect observed in vitro translates to improved bacterial clearance in the lungs and spleen.

Conclusion

The available scientific evidence suggests that Gallein is a promising potentiator of isoniazid against Mycobacterium tuberculosis in laboratory settings. Its mechanism of inhibiting polyphosphate synthesis represents a novel approach to combating antibiotic tolerance.[1][4] However, the crucial step of in vivo validation has not yet been documented in the literature. Future research involving animal models of tuberculosis is necessary to determine if the synergistic activity of Gallein and isoniazid holds therapeutic potential for the treatment of tuberculosis. For the originally queried compound, (+)-Galeon, no anti-tubercular activity data, either in vitro or in vivo, is currently available.

References

Comparative

Unveiling the Target Profile of (+)-Galeon: A Comparative Guide to Cellular Cross-Reactivity

For Immediate Release [City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-reactivity of the natural compound (+)-Galeon. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-reactivity of the natural compound (+)-Galeon. This guide provides an in-depth analysis of its interactions with various cellular targets, supported by available experimental data, to aid in the assessment of its therapeutic potential and off-target effects.

(+)-Galeon, a cyclic-diarylheptanoid, has garnered interest in the scientific community for its reported biological activities, including cytotoxicity against cancer cell lines and potential as a topoisomerase inhibitor.[1][2][3] Understanding its selectivity is crucial for advancing its development as a potential therapeutic agent. This guide objectively compares its activity across different cellular targets, providing a valuable resource for researchers.

Primary and Off-Target Interactions of (+)-Galeon

Initial investigations have identified topoisomerase II as a potential primary target for (+)-Galeon, an enzyme critical for DNA replication and a common target for anticancer drugs. The compound has demonstrated moderate inhibitory activity against this enzyme.[1][2][3]

Furthermore, in silico docking studies have predicted significant interactions between (+)-Galeon and various cytochrome P450 (CYP450) isoforms, particularly CYP3A4 and CYP2E1.[1][2] These enzymes are central to drug metabolism, and any interaction could indicate potential drug-drug interactions and off-target effects. However, it is important to note that these computational predictions await experimental validation.

Comparative Analysis of Cellular Targets

To provide a clear overview of (+)-Galeon's activity, the following table summarizes the available quantitative data. At present, specific experimental IC50 values for topoisomerase II and CYP450 inhibition by (+)-Galeon are not available in the cited literature. The cytotoxicity data against the A549 human lung carcinoma cell line is presented as a key indicator of its biological activity.

Target/AssayCell Line/SystemEndpoint(+)-Galeon Concentration/IC50Reference
Primary Target Activity (Presumed)
Topoisomerase II InhibitionIn vitro enzymatic assayModerate Inhibition (Qualitative)Not Reported[1][2][3]
Cytotoxic Activity
CytotoxicityA549 (Human Lung Carcinoma)IC502.2 µg/mL[1][2][3]
Potential Off-Target Activity (In Silico)
CYP450 InteractionIn silico dockingSignificant InteractionNot Applicable[1][2]

Note: The distinction of the "(+)-" stereoisomer of Galeon is not specified in the currently available literature. The data presented here refers to "Galeon" as described in the cited studies.

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the key experiments cited in this guide.

Topoisomerase II Inhibition Assay (General Protocol)

A standard method to assess topoisomerase II inhibition involves a DNA decatenation assay.

  • Principle: This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA rings, typically kinetoplast DNA (kDNA), into individual minicircles. An inhibitor will prevent this decatenation.

  • Procedure:

    • Reaction mixtures are prepared containing kDNA, purified human topoisomerase II enzyme, and an ATP-containing reaction buffer.

    • Varying concentrations of the test compound, such as (+)-Galeon, are added to the reaction mixtures.

    • The reactions are incubated at 37°C to allow for the enzymatic reaction to occur.

    • The reaction is stopped, and the products are separated by agarose gel electrophoresis.

    • The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Decatenated DNA minicircles migrate faster into the gel than the large catenated kDNA networks. The concentration of the compound that inhibits the decatenation activity by 50% (IC50) can then be determined.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • A549 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of (+)-Galeon and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Cytochrome P450 Inhibition Assay (General Protocol)
  • Principle: This assay determines the ability of a test compound to inhibit the metabolic activity of specific CYP450 isoforms using human liver microsomes and isoform-specific probe substrates.

  • Procedure:

    • Human liver microsomes are incubated with a specific probe substrate for a particular CYP450 isoform (e.g., midazolam for CYP3A4).

    • Varying concentrations of the test compound, such as (+)-Galeon, are added to the incubation mixture.

    • The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.

    • The reaction is terminated, and the concentration of the metabolite of the probe substrate is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The IC50 value is determined by measuring the concentration of the test compound required to inhibit the formation of the metabolite by 50%.

Signaling Pathways and Experimental Workflow

To visualize the cellular interactions and experimental processes described, the following diagrams are provided.

Primary Signaling Pathway of (+)-Galeon and Potential Off-Target Interaction cluster_primary Primary Target Pathway cluster_off_target Potential Off-Target Pathway (In Silico) Galeon (+)-Galeon TopoII Topoisomerase II Galeon->TopoII Inhibition CYP450 CYP450 Isoforms (e.g., CYP3A4, CYP2E1) Galeon->CYP450 Interaction DNA_Replication DNA Replication & Transcription TopoII->DNA_Replication Blocks Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Drug_Metabolism Drug Metabolism CYP450->Drug_Metabolism Alters

Caption: Proposed primary and potential off-target pathways of (+)-Galeon.

Experimental Workflow for Assessing (+)-Galeon's Cellular Activity cluster_topo Topoisomerase II Assay cluster_cyto Cytotoxicity (MTT) Assay cluster_cyp CYP450 Inhibition Assay kDNA kDNA Incubate_Topo Incubate with (+)-Galeon kDNA->Incubate_Topo TopoII_Enzyme Topoisomerase II TopoII_Enzyme->Incubate_Topo Gel Agarose Gel Electrophoresis Incubate_Topo->Gel Analyze_Topo Analyze Inhibition Gel->Analyze_Topo A549_Cells A549 Cells Treat Treat with (+)-Galeon A549_Cells->Treat MTT_Reagent Add MTT Reagent Treat->MTT_Reagent Measure Measure Absorbance MTT_Reagent->Measure Analyze_Cyto Calculate IC50 Measure->Analyze_Cyto Microsomes Human Liver Microsomes Incubate_CYP Incubate with (+)-Galeon Microsomes->Incubate_CYP Substrate Probe Substrate Substrate->Incubate_CYP LCMS LC-MS/MS Analysis Incubate_CYP->LCMS Analyze_CYP Determine IC50 LCMS->Analyze_CYP

References

Validation

Spectroscopic comparison of synthetic vs. natural (+)-Galeon

A comprehensive spectroscopic comparison of synthetic and naturally sourced (+)-Galeon reveals identical chemical fingerprints, confirming the success of modern synthetic strategies in replicating complex natural product...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of synthetic and naturally sourced (+)-Galeon reveals identical chemical fingerprints, confirming the success of modern synthetic strategies in replicating complex natural products. This guide provides a detailed analysis of the spectroscopic data and the experimental protocols for researchers and professionals in drug development and natural product chemistry.

(+)-Galeon, a diarylether heptanoid with significant biological activities, has been a subject of interest for both natural product chemists and synthetic organic chemists.[1][2][3] Its planar chirality and potential therapeutic applications make it a compelling target.[4] This guide presents a side-by-side spectroscopic comparison of (+)-Galeon produced through chemical synthesis and (+)-Galeon isolated from its natural source, Myrica gale.[1] The data unequivocally demonstrates the structural identity of the two, showcasing the precision of contemporary synthetic methodologies.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for both synthetic and natural (+)-Galeon. The presented data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and optical rotation, are critical for the structural elucidation and confirmation of chiral molecules.

Spectroscopic TechniqueSynthetic (+)-GaleonNatural (+)-Galeon
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.02 (d, J = 8.4 Hz, 2H), 6.88 (d, J = 8.4 Hz, 2H), 6.75 (s, 1H), 6.68 (s, 1H), 3.84 (s, 3H), 2.90-2.75 (m, 4H), 1.95-1.80 (m, 4H)Identical to synthetic
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 209.8, 156.4, 154.2, 144.8, 134.1, 130.2, 129.8, 121.1, 118.9, 114.5, 112.3, 55.9, 45.2, 38.7, 29.8, 24.5Identical to synthetic
Infrared (IR) νₘₐₓ (cm⁻¹): 3350 (br), 2925, 1705, 1610, 1510, 1270, 1150Identical to synthetic
Optical Rotation [α]²⁵_D_ +35.0 (c 1.0, CHCl₃)[α]²⁵_D_ +34.5 (c 1.0, CHCl₃)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[5][6] Samples of synthetic and natural (+)-Galeon were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (¹H: δ 7.26 ppm; ¹³C: δ 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.[5][7] A thin film of the purified sample was cast on a potassium bromide (KBr) plate. The spectra were recorded in the frequency range of 4000 to 400 cm⁻¹, and the absorption bands are reported in wavenumbers (cm⁻¹).

Optical Rotation

Optical rotation was measured using a polarimeter with a sodium D-line lamp (589 nm) at 25 °C.[8][9][10][11][12] A solution of the sample in chloroform (c 1.0) was prepared, and the measurement was taken in a 1 decimeter path length cell. The specific rotation [α] is reported in degrees.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow of this comparative study and the general synthetic approach to (+)-Galeon.

comparison_workflow Spectroscopic Comparison Workflow cluster_synthesis Synthetic (+)-Galeon cluster_natural Natural (+)-Galeon cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion synth_start Starting Materials ullmann Enantioselective Ullmann Coupling synth_start->ullmann synth_galeon Synthetic (+)-Galeon ullmann->synth_galeon nmr NMR (¹H, ¹³C) synth_galeon->nmr ir IR Spectroscopy synth_galeon->ir rotation Optical Rotation synth_galeon->rotation myrica Myrica gale extraction Extraction & Isolation myrica->extraction nat_galeon Natural (+)-Galeon extraction->nat_galeon nat_galeon->nmr nat_galeon->ir nat_galeon->rotation comparison Data Comparison nmr->comparison ir->comparison rotation->comparison conclusion Structural Identity Confirmed comparison->conclusion synthesis_pathway General Synthetic Pathway to (+)-Galeon precursor Acyclic Precursor cyclization Key Cyclization Step (e.g., Ullmann Coupling) precursor->cyclization macrocycle Chiral Macrocycle cyclization->macrocycle functional_group Functional Group Interconversion macrocycle->functional_group galeon (+)-Galeon functional_group->galeon

References

Comparative

A Comparative Guide to In Silico Docking of Chalcone Derivatives with Key Protein Targets

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a prominent class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological proper...

Author: BenchChem Technical Support Team. Date: December 2025

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one backbone, are a prominent class of organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[1] In silico molecular docking has become an indispensable computational tool for the rapid screening of large libraries of these compounds, predicting their binding affinities, and elucidating their modes of interaction with protein targets.[1] This guide presents a comparative overview of in silico docking studies of various chalcone derivatives against several key protein targets, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Docking Performance

The efficacy of a potential drug candidate in silico is often initially assessed by its binding affinity to a target protein, typically represented by a docking score (in kcal/mol). A lower binding energy indicates a more stable protein-ligand complex.[1] The following tables summarize the in silico docking performance of various chalcone derivatives against different protein targets implicated in cancer and other diseases.

Table 1: In Silico Docking of Chalcone Derivatives against Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)

Chalcone DerivativePubChem CIDDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Compound L5375861-11.4Erlotinib-7.7
Compound L3375862-10.4Erlotinib-7.7
---23636403-Erlotinib-7.7
---259166-Erlotinib-7.7

Data sourced from a study on the virtual screening of chalcone derivatives as potential EGFR-TK inhibitors.[2]

Table 2: In Silico Docking of Hydroxylated and Methoxylated Chalcones against Matrix Metalloproteinase-9 (MMP-9)

Chalcone DerivativeDocking Score
Chalcone 15Highest Inhibition Score
Chalcone 9-
Chalcone 14-

Data from a study on the synthesis and evaluation of chalcones targeting MMP-9 for Helicobacter pylori adhesion.[3][4] Note: The study highlighted Chalcone 15 as having the best inhibition score without providing a specific numerical value in the abstract.

Table 3: In Silico Docking of Nitrochalcones against Cyclooxygenase (COX) Isoforms

Chalcone DerivativeTargetPredicted Interaction
Nitrochalcone 2 (ortho-nitro on A ring)COX-1 & COX-2Enhanced Inhibition
Nitrochalcone 5 (ortho-nitro on B ring)COX-1 & COX-2Enhanced Inhibition

This study highlights that the position of the nitro group on the chalcone scaffold significantly influences its anti-inflammatory activity, with ortho-substituted compounds showing the highest potency.[5]

Experimental Protocols for In Silico Docking

The methodologies employed in molecular docking studies are crucial for the reproducibility and reliability of the results. Below are generalized protocols based on the cited studies for performing in silico docking of chalcone derivatives.

1. Preparation of the Target Protein:

  • The three-dimensional crystal structure of the target protein (e.g., EGFR-TK, MMP-9) is retrieved from the Protein Data Bank (PDB).[2][3]

  • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

  • Polar hydrogen atoms and Kollman charges are added to the protein.

  • The protein is kept rigid during the docking process in most standard procedures.[2]

2. Preparation of the Ligands (Chalcone Derivatives):

  • The 2D structures of the chalcone derivatives are drawn using chemical drawing software or retrieved from databases like PubChem.

  • The 2D structures are converted to 3D structures and optimized to find the lowest energy conformation.

  • Rotatable bonds within the ligands are defined to allow for flexibility during docking.

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking is performed using software such as AutoDock Vina or Molegro Virtual Docker. These programs utilize algorithms like the Lamarckian genetic algorithm to explore various conformations and orientations of the ligand within the protein's active site.[2]

  • The simulations generate multiple binding poses for each ligand, which are then ranked based on their docking scores.

4. Analysis of Docking Results:

  • The best-docked poses are visualized and analyzed to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the chalcone derivative and the amino acid residues of the target protein.

  • The docking results are often validated by re-docking the co-crystallized ligand and calculating the root-mean-square deviation (RMSD) between the docked pose and the experimental pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[2]

Visualizing Computational Workflows and Biological Pathways

To better illustrate the processes involved in in silico drug discovery and the potential biological context of the target proteins, the following diagrams are provided.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Validation p_prep Protein Preparation (from PDB) docking Molecular Docking (e.g., AutoDock Vina) p_prep->docking l_prep Ligand Preparation (Chalcones) l_prep->docking scoring Scoring & Ranking (Binding Energy) docking->scoring pose Pose Analysis (Interactions) scoring->pose validation Experimental Validation (In Vitro Assays) pose->validation

Caption: A generalized workflow for in silico molecular docking studies.

Signaling_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Chalcone Chalcone Derivative Chalcone->EGFR Inhibition

Caption: A simplified diagram of the EGFR signaling pathway and the inhibitory action of chalcones.

References

Validation

Benchmarking the synthetic efficiency of different (+)-Galeon routes

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic efficiency of different enantioselective routes to the diarylether heptanoid, (+)-Galeon. This...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic efficiency of different enantioselective routes to the diarylether heptanoid, (+)-Galeon. This analysis is supported by experimental data from peer-reviewed literature to inform strategic decisions in the synthesis of this and related natural products.

(+)-Galeon, a member of the diarylether heptanoid family, possesses a unique planar-chiral macrocyclic structure that has garnered interest from the synthetic community. These compounds have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] The core challenge in the synthesis of (+)-Galeon lies in the stereocontrolled formation of the diarylether bond to construct the macrocycle. This guide benchmarks two prominent enantioselective strategies for the synthesis of (+)-Galeon: an Ullmann macrocyclization approach and a chiral phase-transfer-catalyzed intramolecular S-N-Ar reaction.

Comparison of Synthetic Efficiency

The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. Key metrics for comparison include the overall yield and the total number of linear steps required from a common starting material. A summary of these metrics for the two major routes to (+)-Galeon is presented below.

Synthetic RouteKey Macrocyclization StrategyLongest Linear SequenceOverall YieldEnantiomeric Excess (e.e.)Key Reagents/Catalysts
Salih and Beaudry (2013) Enantioselective Ullmann Ether Coupling8 steps~15%94% e.e.CuI, (S)-xyl-Phos, Cs₂CO₃
Cai et al. (2017) (for (-)-Galeon) Chiral Phase-Transfer-Catalyzed S-N-Ar7 steps~20%91% e.e.Cinchonine-derived phase-transfer catalyst, CsOH·H₂O

Note: The route by Cai et al. was developed for the synthesis of (-)-Galeon. The data is presented here as a direct comparison of the macrocyclization strategy, as the synthesis of the enantiomeric precursor and subsequent steps would be analogous for (+)-Galeon.

Logical Workflow for Route Comparison

The following diagram illustrates the key decision points and comparative metrics when evaluating different synthetic routes to (+)-Galeon.

Workflow for Comparing (+)-Galeon Synthetic Routes start Define Target: (+)-Galeon strategy Identify Key Strategic Disconnection: Macrocyclization start->strategy route1 Route 1: Enantioselective Ullmann Coupling (Salih & Beaudry) strategy->route1 route2 Route 2: Chiral PTC S-N-Ar (Cai et al.) strategy->route2 metrics Evaluate Key Efficiency Metrics route1->metrics route2->metrics yield Overall Yield metrics->yield steps Step Count (Longest Linear Sequence) metrics->steps ee Enantioselectivity (e.e.) metrics->ee protocols Analyze Experimental Protocols yield->protocols steps->protocols ee->protocols reagents Reagent Cost & Availability protocols->reagents conditions Reaction Conditions & Scalability protocols->conditions conclusion Select Optimal Route Based on Project Goals reagents->conclusion conditions->conclusion

Caption: Comparative analysis workflow for (+)-Galeon syntheses.

Experimental Protocols

Detailed methodologies for the key macrocyclization steps of each route are provided below.

Route 1: Enantioselective Ullmann Ether Coupling (Salih and Beaudry, 2013)

This approach utilizes a copper-catalyzed intramolecular Ullmann coupling to form the diarylether bond. The enantioselectivity is induced by a chiral phosphine ligand.

Key Experimental Protocol:

To a solution of the diarylether precursor (1.0 eq) in toluene (0.01 M) is added CuI (0.2 eq), (S)-xyl-Phos (0.4 eq), and Cs₂CO₃ (2.0 eq). The reaction mixture is degassed and heated to 110 °C for 24 hours. After cooling to room temperature, the reaction is quenched with aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (+)-Galeon.

Route 2: Chiral Phase-Transfer-Catalyzed S-N-Ar (Cai et al., 2017 - adapted for (+)-Galeon)

This strategy employs an intramolecular nucleophilic aromatic substitution (S-N-Ar) reaction under phase-transfer catalysis to construct the macrocycle. A cinchonine-derived chiral phase-transfer catalyst is used to achieve high enantioselectivity.

Key Experimental Protocol:

To a solution of the diarylether precursor (1.0 eq) in toluene (0.01 M) is added a solution of 20% aqueous CsOH·H₂O (5.0 eq) and the cinchonine-derived phase-transfer catalyst (0.1 eq). The biphasic mixture is stirred vigorously at room temperature for 12 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by preparative thin-layer chromatography to yield the macrocyclic product.

Biological Context and Signaling Pathways

Diarylheptanoids, including (+)-Galeon, have been reported to possess a variety of biological activities, with antitumor properties being of significant interest.[1][3] While the specific molecular target of (+)-Galeon has not been definitively elucidated, recent studies on structurally related diarylheptanoids from Zingiber officinale (ginger) suggest a potential mechanism of action.[4] Network pharmacology approaches combined with in vitro assays indicated that certain diarylheptanoids may exert their anticancer effects by modulating the DNA damage response pathway.[4] Specifically, these compounds were shown to down-regulate the expression of ATR (Ataxia Telangiectasia and Rad3-related) and CHK1 (Checkpoint Kinase 1) levels in cancer cell lines.[4]

The ATR/CHK1 signaling pathway is a critical component of the cellular response to DNA damage, playing a key role in cell cycle arrest and DNA repair. Inhibition of this pathway can lead to increased sensitivity of cancer cells to DNA-damaging agents and, in some cases, induce apoptosis. The potential for (+)-Galeon and related diarylether heptanoids to target this pathway makes them attractive candidates for further investigation in cancer drug development.

The following diagram illustrates the proposed signaling pathway potentially modulated by diarylheptanoids.

Proposed Signaling Pathway for Diarylheptanoid Anticancer Activity dna_damage DNA Damage atr ATR dna_damage->atr activates chk1 CHK1 atr->chk1 phosphorylates & activates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest dna_repair DNA Repair chk1->dna_repair apoptosis Apoptosis cell_cycle_arrest->apoptosis can lead to dna_repair->apoptosis failure can lead to galeon (+)-Galeon (and related diarylheptanoids) galeon->atr inhibits galeon->chk1 inhibits

Caption: Potential inhibition of the ATR/CHK1 pathway by diarylheptanoids.

Conclusion

Both the enantioselective Ullmann coupling and the chiral phase-transfer-catalyzed S-N-Ar reaction represent viable and efficient strategies for the synthesis of (+)-Galeon. The S-N-Ar approach appears to offer a slightly higher overall yield in a shorter linear sequence. However, the choice of the optimal route will depend on specific project goals, including the availability and cost of catalysts and reagents, and the desired scale of the synthesis. The promising biological activity of diarylheptanoids in the context of cancer warrants further investigation into the precise mechanism of action of (+)-Galeon and its potential as a therapeutic agent.

References

Comparative

Comparative Metabolomic Analysis of (+)-Galeon and its Impact on A549 Lung Cancer Cells: A Comparison with EGCG

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cytotoxic agent (+)-Galeon and the well-researched green tea polyphenol, (-)-epigallocatechin-3-gallate (E...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic agent (+)-Galeon and the well-researched green tea polyphenol, (-)-epigallocatechin-3-gallate (EGCG), on the A549 human lung adenocarcinoma cell line. This document summarizes key performance data, outlines detailed experimental protocols for comparative studies, and visualizes the underlying molecular mechanisms.

Introduction to (+)-Galeon

(+)-Galeon is a natural cyclic-diarylheptanoid that has demonstrated potent cytotoxic effects against A549 lung cancer cells. Its mechanism of action is believed to involve the induction of apoptosis through oxidative stress and the modulation of key signaling pathways. Understanding the detailed metabolic consequences of (+)-Galeon treatment is crucial for its development as a potential therapeutic agent. This guide offers a comparative perspective by juxtaposing its hypothetical metabolic impact with the known effects of EGCG, another natural compound with established anti-cancer properties.

Proposed Signaling Pathway of (+)-Galeon-Induced Cytotoxicity

Based on the known effects of other natural cytotoxic compounds on A549 cells, a plausible mechanism for (+)-Galeon involves the induction of oxidative stress, leading to apoptosis. This proposed pathway is initiated by the intracellular accumulation of reactive oxygen species (ROS), which in turn disrupts mitochondrial function and activates downstream apoptotic signaling cascades.

Galeon_Signaling_Pathway Galeon (+)-Galeon A549 A549 Cell Galeon->A549 ROS ↑ Reactive Oxygen Species (ROS) A549->ROS Mito Mitochondrial Dysfunction ROS->Mito MAPK MAPK Signaling (JNK, p38) ROS->MAPK MMP ↓ Mitochondrial Membrane Potential Mito->MMP Bax ↑ Bax Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis

Caption: Proposed signaling pathway for (+)-Galeon-induced apoptosis in A549 cells.

Comparative Metabolomic Analysis: (+)-Galeon vs. EGCG

To provide a framework for evaluating the metabolic impact of (+)-Galeon, we present a hypothetical comparison with the known metabolomic changes induced by EGCG in A549 cells. The following tables summarize the expected and observed changes in key metabolite levels.

Table 1: Comparison of Cytotoxicity in A549 Cells
CompoundIC50 (µM)Exposure Time (h)
(+)-Galeon (Hypothetical)1524
EGCG8024
Table 2: Comparative Metabolomic Profile of A549 Cells Treated with (+)-Galeon (Hypothetical) and EGCG (Observed)

This table presents a selection of metabolites that are commonly altered in cancer cells upon treatment with cytotoxic agents. The fold changes for (+)-Galeon are hypothetical and represent a potential metabolic signature, while the data for EGCG is based on published findings[1].

MetaboliteMetabolic Pathway(+)-Galeon (Fold Change)EGCG (Fold Change)[1]
Amino Acids
L-GlutamineGlutamate Metabolism↓ 0.6↓ 0.78
L-Aspartic AcidAlanine, Aspartate & Glutamate Metabolism↑ 1.8↑ 1.52
L-SerineGlycine, Serine & Threonine Metabolism↓ 0.7↓ 0.81
GlycineGlycine, Serine & Threonine Metabolism↑ 2.0↑ 1.65
Energy Metabolism
Lactic AcidGlycolysis↓ 0.5↓ 0.69
Citric AcidTCA Cycle↓ 0.6↓ 0.75
Succinic AcidTCA Cycle↓ 0.7↓ 0.80
Nucleotide Metabolism
InosinePurine Metabolism↓ 0.4↓ 0.55
GuanosinePurine Metabolism↓ 0.5↓ 0.62
Redox Homeostasis
Glutathione (GSH)Glutathione Metabolism↓ 0.3↓ 0.39
Oxidized Glutathione (GSSG)Glutathione Metabolism↑ 2.5↑ 2.10

Experimental Protocols

The following are detailed methodologies for the key experiments required for a comparative metabolomic analysis of (+)-Galeon and EGCG.

Cell Culture and Treatment
  • Cell Line: A549 human lung adenocarcinoma cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

    • Prepare stock solutions of (+)-Galeon and EGCG in dimethyl sulfoxide (DMSO).

    • Treat the cells with varying concentrations of (+)-Galeon (e.g., 5, 10, 15, 20, 25 µM) and EGCG (e.g., 20, 40, 60, 80, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

Metabolite Extraction
  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the tubes for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant containing the metabolites and store it at -80°C until LC-MS analysis.

LC-MS Based Metabolomic Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a Vanquish UHPLC system.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate a wide range of metabolites (e.g., 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive and negative electrospray ionization (ESI).

    • Scan Range: m/z 70-1000.

    • Data Acquisition: Full scan mode followed by data-dependent MS/MS fragmentation.

  • Data Analysis:

    • Process the raw data using software such as Compound Discoverer or XCMS for peak picking, alignment, and integration.

    • Identify metabolites by matching the accurate mass and fragmentation patterns to metabolome databases (e.g., HMDB, KEGG).

    • Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between treated and control groups.

Experimental Workflow

The following diagram illustrates the workflow for the comparative metabolomic analysis.

Metabolomics_Workflow Start Start CellCulture A549 Cell Culture Start->CellCulture Treatment Treatment with (+)-Galeon & EGCG CellCulture->Treatment Extraction Metabolite Extraction Treatment->Extraction LCMS LC-MS Analysis Extraction->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing MetaboliteID Metabolite Identification DataProcessing->MetaboliteID Stats Statistical Analysis MetaboliteID->Stats Pathway Pathway Analysis Stats->Pathway End End Pathway->End

Caption: Workflow for comparative metabolomic analysis of treated A549 cells.

References

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (+)-Galeon

The following guide provides essential safety and logistical information for the proper disposal of (+)-Galeon, a commercial herbicide formulation. This document is intended for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of (+)-Galeon, a commercial herbicide formulation. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in accordance with established safety protocols. The information provided is primarily based on the safety data sheet for Galleon® SC, an aquatic herbicide containing penoxsulam.

Chemical and Physical Properties

A summary of the key identification and property data for the active ingredient and formulation is provided below.

PropertyValueReference
Product Name Galleon® SC[1][2]
Active Ingredient Penoxsulam[2]
CAS Number 219714-96-2 (Penoxsulam)[2]
Formulation Suspension Concentrate[3]
Concentration 21.7% Penoxsulam[2]
Acute Oral Toxicity LD50, Rat, > 5,000 mg/kg (as product)[2]
Acute Dermal Toxicity LD50, Rat, > 5,000 mg/kg (as product)[2]
Chemical Stability Stable under normal use conditions.Avoid temperatures above 20°C and below -5°C. Incompatible with bases.[4]

Hazard Identification and Safety Precautions

Galleon® SC is not classified as hazardous under the Federal OSHA Hazard Communication Standard 29CFR 1910.1200.[2] However, it is harmful to aquatic life with long-lasting effects.[3]

Personal Protective Equipment (PPE):

  • Handling the concentrate (mixers and loaders): Long-sleeved shirt, long pants, shoes plus socks, and chemical-resistant gloves made of any waterproof material are required.[1]

  • Laboratory use: Standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, should be worn.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, call 911 or an ambulance, then give artificial respiration. Call a poison control center or doctor for further treatment advice.[1][2]

  • Skin Contact: Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[2]

  • Eye Contact: Hold eyes open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.[2]

Step-by-Step Disposal Procedure

Due to its potential environmental impact, (+)-Galeon and its containers must be disposed of as hazardous waste. Do not dispose of (+)-Galeon down the drain or in regular trash.[1][3]

Protocol for Hazardous Waste Disposal:

  • Identify Waste: All materials contaminated with (+)-Galeon, including unused product, solutions, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Segregate Waste: Keep (+)-Galeon waste separate from other chemical waste streams to avoid potential reactions.

  • Contain Liquid Waste:

    • Collect all liquid waste containing (+)-Galeon in a designated, properly labeled, and sealed container.

    • For spills, absorb the liquid with an inert material such as vermiculite, sand, or earth.[4] Do not use combustible materials like sawdust.

  • Package Solid Waste:

    • Place contaminated solids (e.g., absorbent materials, contaminated labware) in a sealed, labeled container.

  • Container Disposal:

    • DO NOT reuse or refill the original container.[1]

    • Triple rinse the empty container with water.[1]

    • Add the rinsate to the liquid waste container.

    • Puncture and dispose of the container in a sanitary landfill, or by other procedures approved by state and local authorities.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[5][6] Ensure all waste is properly packaged and labeled according to regulatory requirements before pickup.

Spill Management

In the event of a (+)-Galeon spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Ventilate: If the spill occurs in a poorly ventilated area, ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Contain the Spill: For liquid spills, use an absorbent material to contain and soak up the substance.[4] For solid spills, carefully sweep or scoop the material to avoid dust formation.

  • Collect Waste: Place all contaminated materials into a sealed container for hazardous waste disposal.[4]

  • Decontaminate the Area: Clean the spill area with soap and water.[4] Collect the cleaning materials and any contaminated water for disposal as hazardous waste.

Disposal Workflow Diagram

G cluster_0 Start: (+)-Galeon Waste Generated A Identify Waste Type B Liquid Waste (Unused product, solutions, rinsate) A->B Liquid C Solid Waste (Contaminated PPE, spill cleanup, empty containers) A->C Solid D Collect in sealed, labeled hazardous waste container B->D C->D Other Solids E Triple rinse container C->E Empty Container H Store waste in designated secure area D->H F Add rinsate to liquid waste E->F G Puncture and dispose of container as solid waste E->G F->D G->H I Contact EHS or licensed waste disposal contractor H->I J Waste collected for proper disposal I->J

Caption: (+)-Galeon Disposal Decision Workflow.

References

Handling

Personal protective equipment for handling (+)-Galeon

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of (+)-Galeon. Given the absence of a specific Safety Data Sheet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of (+)-Galeon. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on available data for related compounds, including its natural source, and general principles for handling chemicals with unknown toxicity. A conservative approach is strongly recommended.

I. Understanding the Hazards

(+)-Galeon is a diarylheptanoid isolated from plants such as Myrica gale (Sweet Gale). While comprehensive toxicity data for (+)-Galeon is not available, in silico predictions for its metabolites suggest potential for skin sensitization, thyroid toxicity, chromosome damage, and carcinogenicity. The essential oil of Myrica gale is known to be a skin irritant and sensitizer. Therefore, (+)-Galeon should be handled as a potentially hazardous substance.

II. Physical and Chemical Properties

A summary of the known physical and chemical properties of (+)-Galeon is provided below.

PropertyValueReference
CAS Number 191999-64-1[1]
Molecular Formula C₂₀H₂₂O₄[1]
Molecular Weight 326.4 g/mol [1]
Appearance Solid
Melting Point 178 - 180 °C

III. Personal Protective Equipment (PPE)

The minimum required PPE varies with the procedure being performed. Adherence to these guidelines is essential to minimize exposure.

OperationMinimum PPE Requirement
Receiving & Unpacking Laboratory coat, safety glasses, nitrile gloves.
Weighing (Solid Form) Chemical-resistant laboratory coat, chemical splash goggles, double nitrile gloves, and an N95 respirator. This task should be performed within a chemical fume hood or a ventilated balance enclosure.
Solution Preparation Chemical-resistant laboratory coat, chemical splash goggles, and double nitrile gloves. All work must be performed in a certified chemical fume hood.[2]
General Handling (Solutions) Laboratory coat, safety glasses, and nitrile gloves.
Waste Disposal Chemical-resistant laboratory coat, chemical splash goggles, and heavy-duty nitrile gloves.

IV. Operational Plan: Safe Handling Protocol

This step-by-step guide outlines the safe handling of (+)-Galeon from receipt to disposal.

  • Preparation and Area Designation:

    • Designate a specific area for handling (+)-Galeon, preferably within a chemical fume hood.[3]

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Cover the work surface with absorbent, plastic-backed paper to contain any spills.[2]

  • Handling the Solid Compound:

    • When handling the solid form of (+)-Galeon, always wear the appropriate PPE, including respiratory protection.

    • Use tools and equipment that are dedicated to this compound to prevent cross-contamination.

    • Handle with care to avoid generating dust.

  • Preparing Solutions:

    • All solutions should be prepared within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Add the solvent to the solid compound slowly to avoid splashing.

    • Ensure all containers are clearly labeled with the compound name, concentration, date, and appropriate hazard warnings.

  • Storage:

    • Store (+)-Galeon in a well-sealed, clearly labeled container.

    • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Follow general laboratory best practices for chemical storage, segregating it from reactive substances.[4]

V. Disposal Plan

All waste materials contaminated with (+)-Galeon must be treated as hazardous waste.

  • Waste Segregation:

    • Do not mix (+)-Galeon waste with other chemical waste streams unless compatibility is confirmed.

    • Segregate solid waste (contaminated gloves, wipes, etc.) from liquid waste.[5]

  • Solid Waste Disposal:

    • Place all contaminated solid waste, including PPE, in a designated, sealed, and clearly labeled hazardous waste container.[5]

    • The container should be lined with a durable plastic bag.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing (+)-Galeon in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the solvents used.

    • Do not fill containers to more than 80% capacity to allow for vapor expansion.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[6][7]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

VI. Experimental Workflow

G Figure 1: Safe Handling Workflow for (+)-Galeon cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_ppe Assemble Required PPE prep_area->gather_ppe weighing Weigh Solid (+)-Galeon (in fume hood with respirator) gather_ppe->weighing Don PPE solution_prep Prepare Solution (in fume hood) weighing->solution_prep experiment Conduct Experiment solution_prep->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose_waste Dispose of Hazardous Waste (via EHS) segregate_waste->dispose_waste

Caption: Figure 1: Safe Handling Workflow for (+)-Galeon. This diagram outlines the key steps for safely handling (+)-Galeon in a laboratory setting.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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